molecular formula C11H17NO3 B1377981 Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1363380-93-1

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B1377981
CAS No.: 1363380-93-1
M. Wt: 211.26 g/mol
InChI Key: YQTHBUWNYDZION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTHBUWNYDZION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-93-1
Record name 1-Boc-6-oxo-1-azaspiro[3.3]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating Novel Chemical Space: A Technical Guide to Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate and its Prominent Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Spirocyclic Scaffold

The quest for novel molecular scaffolds that can unlock new biological targets and expand the intellectual property landscape is a central theme in modern drug discovery. Azaspiro[3.3]heptanes have emerged as a particularly promising class of compounds, offering a rigid, three-dimensional structure that can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1][2] This guide focuses on tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, a unique building block for medicinal chemistry.

It is crucial to address a point of potential ambiguity at the outset. While the topic specifies the 1-azaspiro isomer, the vast majority of published scientific literature and commercially available material pertains to its isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS Number: 1181816-12-5) .[3][4] The CAS Number for the 1-azaspiro isomer is 1363380-93-1.[5] Due to the extensive documentation and established utility of the 2-azaspiro isomer in drug discovery, this guide will primarily focus on this well-characterized compound, while acknowledging the distinct nature of the 1-azaspiro analogue. The principles and applications discussed herein for the 2-azaspiro isomer provide a strong framework for understanding the potential of the broader azaspiro[3.3]heptane class.

The 2-azaspiro[3.3]heptane core is of significant interest as it provides a structurally novel, conformationally rigid surrogate for the 4-substituted piperidine motif, a common feature in many approved drugs.[6] This guide will provide a comprehensive overview of its properties, synthesis, and applications, empowering researchers to leverage this valuable scaffold in their drug design endeavors.

Physicochemical and Structural Properties

The utility of a chemical building block in drug discovery is intrinsically linked to its physicochemical properties. These parameters influence solubility, permeability, and metabolic stability, all of which are critical for developing viable drug candidates. The properties of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are summarized in the table below.

PropertyValueSource(s)
CAS Number 1181816-12-5[3][4][7][8]
Molecular Formula C₁₁H₁₇NO₃[4][7]
Molecular Weight 211.26 g/mol [4][7]
Appearance White to light yellow powder or crystal
Melting Point 114.5-119 °C[9][10]
Boiling Point (Predicted) 314.7 ± 42.0 °C[9]
Density (Predicted) 1.16 ± 0.1 g/cm³[9]
pKa (Predicted) -0.93 ± 0.20[9]
InChI Key HQHRAGXKFOTSQE-UHFFFAOYSA-N[3][4]
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2[4]

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, sequential chemical modifications. The ketone functionality on the cyclobutane ring provides a versatile handle for a wide range of chemical transformations, including reductive amination, olefination, and addition of nucleophiles.[6][11]

Scalable Synthesis: A Gateway to Novel Derivatives

The accessibility of a chemical scaffold in sufficient quantities is a prerequisite for its widespread adoption in drug discovery programs. Several efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, with one of the most notable being a [2+2] cycloaddition approach.[6][12]

Experimental Protocol: [2+2] Cycloaddition Route

This protocol is adapted from the literature and provides a robust method for the multi-gram synthesis of the target compound.[12]

Step 1: Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as a mixture of methylcyclohexane and toluene, add methyltriphenylphosphonium bromide (1.1 equivalents) and a strong base like sodium bis(trimethylsilyl)amide (1.05 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-methyleneazetidine-1-carboxylate.

Step 2: [2+2] Cycloaddition with Dichloroketene

  • Generate dichloroketene in situ by the addition of trichloroacetyl chloride (2 equivalents) to a suspension of activated zinc (3 equivalents) in a solvent like diethyl ether.

  • To this mixture, add a solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1 equivalent) in the same solvent, maintaining the temperature at reflux.

  • Monitor the reaction for the disappearance of the starting olefin.

  • After the reaction is complete, filter the mixture to remove excess zinc and concentrate the filtrate under reduced pressure.

Step 3: Dechlorination to the Final Product

  • Dissolve the crude dichlorocyclobutanone from the previous step in a mixture of acetic acid and an ethereal solvent.

  • Add activated zinc dust portion-wise while stirring vigorously.

  • Continue stirring until the dechlorination is complete, as indicated by LC-MS analysis.

  • Filter the reaction mixture and neutralize the filtrate. Extract the product with an organic solvent.

  • Purify the final product by flash column chromatography or recrystallization to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Rationale Behind Experimental Choices
  • Choice of Base in Step 1: Sodium bis(trimethylsilyl)amide is a strong, non-nucleophilic base that efficiently deprotonates the phosphonium salt to generate the ylide for the Wittig reaction without competing side reactions.

  • In situ Generation of Dichloroketene: Dichloroketene is highly reactive and prone to polymerization. Generating it in the presence of the olefin ensures its efficient trapping in the desired [2+2] cycloaddition reaction.

  • Activated Zinc for Dechlorination: The use of activated zinc is crucial for the efficient reductive dechlorination of the dichlorocyclobutanone intermediate. Activation removes the passivating oxide layer from the zinc surface, enhancing its reactivity.

Synthetic Workflow Diagram

SynthesisWorkflow start tert-butyl 3-oxoazetidine-1-carboxylate step1 Wittig Reaction (Ph3PCH3Br, NaHMDS) start->step1 intermediate1 tert-butyl 3-methyleneazetidine-1-carboxylate step1->intermediate1 step2 [2+2] Cycloaddition (Cl3CCOCl, Zn) intermediate1->step2 intermediate2 Crude Dichlorocyclobutanone Adduct step2->intermediate2 step3 Reductive Dechlorination (Zn, Acetic Acid) intermediate2->step3 product tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate step3->product

Caption: Scalable synthesis of the target compound via a Wittig reaction, [2+2] cycloaddition, and dechlorination.

Applications in Drug Discovery and Medicinal Chemistry

The rigid spirocyclic core of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate offers several advantages in drug design. Its three-dimensional nature allows for the precise positioning of substituents in space, which can lead to improved potency and selectivity for biological targets. Furthermore, the introduction of a spirocyclic center can enhance metabolic stability by blocking sites of metabolism on the parent ring system.[2]

A Bioisosteric Replacement for Piperidine

One of the most powerful applications of the 2-azaspiro[3.3]heptane scaffold is as a bioisostere for the ubiquitous piperidine ring.[1][13] Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound in order to improve its physicochemical or pharmacological properties without significantly altering its interaction with the biological target. The 2-azaspiro[3.3]heptane moiety can mimic the spatial arrangement of substituents on a 4-substituted piperidine, while offering a novel and patentable chemical entity.[6]

An interesting consequence of replacing a piperidine or morpholine with an azaspiro[3.3]heptane is the potential to lower the lipophilicity (logD) of the molecule, which can be beneficial for improving its pharmacokinetic profile.[13] This seemingly counterintuitive effect, where adding a carbon atom decreases lipophilicity, is attributed to an increase in the basicity of the nitrogen atom in the spirocyclic system.[13]

Logical Relationship Diagram: Bioisosteric Replacement

Bioisostere cluster_piperidine Common Piperidine Scaffold cluster_azaspiro Novel Azaspiro[3.3]heptane Scaffold cluster_properties Improved Properties piperidine 4-Substituted Piperidine azaspiro 2,6-Disubstituted 2-Azaspiro[3.3]heptane piperidine->azaspiro Bioisosteric Replacement prop1 Enhanced 3D-character azaspiro->prop1 prop2 Increased Metabolic Stability azaspiro->prop2 prop3 Lower Lipophilicity (logD) azaspiro->prop3 prop4 Novelty & IP azaspiro->prop4

Caption: The role of 2-azaspiro[3.3]heptane as a bioisostere for piperidine, leading to improved drug-like properties.

The versatility of the ketone handle on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate allows for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships.[11][14] This makes it an invaluable tool for medicinal chemists aiming to develop the next generation of therapeutics.

Conclusion

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a highly valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure, coupled with its role as a novel bioisostere for common saturated heterocycles, provides a powerful platform for the design of new therapeutic agents with improved properties. The scalable synthetic routes to this compound ensure its accessibility for both small-scale exploratory studies and larger-scale preclinical development. As the demand for novel chemical matter continues to grow, the strategic application of unique scaffolds like the azaspiro[3.3]heptane core will be paramount in the successful discovery and development of innovative medicines.

References

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed, PMID: 19637855. [Link]

  • CP Lab Safety. tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, min 97%, 100 mg. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]

  • Pharmaffiliates. 1181816-12-5| Chemical Name : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. American Chemical Society. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Stepan, A. F., et al. (2016). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 59(9), 4562-4573. [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester.

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). [Link]

  • Stepan, A. F., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 194-197. [Link]

  • Protheragen. Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • LookChem. How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate? [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 6-oxo-azaspiro[3.3]heptane-carboxylate: A Pivotal Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide focuses on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS Number: 1181816-12-5) . While the structural isomer, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS Number: 1363380-93-1), exists, the 2-aza isomer is the subject of extensive research and commercial availability, making it the more relevant scaffold for drug development professionals. The vast body of scientific literature, particularly concerning synthesis and application, is dedicated to the 2-aza isomer, which will be the focus of this document.

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

The landscape of drug discovery is in a perpetual search for novel molecular scaffolds that can unlock new chemical space and provide superior pharmacological properties. Historically, cyclic systems like piperidine and piperazine have been workhorses in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] However, the very ubiquity of these structures has led to a saturation of the associated chemical space.

The strategic shift towards three-dimensional molecular architectures has brought strained ring systems, particularly spirocycles, to the forefront. Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has emerged as a key bifunctional building block. Its rigid, spirocyclic framework, combining an azetidine ring with a cyclobutanone ring, offers a compelling alternative to traditional piperidine systems.[1][2][3] This scaffold provides precise exit vectors for substituents, allowing for a more controlled and predictable exploration of target binding pockets, a critical advantage in rational drug design.[4] This guide provides a comprehensive overview of its properties, synthesis, and strategic applications.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a scaffold is paramount for its effective deployment in a research setting. Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is typically a white to pale yellow solid, valued for its stability and handling characteristics.[5][6]

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 1181816-12-5[7][8]
Molecular Formula C₁₁H₁₇NO₃[7]
Molecular Weight 211.26 g/mol [7][8]
Physical Form Solid / White to light yellow powder/crystal[8]
Melting Point 114.5-116 °C; 117.0 to 121.0 °C[5][6][9]
IUPAC Name tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[7]
Common Synonyms 2-Boc-6-oxo-2-azaspiro[3.3]heptane, N-Boc-6-oxo-2-azaspiro[3.3]heptane[7]
Storage Conditions Sealed in dry, 2-8°C or Room Temperature; Store under inert gas[6][9]

The molecule's structure is defined by the spirocyclic fusion of an N-Boc protected azetidine and a cyclobutanone ring. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, rendering it amenable to a wide array of synthetic transformations while preventing unwanted side reactions. The ketone functionality on the cyclobutane ring provides a second, orthogonal reactive handle for derivatization.

Figure 1: 2D structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Synthesis and Reaction Pathways

The utility of this scaffold is underpinned by efficient and scalable synthetic routes. Researchers at Pfizer reported two such syntheses, establishing a practical foundation for its widespread use.[1][2][3] One of the most effective methods involves a [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine, followed by a dechlorination step.

Experimental Protocol: Dechlorination Route

This protocol describes a key step in a scalable synthesis.[1] The causality is clear: the zinc and acetic acid system provides a classic and effective method for reductive dechlorination of the α,α-dichloroketone intermediate, yielding the desired cyclobutanone.

Step 1: Generation of the Dichlorocyclobutanone Intermediate

  • Rationale: N-Boc-3-methyleneazetidine serves as the alkene component for a [2+2] cycloaddition. Dichloroketene, generated in situ from trichloroacetyl chloride and an activating agent (e.g., activated zinc), is a highly reactive ketene suitable for this transformation. The reaction is typically performed at low temperatures to control the reactivity and improve yield.

Step 2: Reductive Dechlorination

  • To a solution of the crude dichloroketone intermediate in a suitable solvent (e.g., acetic acid or methanol), add activated zinc powder.[1][5]

  • If using a neutral solvent like methanol, a proton source such as ammonium chloride is required.[5]

  • Stir the reaction mixture vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the excess zinc is filtered off, and the reaction is worked up by adding water and extracting with an organic solvent like ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure.

  • Purification via flash chromatography on silica gel yields the final product as a white solid.[5]

This self-validating protocol relies on standard and well-understood reactions. The purity of the final product can be readily confirmed by NMR and melting point analysis, which should align with the data presented in Table 1.[9]

Figure 2: High-level synthetic workflow via cycloaddition and dechlorination.

Chemical Reactivity and Derivatization Strategies

The power of this scaffold lies in its two orthogonal reactive sites: the Boc-protected amine and the ketone. This bifunctionality allows for sequential and highly controlled derivatization.

  • N-Deprotection and Functionalization: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This free amine is a versatile nucleophile, readily participating in N-alkylation, N-acylation, reductive amination, and arylation reactions to build out one vector of the molecule.

  • Ketone Chemistry: The cyclobutanone is a gateway to a host of classical carbonyl reactions. It can undergo Wittig reactions to form exocyclic alkenes, Grignard additions to create tertiary alcohols, and reductive amination to install an amino group, opening up a second vector for diversification.[1] Furthermore, it is a substrate for Baeyer-Villiger oxidation, which can be catalyzed by monooxygenases to form a γ-butyrolactone derivative, expanding the structural diversity achievable from this common intermediate.[6][10]

G cluster_0 Core Scaffold cluster_1 Nitrogen Derivatization cluster_2 Ketone Derivatization A tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B Deprotection (TFA) A->B Acidic Conditions E Wittig Reaction A->E Ylides F Grignard Addition A->F R-MgX G Reductive Amination A->G R2NH, reductant H Baeyer-Villiger Oxidation A->H Peroxyacids or Enzymes C Free Amine Intermediate B->C D N-Alkylation / N-Acylation C->D Electrophiles

Figure 3: Orthogonal derivatization pathways from the core scaffold.

Applications in Drug Discovery and Lead Optimization

The primary application of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is as a bioisosteric replacement for piperidine . Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The rigid, three-dimensional nature of the azaspiro[3.3]heptane core offers distinct advantages over the more flexible piperidine ring:

  • Improved Selectivity: The constrained conformation limits the number of ways a molecule can bind to off-target receptors, potentially reducing side effects.

  • Novel IP Space: Moving away from heavily used scaffolds like piperidine allows for the generation of novel chemical entities with stronger intellectual property protection.[1]

  • Enhanced Physicochemical Properties: The introduction of sp³-rich centers can improve properties like solubility and metabolic stability compared to flat, aromatic systems.

This building block and its derivatives are actively being explored in programs targeting a range of therapeutic areas. For instance, related 2,6-diazaspiro[3.3]heptanes have gained significant traction as piperazine surrogates in pharmaceutical research.[1] The ability to rapidly generate diverse libraries of compounds from this single, versatile scaffold makes it an invaluable tool for lead identification and optimization campaigns.

Conclusion and Future Outlook

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is more than just another building block; it is a strategic tool for navigating and expanding druglike chemical space.[1] Its robust synthesis, orthogonal reactivity, and favorable properties as a 3D scaffold make it a cornerstone of modern medicinal chemistry. As the demand for novel, selective, and patentable drug candidates continues to grow, the importance of foundational scaffolds like this will only increase. Future work will likely focus on developing asymmetric syntheses to access enantiopure versions of its derivatives and further exploring its application as a surrogate for other common heterocyclic systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52333005, tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link].

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available from: [Link].

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link].

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Retrieved from [Link].

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link].

  • CP Lab Safety. (n.d.). tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, min 97%, 100 mg. Retrieved from [Link].

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link].

  • Carreira, E. M., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zurich. Retrieved from [Link].

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56962185, 1-((Tert-butoxy)carbonyl)-1-azaspiro(3.3)heptane-6-carboxylic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Tert-butoxy_carbonyl-1-azaspiro_3.3_heptane-6-carboxylic-acid]([Link].

  • Protheragen. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link].

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link].

  • ResearchGate. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link].

Sources

Structure Elucidation of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate: A Spectroscopic and Analytical Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Architectural Value of Strained Spirocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved physicochemical properties and unique three-dimensional topologies is relentless. Spirocyclic systems, particularly strained scaffolds like the azaspiro[3.3]heptane core, have emerged as powerful design elements.[1][2] Their rigid conformation offers a predictable exit vector for substituents, enabling precise interaction with biological targets. Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a bifunctional building block of significant interest, merging the desirable properties of the azaspiro[3.3]heptane core with orthogonal handles for chemical elaboration. As a bioisostere for the ubiquitous piperidine ring, it provides a pathway to novel chemical space with potentially enhanced metabolic stability and solubility.[2][3]

This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this key synthetic intermediate. We will move beyond a simple recitation of data, focusing instead on the integrated analytical logic required to unambiguously confirm the molecular architecture. The protocols and interpretations described herein are designed to form a self-validating system, ensuring the highest degree of confidence for researchers in drug development.

Molecular Architecture and Synthetic Context

The target molecule, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, possesses a unique and strained structure. Understanding its components is the first step in designing an effective elucidation strategy.

  • Core Scaffold : A spiro[3.3]heptane system, featuring two four-membered rings (an azetidine and a cyclobutanone) fused at a single quaternary carbon (the spirocenter).

  • Functionality :

    • A ketone at the 6-position of the cyclobutane ring.

    • A nitrogen atom at the 1-position, protected with a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for modulating reactivity and solubility during synthesis.

  • Molecular Formula : C₁₁H₁₇NO₃

  • Molecular Weight : 211.26 g/mol

A simplified 2D representation of the target molecule.

The synthesis of such strained systems often involves key steps like [2+2] cycloadditions. For instance, a common strategy for the 1-azaspiro[3.3]heptane core involves the reaction of an exocyclic alkene with an isocyanate, followed by reduction.[3] This synthetic history is critical, as it informs the potential isomeric impurities that our analytical methods must be able to distinguish.

The Elucidation Workflow: An Integrated Spectroscopic Approach

No single technique can unambiguously solve this structure. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method interrogates the molecule from a different angle, and together, they provide a complete and self-validating picture.

G synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir Infrared Spectroscopy (FTIR-ATR) synthesis->ir integration Data Integration & Correlation nmr->integration ms->integration ir->integration confirmation Unambiguous Structure Confirmation integration->confirmation

Figure 2: The integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity. For a molecule of this complexity, a full suite of 1D and 2D experiments is mandatory.

(Note: As specific, published spectral data for the 1-aza isomer is scarce, the following interpretations are based on established principles of NMR spectroscopy and data from the closely related and well-documented tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[4][5][6])

¹H NMR Spectroscopy – Proton Environment Mapping

The proton NMR spectrum provides the first detailed glimpse into the electronic environment of the hydrogen atoms.

  • Causality Behind Expected Signals :

    • Boc Group : The nine protons of the tert-butyl group are chemically equivalent and shielded. They will appear as a sharp, intense singlet, integrating to 9H, typically in the δ 1.4-1.5 ppm region. Its presence is a primary indicator of the intact protecting group.

    • Azetidine Ring Protons (C2-H₂, C3-H₂) : These four protons are diastereotopic due to the rigid, spirocyclic structure. We expect to see complex multiplets. The C2 protons, being adjacent to the electron-withdrawing nitrogen of the carbamate, will be the most deshielded of the ring protons, likely appearing around δ 4.0-4.3 ppm. The C3 protons will be slightly more shielded.

    • Cyclobutanone Ring Protons (C5-H₂, C7-H₂) : These four protons are also diastereotopic. The protons at C5 and C7, being alpha to the ketone, are significantly deshielded and will likely resonate in the δ 3.2-3.6 ppm region. Their chemical shifts will be distinct from the azetidine protons.

¹³C NMR Spectroscopy – The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, confirming the molecular backbone.

  • Causality Behind Expected Signals :

    • Carbonyl Carbons : Two distinct carbonyls will be present. The ketone (C6) is highly deshielded and characteristic of a strained four-membered ring, expected at δ > 200 ppm. The carbamate carbonyl (Boc C=O) will appear around δ 155-156 ppm.

    • Spirocenter (C4) : This quaternary carbon is a key structural marker. Its chemical shift will be influenced by its attachment to four other carbons and a nitrogen, placing it in the δ 60-70 ppm range.

    • Boc Group Carbons : The quaternary carbon of the tert-butyl group appears around δ 80 ppm, with the three equivalent methyl carbons appearing around δ 28 ppm.

    • Ring Methylene Carbons (CH₂) : Four distinct signals are expected for the methylene carbons of the two rings (C2, C3, C5, C7), providing further evidence of the molecule's asymmetry.

2D NMR Spectroscopy – Assembling the Puzzle

2D NMR experiments are non-negotiable for confirming the connectivity and assembling the fragments identified in 1D spectra.

  • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. It will show correlations between the geminal protons on each methylene group and, crucially, between adjacent methylene groups within each ring (e.g., C2-H ↔ C3-H). This definitively establishes the separate spin systems of the azetidine and cyclobutanone rings.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹H signals for C2, C3, C5, and C7 to their corresponding carbon signals in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the isolated spin systems.

Key HMBC Correlations to Confirm the 1-Azaspiro Structure:

  • Protons on C2 and C3 (azetidine ring) should show a correlation to the Spirocenter Carbon (C4) .

  • Protons on C5 and C7 (cyclobutanone ring) should also show a correlation to the Spirocenter Carbon (C4) . This confirms the spirocyclic fusion.

  • Protons on C2 should show a 2-bond correlation to the Boc Carbonyl Carbon , confirming the location of the protecting group on the nitrogen at position 1.

  • Protons on C5 and C7 should show a 2-bond correlation to the Ketone Carbonyl (C6) , confirming the position of the ketone.

Diagram illustrating crucial long-range HMBC correlations.
Summary of Expected NMR Data
Technique Feature Expected Chemical Shift / Observation Significance
¹H NMR tert-butyl Protonsδ ~1.45 ppm (s, 9H)Confirms intact Boc group
Azetidine Protons (C2-H₂, C3-H₂)δ ~4.0-4.3 ppm and lower (m, 4H)Defines the azetidine spin system
Cyclobutanone Protons (C5-H₂, C7-H₂)δ ~3.2-3.6 ppm (m, 4H)Defines the cyclobutanone spin system
¹³C NMR Ketone Carbonyl (C6)δ > 200 ppmConfirms strained ketone
Carbamate Carbonylδ ~156 ppmConfirms Boc group
Spirocenter (C4)δ ~60-70 ppmKey structural marker
Boc Quaternary Cδ ~80 ppmConfirms Boc group
Boc Methyl Cδ ~28 ppmConfirms Boc group
HMBC C2-H → C42/3-bond correlationConnects azetidine ring to spirocenter
C5-H → C42/3-bond correlationConnects cyclobutanone ring to spirocenter
C2-H → Boc C=O2-bond correlationConfirms N-1 substitution

Mass Spectrometry and Infrared Spectroscopy: The Corroborating Evidence

While NMR provides the structural map, MS and IR provide rapid and essential validation of the molecular formula and key functional groups.

High-Resolution Mass Spectrometry (HRMS)
  • Core Directive : To confirm the elemental composition.

  • Methodology : Electrospray ionization (ESI) is typically used, which is a soft ionization technique that minimizes fragmentation and favors the formation of the protonated molecular ion [M+H]⁺.

  • Expected Result : An observed mass that matches the calculated exact mass for C₁₁H₁₈NO₃⁺ (212.1281) within a narrow tolerance (e.g., < 5 ppm). This provides extremely high confidence in the molecular formula.

  • Fragmentation Analysis : A common fragment observed would be the loss of isobutylene from the Boc group ([M-56]+), providing further evidence for its presence.

Infrared (IR) Spectroscopy
  • Core Directive : To provide a rapid check for key functional groups.

  • Methodology : Attenuated Total Reflectance (ATR) is a simple and fast method requiring minimal sample preparation.

  • Expected Absorptions :

    • ~1770 cm⁻¹ : A very strong and sharp peak characteristic of the C=O stretch of a strained cyclobutanone. Its high frequency compared to a typical ketone (~1715 cm⁻¹) is a direct consequence of ring strain.

    • ~1690 cm⁻¹ : A strong peak corresponding to the C=O stretch of the Boc-carbamate group.

    • ~2850-3000 cm⁻¹ : C-H stretching vibrations from the aliphatic and tert-butyl groups.

Technique Feature Expected Value Structural Confirmation
HRMS (ESI+) [M+H]⁺Calculated: 212.1281Confirms elemental composition C₁₁H₁₇NO₃
IR (ATR) Ketone C=O Stretch~1770 cm⁻¹Presence of a strained four-membered ring ketone
Carbamate C=O Stretch~1690 cm⁻¹Presence of the Boc protecting group

Standard Operating Protocols for Data Acquisition

To ensure reproducibility and data integrity, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often the first choice for non-polar to moderately polar compounds.

  • Acquisition :

    • Acquire all spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

    • ¹H NMR : Acquire with a 30° pulse angle, a relaxation delay (d1) of 1 second, and 16-32 scans.

    • ¹³C NMR : Acquire using a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

    • 2D Spectra (COSY, HSQC, HMBC) : Utilize standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to capture key correlations.

Protocol 2: HRMS Sample Preparation and Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition : Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-400). Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Conclusion: A Triad of Certainty

The structure elucidation of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a clear demonstration of modern analytical chemistry principles. It relies not on a single piece of evidence, but on a self-reinforcing triad of techniques: NMR to define the atomic-level connectivity, mass spectrometry to lock in the elemental formula, and infrared spectroscopy to rapidly confirm the essential functional groups. By following the integrated workflow and logical cross-validation detailed in this guide, researchers can proceed with absolute confidence in the identity and purity of this valuable building block, paving the way for its successful application in the synthesis of next-generation therapeutics.

References

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]

  • Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Uniba. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • American Chemical Society. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

Sources

synthesis of novel azaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Azaspiro[3.3]heptane Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine. This guide provides a comprehensive overview of the core synthetic strategies for accessing novel azaspiro[3.3]heptane derivatives. We delve into the mechanistic rationale behind key chemical transformations, present detailed, field-proven experimental protocols, and offer expert insights into the practical application of these building blocks in drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these unique structures to escape chemical flatland and explore new, promising regions of chemical space.

The Strategic Imperative for 3D Scaffolds: Rise of the Azaspiro[3.3]heptane

The principle of "escaping from flatland" has become a central theme in contemporary drug design, advocating for a move away from flat, aromatic-heavy molecules towards structures with greater sp³ character.[1] Molecules with higher three-dimensionality often exhibit improved physicochemical properties, including enhanced solubility, greater metabolic stability, and the potential for more specific interactions with biological targets.

Azaspiro[3.3]heptanes are at the forefront of this movement. These strained bicyclic systems serve as conformationally restricted bioisosteres of commonly used heterocycles.[2][3] Their rigid framework provides predictable exit vectors for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements.[3] A particularly noteworthy property is their ability to lower the lipophilicity (measured as logD) of a parent molecule, a counter-intuitive effect given the net addition of a carbon atom. This phenomenon is largely attributed to the increased basicity of the spirocyclic nitrogen atom, which leads to a higher population of the protonated, more water-soluble form at physiological pH.[4]

This guide will focus on two primary and robust synthetic approaches that have enabled the widespread availability and application of these valuable building blocks: the [2+2] cycloaddition/lactam reduction pathway and the modular construction from functionalized azetidines .

Core Synthetic Strategy I: The [2+2] Cycloaddition and Lactam Reduction Pathway

This pathway represents one of the most robust and scalable methods for the synthesis of the 1-azaspiro[3.3]heptane core. The strategy hinges on two critical transformations: a thermal [2+2] cycloaddition to construct the spirocyclic β-lactam intermediate, followed by a chemoselective reduction of the lactam amide.

Causality and Mechanistic Insight

The key to this route is the thermal cycloaddition between an endocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO). This reaction proceeds efficiently to form the strained spirocyclic β-lactam.[2][5] The subsequent reduction of the β-lactam is a critical step where the choice of reagent is paramount. While common reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes can be effective, they often lead to significant amounts of undesired ring-cleavage byproducts. The breakthrough in this area was the application of alane (AlH₃) , which cleanly reduces the lactam on a multi-gram scale without compromising the strained four-membered ring system.[2][5] This selectivity is crucial for the overall efficiency and scalability of the sequence.

Experimental Workflow: Synthesis of 1-Azaspiro[3.3]heptane

The logical flow for this synthetic approach is illustrated below.

cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Reduction Alkene Endocyclic Alkene (e.g., Methylenecyclobutane) Lactam Spirocyclic β-Lactam Intermediate Alkene->Lactam [2+2] Cycloaddition Isocyanate Graf's Isocyanate (ClO₂S-NCO) Isocyanate->Lactam Lactam_ref Spirocyclic β-Lactam Reducer Alane (AlH₃) FinalProduct 1-Azaspiro[3.3]heptane Reducer->FinalProduct Lactam_ref->FinalProduct

Caption: Workflow for 1-azaspiro[3.3]heptane synthesis via cycloaddition.

Detailed Experimental Protocol: Synthesis of N-Boc-1-azaspiro[3.3]heptane

This protocol is a representative example adapted from methodologies described in the literature.[5]

Step A: Synthesis of Spirocyclic β-Lactam

  • To a solution of methylenecyclobutane (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) at 0 °C, add Graf's isocyanate (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours until complete consumption of the starting material is observed by TLC or GC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam, which can often be used in the next step without further purification.

Step B: Alane Reduction of the β-Lactam

  • Prepare a fresh solution of alane (AlH₃) in THF.

  • To a solution of the crude β-lactam (1.0 eq) in anhydrous THF at 0 °C, add the alane solution (approx. 2.0-3.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude amine can be protected (e.g., with Boc₂O) and purified by flash column chromatography.

Representative Yields for Functionalized Derivatives

The versatility of this method allows for the synthesis of various substituted analogs by starting with functionalized alkenes or by derivatizing the final product.

Starting Material/ModificationProductTypical Yield (%)Reference
Methylenecyclobutane1-Azaspiro[3.3]heptane70-80% (over 2 steps)[5]
3-Alkyl-methylenecyclobutane6-Alkyl-1-azaspiro[3.3]heptane65-75%[5]
Post-synthesis lithiation/alkylation3-Substituted-1-azaspiro[3.3]heptanes50-90% (for alkylation step)[6]

Core Synthetic Strategy II: Modular Construction from Azetidine Building Blocks

An alternative and equally powerful strategy involves a modular approach, starting from readily available, functionalized four-membered rings, typically N-protected azetidin-3-ones. This method is particularly advantageous for creating "angular" azaspiro[3.3]heptanes, such as the 1-oxa-6-azaspiro[3.3]heptane scaffold, which provides multiple, well-defined exit vectors for further chemical elaboration.[7][8]

Causality and Mechanistic Insight

The logic of this approach is to build the second four-membered ring onto a pre-existing, functionalized azetidine core. The synthesis typically begins with an aldol-type addition of an enolate to an N-protected azetidin-3-one, forming a β-hydroxy ester.[8] This intermediate contains the necessary functionality for the subsequent ring-forming step. Reduction of the ester to the corresponding primary alcohol furnishes a 1,3-diol. The crucial cyclization to form the second four-membered ring (an oxetane in this case) is achieved via an intramolecular Williamson ether synthesis, typically by converting the primary alcohol to a better leaving group (e.g., a tosylate) and treating with a base.[8] This stepwise, modular approach provides exquisite control over the final structure and allows for the introduction of functionality at various positions.

Experimental Workflow: Synthesis of 1-Oxa-6-azaspiro[3.3]heptane Derivatives

Azetidinone N-Protected Azetidin-3-one HydroxyEster β-Hydroxy Ester Azetidinone->HydroxyEster Aldol Addition Enolate Lithium Enolate of an Ester Enolate->HydroxyEster Diol 1,3-Diol Intermediate HydroxyEster->Diol Ester Reduction (e.g., LiAlH₄) Oxetane Functionalized 1-Oxa-6-azaspiro[3.3]heptane Diol->Oxetane Intramolecular Cyclization (e.g., TsCl, Base)

Caption: Modular synthesis of oxa-azaspiro[3.3]heptanes from azetidin-3-one.

Detailed Experimental Protocol: Synthesis of a C3-Substituted 1-Oxa-6-azaspiro[3.3]heptane

This protocol is a representative example adapted from the work of Carreira and coworkers.[8]

Step A: Aldol Addition

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.0 eq) to diisopropylamine (1.05 eq) in anhydrous THF at -78 °C.

  • To this LDA solution, add a solution of the desired acetate ester (e.g., methyl acetate, 1.0 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add a solution of N-benzhydryl-azetidin-3-one (0.9 eq) in THF to the enolate solution at -78 °C.

  • Stir for 1-2 hours, then quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by flash column chromatography to yield the β-hydroxy ester.

Step B: Reduction to the Diol

  • To a solution of the β-hydroxy ester (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-3 hours until completion.

  • Quench the reaction carefully by sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate. Purify the crude product by chromatography to obtain the diol.

Step C: Oxetane Ring Formation

  • To a solution of the diol (1.0 eq) and p-toluenesulfonyl chloride (TsCl, 1.1 eq) in THF at 0 °C, add potassium tert-butoxide (KOt-Bu, 2.5 eq).

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic phase, concentrate, and purify by column chromatography to afford the target 1-oxa-6-azaspiro[3.3]heptane derivative.

Field Insights: Practical Considerations and Applications

The true value of azaspiro[3.3]heptane derivatives is realized in their application. As previously mentioned, a key driver for their adoption is the potential to reduce lipophilicity.

Quantitative Impact on Lipophilicity (logD)

The replacement of a traditional heterocycle with an azaspiro[3.3]heptane analog often leads to a significant and beneficial decrease in the measured logD at pH 7.4.

Original MoietyAzaspiro[3.3]heptane AnalogTypical ΔlogD₇.₄Reference
Morpholine2-Oxa-6-azaspiro[3.3]heptane-0.2 to -1.1[4]
Piperidine (C-linked)2-Azaspiro[3.3]heptane (C-linked)-0.2 to -1.1[4]
Piperazine2,6-Diazaspiro[3.3]heptane-0.2 to -1.1[4]
Piperidine (N-linked)2-Azaspiro[3.3]heptane (N-linked)+0.2 to +0.5[4]
A Word of Caution: Bioisosterism is Not Guaranteed

While often successful, the direct replacement of a piperidine or morpholine with an azaspiro[3.3]heptane is not always a perfect bioisosteric substitution. The rigid, strained nature of the spirocycle significantly alters the geometry and bond angles compared to a flexible six-membered ring. This is particularly critical when the heterocycle is an internal linker within a molecule, as the orientation of substituents can be drastically changed. In several reported cases, this geometric perturbation has led to a dramatic loss of biological potency.[4] Therefore, while these scaffolds offer tremendous opportunities, their implementation requires careful structural and computational analysis to ensure that the new geometry is compatible with the target's binding site.

Conclusion

The has matured significantly, providing medicinal chemists with a powerful toolkit to create novel, three-dimensional chemical matter. Robust and scalable synthetic routes, primarily based on [2+2] cycloadditions or modular assembly from azetidine precursors, have made a wide array of these building blocks accessible. These scaffolds offer tangible benefits in modulating key drug-like properties, most notably by providing a unique strategy to lower lipophilicity. As the pharmaceutical industry continues to "escape from flatland," the strategic application of azaspiro[3.3]heptanes will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2024). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Request PDF. [Link]

  • Carreira, E. M., Burkhard, J. A., Guérot, C., & Knust, H. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Scilit. [Link]

  • Mykhailiuk, P. K. (2024). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. [Link]

  • Barfoot, C., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Stepanov, A. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. ResearchGate. [Link]

  • Burkhard, J., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Richardson, P. (2024). Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. Synfacts, 20(01), 0014. [Link]

Sources

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 6-oxo-azaspiro[3.3]heptane-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The azaspiro[3.3]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, offering a compelling three-dimensional alternative to traditional saturated heterocycles like piperidine. Its rigid, spirocyclic nature provides well-defined exit vectors for substituent placement, enabling precise modulation of pharmacological properties. This guide focuses on tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate and its more prevalent isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. We will delve into the key physicochemical properties, scalable synthetic routes with mechanistic considerations, strategic applications in drug discovery, and essential safety protocols for this class of compounds. The information herein is synthesized to provide researchers with the authoritative grounding and field-proven insights necessary to effectively utilize these powerful building blocks.

Introduction and Isomeric Distinction

Spirocyclic systems, particularly strained motifs like azaspiro[3.3]heptanes, are increasingly sought after in drug design.[1] They serve as non-classical, rigid bioisosteres that can improve metabolic stability, receptor binding affinity, and overall pharmacological profiles by exploring novel chemical space.[2][3]

A critical point of clarification for researchers is the distinction between the 1-aza and 2-aza isomers. While both are structurally related, the vast majority of published literature, synthetic protocols, and commercial availability centers on the 2-azaspiro[3.3]heptane core. This guide will primarily focus on this isomer due to its broader utility and documentation, while acknowledging the existence of the 1-aza variant.

G cluster_isomers Isomeric Forms of Tert-butyl 6-oxo-azaspiro[3.3]heptane-carboxylate node_2aza tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1181816-12-5) (Primary Focus of this Guide) node_2aza_img node_1aza tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS: 1363380-93-1) node_1aza_img G target Target Molecule (tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) precursor Hydroxy Precursor (tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) target->precursor Oxidation simpler Simpler Cyclobutane & Azetidine Precursors precursor->simpler Cyclization/ Ring Formation G cluster_bio Bioisosteric Replacement Strategy node_drug Generic Drug Candidate node_piperidine Piperidine Scaffold (Flexible) node_drug->node_piperidine contains node_azaspiro Azaspiro[3.3]heptane Scaffold (Rigid, 3D) node_piperidine->node_azaspiro is replaced by node_improved Improved Pharmacological Profile - Potency - Selectivity - ADME Properties node_azaspiro->node_improved leads to

References

solubility of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Foreword: The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and chemical process development. Among these, solubility is a critical parameter that dictates formulation strategies, bioavailability, and reaction conditions. This guide focuses on Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, a novel spirocyclic building block. As specific experimental solubility data for this compound is not extensively documented in public literature, this document serves as both a predictive analysis based on first principles and a practical guide to its experimental determination. We will dissect the molecular structure to forecast its behavior and provide robust, field-proven protocols for its quantitative measurement.

Molecular Structure and Physicochemical Analysis

To understand the , we must first analyze its constituent parts and their contributions to its overall polarity and intermolecular forces.

  • Spirocyclic Alkane Core: The rigid [3.3]heptane framework is composed of two fused cyclobutane rings. This core is aliphatic and non-polar, contributing to the molecule's lipophilicity.

  • Tert-butoxycarbonyl (Boc) Group: This is a common protecting group in organic synthesis. The bulky tert-butyl portion is highly lipophilic, while the carbamate moiety (-O-(C=O)-N-) introduces polarity. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. The nitrogen atom's lone pair is delocalized into the carbonyl, rendering it essentially non-basic under typical aqueous pH conditions.

  • Ketone Functional Group: The cyclobutanone ring contains a carbonyl group (C=O), which is a significant contributor to the molecule's polarity. The oxygen atom is a strong hydrogen bond acceptor.

Predicted Solubility Profile: Based on the principle of "like dissolves like," the presence of both significant non-polar (spirocyclic core, tert-butyl group) and polar (carbamate, ketone) functionalities suggests that Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a molecule of intermediate polarity.[1] Its solubility is expected to be highest in moderately polar organic solvents. The solubility in highly non-polar solvents like hexanes may be limited by the polar groups, while solubility in highly polar protic solvents like water is expected to be low due to the large hydrophobic surface area.[2]

Theoretical Framework for Solubility

Impact of Solvent Choice

The solubility of a solute is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low. While the aliphatic core is compatible, the energy required to break the dipole-dipole interactions between the polar ketone and carbamate groups in the solid state is not sufficiently compensated by the weak van der Waals forces formed with the solvent.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF)): High solubility is anticipated in these solvents. They can effectively solvate the polar functional groups without having strong self-association networks (like the hydrogen bonds in water) that need to be disrupted.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Solubility is expected to decrease with increasing solvent polarity in this class. While these solvents can act as hydrogen bond donors to the compound's carbonyl oxygens, the large non-polar scaffold hinders dissolution in highly structured solvents like water. Solubility in lower-chain alcohols like ethanol should be moderate.

Influence of Temperature

The effect of temperature on solubility is determined by the enthalpy of solution (ΔH_sol).[4]

  • Endothermic Dissolution (ΔH_sol > 0): If the energy required to break the crystal lattice is greater than the energy released upon solvation, the process is endothermic. In this case, increasing the temperature will increase solubility, as the additional energy helps overcome the lattice forces. This is the most common scenario for solid organic compounds.[3][4]

  • Exothermic Dissolution (ΔH_sol < 0): If the solvation process releases more energy than is consumed to break the lattice, the process is exothermic. According to Le Chatelier's principle, increasing the temperature will decrease solubility.[5]

For Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, dissolution is most likely an endothermic process, and therefore, its solubility is expected to increase with rising temperature in most organic solvents.

Effect of pH

The solubility of ionizable compounds can be dramatically affected by the pH of the medium.[6][7] To predict pH-dependent solubility, we must identify any acidic or basic centers in the molecule.

  • Acidity: The molecule lacks any appreciable acidic protons.

  • Basicity: The carbamate nitrogen is non-basic due to resonance with the adjacent carbonyl. The ketone oxygen is an extremely weak base (pKa of the conjugate acid is typically around -7), meaning it will not be protonated in any conventional aqueous pH range.

Therefore, the is predicted to be independent of pH in the range of 1 to 12. This is a critical property, as it implies that its absorption in biological systems would not vary significantly across the pH gradient of the gastrointestinal tract.

Experimental Determination of Thermodynamic Solubility

To move from prediction to fact, experimental measurement is essential. The "gold standard" for determining thermodynamic solubility is the Saturated Shake-Flask Method .[8] This method measures the equilibrium concentration of a compound in a given solvent at a specific temperature.

Workflow for the Shake-Flask Method

The logical flow of the experiment involves creating a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid compound to a known volume of solvent in a sealed vial equil Agitate at constant temperature (e.g., 24-72 hours) to ensure equilibrium prep->equil Incubate sep Separate solid from supernatant (Centrifugation or Filtration) equil->sep Isolate Solution quant Dilute supernatant and analyze concentration via a validated analytical method (e.g., HPLC-UV) sep->quant Measure Concentration

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Experimental Protocol

Objective: To determine the equilibrium in various solvents at 25 °C.

Materials:

  • Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (solid, >98% purity).

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Hexane, Ethyl Acetate, Ethanol).

  • Glass vials with Teflon-lined screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous).

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-UV system.

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add 1.0 mL of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber set to 25 °C. Agitate for at least 48 hours. A preliminary time-to-equilibrium study can be run to confirm this duration is sufficient.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 1 hour to allow larger particles to settle.

  • Carefully draw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method (details in Section 4) to determine the concentration.

  • Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is paramount. The choice of method depends on the required sensitivity, available equipment, and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the most common technique for solubility quantification due to its robustness and specificity.[9][10]

Sample HPLC-UV Method:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase is suitable for retaining molecules of intermediate polarity.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and a retention time of 2-5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The ketone and carbamate carbonyls provide UV absorbance. A wavelength scan should be performed to find the λ_max, likely in the 210-220 nm range.

  • Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using accurately weighed standards of the compound dissolved in the mobile phase. The curve must demonstrate linearity (R² > 0.995) over the desired concentration range.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method that does not require an identical reference standard for calibration.[11] It measures concentration by comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard.

Sample qNMR Protocol:

  • Accurately weigh a precise amount of the filtered supernatant into an NMR tube.

  • Add a known volume of a solvent containing a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a proton signal that is in a clear region of the spectrum, away from any analyte signals.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Calculate the concentration based on the ratio of the integrals of the analyte and standard signals.

G cluster_hplc HPLC-UV Workflow cluster_qnmr qNMR Workflow hplc_cal Prepare Calibration Standards hplc_run Inject Standards & Sample onto RP-C18 Column hplc_cal->hplc_run hplc_det Detect UV Absorbance at λ_max hplc_run->hplc_det hplc_quant Quantify using Calibration Curve hplc_det->hplc_quant qnmr_prep Add Internal Standard to Supernatant qnmr_run Acquire ¹H NMR Spectrum qnmr_prep->qnmr_run qnmr_int Integrate Analyte and Standard Peaks qnmr_run->qnmr_int qnmr_quant Calculate Concentration from Integral Ratio qnmr_int->qnmr_quant

Caption: Comparison of analytical workflows for solubility quantification.

Data Presentation

All experimentally determined solubility data should be compiled into a clear, structured format for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate at 25 °C

Solvent Solvent Type Solubility (mg/mL) Solubility (mol/L)
Hexane Non-Polar Experimental Value Calculated Value
Toluene Non-Polar Experimental Value Calculated Value
Dichloromethane Polar Aprotic Experimental Value Calculated Value
Ethyl Acetate Polar Aprotic Experimental Value Calculated Value
Acetone Polar Aprotic Experimental Value Calculated Value
Ethanol Polar Protic Experimental Value Calculated Value
Water Polar Protic Experimental Value Calculated Value

| PBS (pH 7.4) | Aqueous Buffer | Experimental Value | Calculated Value |

Note: The molecular weight of C₁₁H₁₇NO₃ is 211.26 g/mol .

Conclusion

While lacking extensive published data, a thorough analysis of the structure of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate allows for a well-grounded prediction of its solubility behavior. It is expected to be a compound of intermediate polarity with high solubility in polar aprotic solvents like ethyl acetate and DCM, moderate solubility in alcohols, and low solubility in water and non-polar hydrocarbons. Crucially, its solubility is predicted to be pH-independent, a valuable characteristic for potential pharmaceutical applications. This guide provides the theoretical foundation and detailed, actionable protocols for researchers to experimentally validate these predictions and establish a comprehensive solubility profile, enabling the effective use of this novel building block in drug development and chemical synthesis.

References

  • University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
  • McCarron, P., et al. (n.d.). The development of a rapid method for the isolation of four azaspiracids for use as reference materials for quantitative LC-MS-MS methods. PubMed.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Institutes of Health.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523-5.
  • Sigma-Aldrich. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Lab-Chemicals.Com. (n.d.). tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.
  • ChemicalBook. (2025, August 9). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-1-azaspiro(3.3)heptane-6-carboxylic acid. National Institutes of Health.
  • Zgoła-Grześkowiak, A., et al. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Water Research, 243, 120306.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility.
  • Stack Exchange. (2015, May 7). Why does solubility of solids sometimes decrease with temperature increase?
  • Goeller, A., et al. (2023). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. Journal of Computer-Aided Molecular Design, 37(3), 129-145.
  • Avdeef, A. (n.d.). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
  • Pobudkowska, A., & Domańska, U. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.
  • Wisdom Lib. (2025, July 31). PH-dependent solubility: Significance and symbolism.
  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate...
  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?
  • MDPI. (2022, December 21). Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers.

Sources

An In-depth Technical Guide to tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: Initial searches for "tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate" yield limited specific data. However, a structurally related and extensively documented isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , is a compound of significant interest in medicinal chemistry. This guide will focus on the latter, a key building block in modern drug discovery, assuming a common typographical error in the position of the nitrogen atom within the spirocyclic system.

Introduction: A Novel Scaffold for Drug Discovery

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can unlock new chemical space and provide superior pharmacological properties. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has emerged as a valuable bifunctional synthetic template, offering a compelling structural alternative to commonly used saturated heterocycles like piperidine.[1][2][3] Its rigid, three-dimensional spirocyclic core provides a unique vector for substituent placement, allowing for the exploration of previously inaccessible regions of pharmacophore models.

This guide provides a comprehensive overview of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, detailing its synthesis, chemical properties, and strategic applications in the design of next-generation therapeutics.

Structure and Nomenclature

The systematic IUPAC name for this compound is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate .[4] It is also commonly referred to by several synonyms, including:

  • N-Boc-6-oxo-2-azaspiro[3.3]heptane[5]

  • 2-Boc-6-oxo-2-azaspiro[3.3]heptane

  • 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester[5]

The structure consists of a central quaternary carbon atom shared by two rings: a four-membered azetidine ring and a four-membered cyclobutanone ring. The nitrogen atom of the azetidine is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for controlled manipulation of the molecule.

Synthesis Strategies: Building the Spirocyclic Core

Two efficient and scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported, providing a reliable supply of this important building block.[1][2][3]

Route A: Oxidation of the Corresponding Alcohol

One common laboratory-scale synthesis involves the oxidation of the precursor alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[6][7]

Experimental Protocol:

  • A solution of crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol) in dichloromethane (20 mL) is cooled to 0 °C.[6][7]

  • Dess-Martin periodinane (2.10 g, 4.95 mmol) is added in two portions.[6][7]

  • The reaction is stirred at 0 °C for 10 minutes, then allowed to warm to room temperature.[6][7]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[6][7]

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed twice with a saturated sodium bicarbonate solution.[6][7]

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.[6][7]

  • The crude product is purified by flash chromatography to yield the desired product as a white solid.[6][7]

Synthesis_Route_A start tert-Butyl 6-hydroxy-2- azaspiro[3.3]heptane-2-carboxylate reagent Dess-Martin Periodinane Dichloromethane, 0 °C to RT start->reagent product tert-Butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate reagent->product Oxidation purification Workup & Flash Chromatography product->purification

Caption: Oxidation of the precursor alcohol to the ketone.

Route B: Dechlorination of a Dichloroketone Intermediate

A second scalable approach involves the dechlorination of a dichloroketone intermediate.[2]

Experimental Protocol:

  • tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.65 g, 5.89 mmol) is dissolved in methanol (30 mL).[6]

  • Zinc powder (0.85 g, 15.0 mmol) and ammonium chloride (1.2 g, 22.0 mmol) are added to the solution.[6]

  • The reaction is stirred at room temperature for 18 hours under a nitrogen atmosphere.[6]

  • After the reaction is complete, water (40 mL) is added, and the product is extracted with ethyl acetate.[6]

  • The combined organic layers are dried and concentrated.[6]

  • The crude product is purified by column chromatography to give the final product.[6]

Synthesis_Route_B start tert-Butyl 5,5-dichloro-6-oxo-2- azaspiro[3.3]heptane-2-carboxylate reagent Zinc, Ammonium Chloride Methanol, 20 °C, 18 h start->reagent product tert-Butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate reagent->product Dechlorination

Caption: Reductive dechlorination of the dichloro-ketone precursor.

Applications in Drug Discovery

tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a versatile intermediate for creating novel compounds, particularly as a bioisosteric replacement for the piperidine ring system.[1][3] The piperidine moiety is prevalent in many FDA-approved drugs.[2] By replacing it with the 2-azaspiro[3.3]heptane core, medicinal chemists can achieve:

  • Novel Chemical Space: Access to new intellectual property and potentially improved pharmacological profiles.[1][3]

  • Vectorial Diversity: The spirocyclic nature allows for precise, three-dimensional orientation of substituents, which can enhance binding to biological targets.

  • Metabolic Stability: The rigid core can influence the metabolic profile of a drug candidate.

The ketone functionality at the 6-position and the Boc-protected nitrogen at the 2-position provide two orthogonal handles for further chemical modification, such as:

  • Reductive amination

  • Wittig reactions

  • Grignard additions

  • N-alkylation or N-acylation after Boc-deprotection

Physicochemical and Spectroscopic Properties

Below is a summary of the key physicochemical properties of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

PropertyValueSource
CAS Number 1181816-12-5[4]
Molecular Formula C₁₁H₁₇NO₃[4]
Molecular Weight 211.26 g/mol [4]
Appearance White to light yellow powder/crystal[5]
Melting Point 114.5-116 °C[7]
Boiling Point (Predicted) 314.7±42.0 °C[7]
Density (Predicted) 1.16±0.1 g/cm³[7]
InChIKey HQHRAGXKFOTSQE-UHFFFAOYSA-N[4]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available from various chemical suppliers and databases, confirming the structure of the compound.[8][9]

Safety and Handling

tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10] Store in a cool, dry place under an inert atmosphere, as it may be sensitive to air and moisture.[5][11]

Conclusion

tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a pivotal building block for contemporary drug discovery programs. Its unique spirocyclic structure, combined with scalable and efficient synthetic routes, makes it an attractive scaffold for developing novel therapeutics. As a bioisostere for piperidine, it offers a strategic avenue to expand chemical diversity and explore new pharmacological landscapes. The continued exploration of this and related spirocyclic systems will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. American Chemical Society. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Oakwood Chemical. [Link]

Sources

A Technical Guide to Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, a compelling building block for medicinal chemistry. We will delve into its commercial availability, plausible synthetic routes, and its strategic application as a bioisosteric scaffold, offering field-proven insights for its use in drug development programs.

Introduction: The Rise of Strained Spirocycles

In the quest for novel chemical matter, drug discovery has seen a decisive shift away from planar, sp²-rich molecules towards three-dimensional, sp³-rich scaffolds.[1] These structures offer superior physicochemical properties, including improved solubility and metabolic stability, while enabling exploration of previously inaccessible chemical space.[1] The azaspiro[3.3]heptane core, a strained bicyclic system, has emerged as a particularly valuable motif. Its rigid, non-planar geometry provides well-defined exit vectors for substitution, making it an attractive bioisostere for commonly used rings like piperidine.[2][3]

This guide focuses specifically on tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1363380-93-1) . It is crucial to distinguish this compound from its more widely documented constitutional isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. While both are valuable, the 1-aza isomer presents a unique spatial arrangement and vectorality, offering distinct possibilities for scaffold hopping and lead optimization.

Azaspiro_Isomers img1 img1 img2 img2

Caption: Constitutional isomers: 1-aza vs. 2-aza spiro[3.3]heptane core.

Commercial Availability and Sourcing

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is commercially available from a number of specialized chemical suppliers. This accessibility makes it a practical building block for research and development without the immediate need for extensive in-house synthesis. Researchers should, however, verify stock levels and purity specifications with suppliers, as availability can vary.

Property Value
Chemical Name tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
CAS Number 1363380-93-1
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Typical Purity ≥97%
Known Suppliers CP Lab Safety, various online chemical marketplaces

Synthetic Strategy: Accessing the 1-Azaspiro[3.3]heptane Core

While detailed, scalable synthetic protocols for tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate are not as prevalent in the literature as for its 2-aza isomer[4][5], a robust strategy for constructing the core 1-azaspiro[3.3]heptane scaffold has been reported. This approach, pioneered by Mykhailiuk and coworkers, provides a logical and validated pathway.[2][3][6]

The key to this synthesis is the creation of the strained spirocyclic β-lactam intermediate via a thermal [2+2] cycloaddition. This step is critical as it efficiently establishes the core spiro[3.3] architecture. Subsequent selective reduction of the lactam yields the desired azaspiroheptane.

Plausible Synthetic Workflow

A plausible route to the title compound would adapt this established methodology:

  • [2+2] Cycloaddition: The synthesis begins with a thermal [2+2] cycloaddition between an appropriate endocyclic alkene (e.g., a substituted methylenecyclobutane) and Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO). This reaction forms a spirocyclic β-lactam, the foundational structure of the target molecule.[2][3] The choice of this isocyanate is causal; its high reactivity is necessary to drive the formation of the strained four-membered lactam ring.

  • Lactam Reduction: The resulting β-lactam is then reduced to the corresponding azetidine. This step requires careful selection of the reducing agent. While powerful hydrides like LiAlH₄ can lead to undesired ring cleavage, alane (AlH₃) has been shown to be effective for the smooth, high-yield reduction of this specific lactam on a multigram scale.[6] This selectivity is crucial for maintaining the integrity of the strained spirocyclic system.

  • Functional Group Manipulation: Following the core synthesis, standard functional group interconversions would be employed. This would involve the introduction of the ketone at the 6-position and N-protection with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Synthesis_Workflow start Substituted Methylenecyclobutane step1 Thermal [2+2] Cycloaddition with Graf's Isocyanate start->step1 Key Ring Formation intermediate1 Spirocyclic β-Lactam Intermediate step1->intermediate1 step2 Selective Lactam Reduction (e.g., with Alane) intermediate1->step2 Critical Reduction Step intermediate2 1-Azaspiro[3.3]heptane Core step2->intermediate2 step3 Oxidation & N-Protection intermediate2->step3 Final Functionalization end Tert-butyl 6-oxo-1-azaspiro[3.3] heptane-1-carboxylate step3->end

Caption: Proposed synthetic workflow for the 1-azaspiro[3.3]heptane scaffold.

Applications in Drug Discovery: A Rigid Bioisostere

The primary value of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate lies in its role as a novel building block and a rigid bioisostere for piperidine.

Piperidine Replacement and Scaffold Hopping

Piperidine is one of the most ubiquitous heterocycles in approved drugs. However, its conformational flexibility can be a liability. Replacing it with a rigid scaffold like 1-azaspiro[3.3]heptane locks the conformation, which can lead to improved target affinity and selectivity. The defined exit vectors of the spirocycle also allow for precise positioning of substituents to probe interactions within a binding pocket.[2][3]

Caption: Bioisosteric replacement of a flexible piperidine with a rigid spirocycle.

Utility in Proteolysis-Targeting Chimeras (PROTACs)

The field of targeted protein degradation using PROTACs has expanded rapidly.[7][8] PROTACs are heterobifunctional molecules comprising a target-binding ligand and an E3 ligase ligand, joined by a linker.[7] The nature of this linker is critical for inducing a productive ternary complex. Small, rigid scaffolds like azaspiro[3.3]heptanes are ideal components for these linkers. While derivatives of the 2-aza isomer are explicitly marketed as PROTAC linkers[9][10], the 1-aza scaffold serves the same strategic purpose: it provides a rigid, three-dimensional element to control the orientation and distance between the two ends of the PROTAC molecule, which is a key determinant of degradation efficiency. The ketone functionality of the title compound offers a convenient handle for further elaboration into such linker systems.

Conclusion

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a valuable, commercially available building block that embodies the principles of modern medicinal chemistry. While less documented than its 2-aza isomer, its underlying 1-azaspiro[3.3]heptane core is accessible through robust synthetic methods. Its primary utility as a rigid bioisostere for piperidine and its potential application in the rational design of PROTAC linkers make it a compelling scaffold for drug discovery programs aiming to enhance potency, selectivity, and drug-like properties. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of such building blocks will be paramount to success.

References

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. Available from: [Link]

  • Ciossani, G., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 6613. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. Available from: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Available from: [Link]

  • Scotti, C., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(15), 8053–8071. Available from: [Link]

Sources

A Comprehensive Guide to the Retrosynthetic Analysis and Synthesis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a valuable bifunctional scaffold in modern medicinal chemistry, embodying the principles of three-dimensional molecular design. As a conformationally restricted bioisostere of piperidine, it offers a unique vectoral projection of substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties in drug discovery programs.[1][2] This technical guide provides an in-depth exploration of the retrosynthetic analysis of this spirocyclic ketone, leading to a logical and efficient forward synthesis. We will dissect the key strategic disconnections, justify the choice of synthetic methodologies, and provide detailed protocols for the crucial transformations, underpinned by mechanistic insights and authoritative references.

Introduction: The Strategic Value of the 1-Azaspiro[3.3]heptane Scaffold

The relentless pursuit of novel chemical matter with improved drug-like properties has led to a paradigm shift from flat, aromatic structures to sp³-rich, three-dimensional scaffolds. The 1-azaspiro[3.3]heptane core has emerged as a particularly attractive motif in this context.[1][3] Its rigid framework pre-organizes substituents into well-defined spatial orientations, which can enhance binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocenter can lead to improved metabolic stability and aqueous solubility compared to more traditional carbocyclic and heterocyclic systems.[2]

The target molecule, Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, is a bifunctional building block. The ketone functionality at the C6 position serves as a versatile handle for a wide array of chemical modifications, including reductive amination, Wittig reactions, and Grignard additions. The Boc-protected azetidine nitrogen allows for controlled N-functionalization, making this compound an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.

Retrosynthetic Analysis: Deconstructing the Spirocyclic Core

A robust retrosynthetic analysis is the cornerstone of an efficient and scalable synthetic route. Our analysis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (1 ) identifies two primary disconnection strategies, with a strong preference for a convergent approach that leverages well-established cycloaddition chemistry.

Diagram 1: Retrosynthetic Analysis of the Target Molecule

G T Target Molecule (1) Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate I1 Intermediate (2) Tert-butyl 5,5-dichloro-6-oxo-1-azaspiro[3.3]heptane-1-carboxylate T->I1 Reductive Dechlorination P1 Precursor A (3) N-Boc-3-methyleneazetidine I1->P1 [2+2] Cycloaddition P2 Precursor B Dichloroketene I1->P2 [2+2] Cycloaddition P3 Precursor C (4) N-Boc-3-azetidinone P1->P3 Wittig Olefination

Caption: A convergent retrosynthesis based on a key [2+2] cycloaddition.

The most logical disconnection of the target ketone 1 involves a functional group transformation from the ketone to a protected precursor. A highly effective strategy for the synthesis of cyclobutanones is the [2+2] cycloaddition of an alkene with a ketene, followed by the removal of activating groups. This leads us to the α,α-dichloroketone intermediate 2 . The rationale for choosing a dichlorinated intermediate is twofold: dichloroketene is readily generated in situ and is highly reactive in cycloadditions, and the subsequent reductive dechlorination is a well-precedented and high-yielding transformation.[4]

This disconnection reveals the two key synthons: N-Boc-3-methyleneazetidine (3) and dichloroketene . Dichloroketene can be generated from trichloroacetyl chloride and a suitable base or activated zinc.[5] The exocyclic alkene precursor 3 can, in turn, be synthesized from the commercially available N-Boc-3-azetidinone (4) via a Wittig-type olefination.[6][7] This completes a highly convergent and logical retrosynthetic pathway.

Forward Synthesis: A Step-by-Step Guide

This section details the practical execution of the forward synthesis, providing protocols for each key step based on established and reliable methodologies.

Step 1: Synthesis of N-Boc-3-methyleneazetidine (3)

The conversion of a ketone to an exocyclic methylene group is a cornerstone transformation in organic synthesis. The Wittig reaction is a classic and effective method for this purpose.

Diagram 2: Wittig Olefination Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction R1 Methyltriphenylphosphonium bromide Y1 Phosphonium Ylide R1->Y1 Deprotonation B1 Strong Base (e.g., n-BuLi or NaHMDS) B1->Y1 O1 Oxaphosphetane Intermediate Y1->O1 K1 N-Boc-3-azetidinone (4) K1->O1 Ylide Attack P1 N-Boc-3-methyleneazetidine (3) O1->P1 Decomposition G cluster_0 Mechanism Overview I2 Dichloroketone (2) E1 Zinc Enolate Intermediate I2->E1 Oxidative Addition Zn1 Zn(0) Zn1->E1 T Target Ketone (1) E1->T Protonation H1 Proton Source (e.g., AcOH) H1->T

Sources

The Rise of a Three-Dimensional Scaffold: An In-Depth Technical Guide to Azaspiro[3.3]heptanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern era of drug discovery, the demand for novel molecular scaffolds that can overcome the limitations of traditional "flat" aromatic compounds has led to a surge in the exploration of three-dimensional structures. Among these, the azaspiro[3.3]heptane core has emerged as a particularly promising motif. This guide provides a comprehensive technical overview of the discovery, synthesis, and application of azaspiro[3.3]heptane scaffolds in medicinal chemistry. We will delve into the strategic rationale for their use as bioisosteres, their impact on critical physicochemical properties, and provide detailed synthetic protocols for their preparation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this increasingly important structural class.

Introduction: Escaping "Flatland" and Embracing the Third Dimension

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this "flatland" of chemical space has contributed to challenges in achieving target selectivity, optimizing pharmacokinetic profiles, and avoiding off-target effects. The incorporation of sp³-rich, three-dimensional scaffolds is a proven strategy to address these issues by providing more precise vectoral orientation of substituents, leading to enhanced protein-ligand interactions and improved drug-like properties.[1]

The azaspiro[3.3]heptane scaffold, a rigid bicyclic system featuring two fused four-membered rings, has garnered significant attention for its ability to confer these desirable three-dimensional attributes.[1] Its compact and constrained nature offers a unique geometric profile that can lead to improvements in aqueous solubility, metabolic stability, and target engagement.[2] This guide will explore the nuances of this scaffold, from its fundamental properties to its practical implementation in drug design.

The Azaspiro[3.3]heptane Core: A Bioisostere with Distinct Advantages

A key application of the azaspiro[3.3]heptane motif is as a bioisosteric replacement for commonly used saturated heterocycles such as piperidine, morpholine, and piperazine.[2][3][4] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. However, simple replacement is not the goal; the introduction of the azaspiro[3.3]heptane scaffold is a strategic decision to modulate physicochemical and pharmacological properties in a favorable direction.

Impact on Physicochemical Properties: The Counterintuitive Effect on Lipophilicity

One of the most compelling features of incorporating an azaspiro[3.3]heptane moiety is its effect on lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Counterintuitively, replacing a six-membered ring like piperidine with the larger azaspiro[3.3]heptane can lead to a decrease in lipophilicity, as measured by the distribution coefficient at pH 7.4 (logD7.4).[3]

This phenomenon can be attributed to the increased basicity (pKa) of the nitrogen atom within the strained four-membered ring system.[3] The higher pKa leads to a greater proportion of the molecule being in its protonated, more water-soluble form at physiological pH, thereby lowering the logD7.4. This effect is particularly pronounced when the nitrogen is not directly attached to an aromatic ring. In most cases, introducing a spirocyclic center can lower the measured logD7.4 of the corresponding molecules by as much as -1.0 relative to the more usual heterocycle.[3] An exception is N-linked 2-azaspiro[3.3]heptane, where the logD7.4 can increase.[3]

Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptane Analogs vs. Traditional Heterocycles

Scaffold/FragmentParent CompoundAzaspiro[3.3]heptane AnalogΔlogD7.4ΔpKaReference
Morpholine Replacement Morpholine-containing compound2-Oxa-6-azaspiro[3.3]heptane analog-1.2+1.5[3]
Piperidine Replacement Piperidine-containing compound2-Azaspiro[3.3]heptane analog (C-linked)-0.93 ± 0.12Increased[3]
Piperidine Replacement Piperidine-containing compound1-Azaspiro[3.3]heptane analogLowered solubility, variable logDHigher[2]
Piperazine Replacement Piperazine-containing compound2,6-Diazaspiro[3.3]heptane analog~ -1.12 ± 0.22 (for NMe aryl amines)Increased[3]

Note: The exact changes in logD and pKa are context-dependent and vary based on the overall molecular structure.

Structural Rigidity and Vectorial Control

The rigid, spirocyclic nature of the azaspiro[3.3]heptane core locks the exit vectors of substituents into well-defined spatial orientations. This conformational restriction can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. The defined geometry allows for a more precise probing of chemical space around a target, a significant advantage in structure-based drug design.

Synthesis of Azaspiro[3.3]heptane Scaffolds: Key Methodologies and Protocols

The growing interest in azaspiro[3.3]heptanes has spurred the development of various synthetic routes to access these valuable building blocks. The choice of synthetic strategy often depends on the desired substitution pattern and the position of the nitrogen atom(s).

Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The 2-azaspiro[3.3]heptane scaffold is a common bioisostere for piperidine. A scalable synthesis of a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been reported, providing a versatile entry point to various derivatives.[5]

This multi-step synthesis starts from a readily available cyclobutane derivative.

  • Reduction: A starting ester is reduced using a reducing agent like lithium aluminum hydride in an appropriate solvent such as THF.

  • Protection: The resulting alcohol is protected with a suitable protecting group, for example, a tosyl group.

  • Ring Closure: The protected intermediate undergoes ring closure with o-nitrobenzenesulfonamide in the presence of a base like potassium carbonate.

  • Deprotection/Functionalization: The subsequent steps involve reaction with thiophenol and then treatment with acid to generate the ketone, followed by protection of the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

G cluster_0 Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Start Cyclobutane Derivative (14) Step1 Reduction (LiAlH4) Step2 Ts Protection Step3 Ring Closure (o-nitrobenzenesulfonamide, K2CO3) Step4 Reaction with Thiophenol Step5 Ketone Formation (acidic) & Boc Protection (Boc2O) End tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

2,6-Diazaspiro[3.3]heptane is a valuable bioisostere for piperazine. A practical route involves the reductive amination of a readily available aldehyde followed by cyclization.[6]

  • Starting Material: The synthesis begins with a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.

  • Reductive Amination: The aldehyde undergoes reductive amination with an aniline. This can be achieved by first forming the iminium ion in the presence of acetic acid, followed by reduction with sodium triacetoxyborohydride.

  • Cyclization: The resulting amine is then cyclized to the spirocyclic bisazetidine using a strong base such as potassium tert-butoxide in THF at elevated temperatures.

G cluster_1 Synthesis of 2,6-Diazaspiro[3.3]heptane Derivative Start 1-benzyl-3-chloromethylazetidine-3-carbaldehyde Step1 Reductive Amination (Aniline, NaBH(OAc)3) Step2 Cyclization (t-BuOK, THF, 70°C) End 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

The 2-oxa-6-azaspiro[3.3]heptane scaffold serves as a bioisostere for morpholine. A practical and scalable two-step process has been developed for a key intermediate of the potent antibiotic drug candidate TBI-223.[7]

  • Alkylation: The synthesis involves the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) facilitated by a hydroxide base.

  • Ring Formation: This one-pot reaction leads to the formation of the azetidine ring, yielding the desired product with high purity and yield.

G cluster_2 Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Intermediate Start 2-Fluoro-4-nitroaniline + 3,3-bis(bromomethyl)oxetane Step1 Hydroxide-facilitated Alkylation and Ring Formation End 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique properties of the azaspiro[3.3]heptane scaffold have led to its incorporation into a growing number of drug candidates across various therapeutic areas.

One notable example is the development of TBI-223, a potent antibiotic candidate for the treatment of tuberculosis. The synthesis of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, highlights the industrial relevance of this scaffold.[7]

Furthermore, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, as a replacement for the piperidine fragment, resulted in a new patent-free analog with high activity.[2][8] This demonstrates the potential of this scaffold to generate novel intellectual property and improve upon existing drug templates.

The application of azaspiro[3.3]heptanes is not limited to bioisosteric replacements. Their rigid nature makes them excellent scaffolds for presenting pharmacophoric elements in a precise and predictable manner, which is invaluable for optimizing interactions with biological targets.

Conclusion

The discovery and development of azaspiro[3.3]heptane scaffolds represent a significant advancement in medicinal chemistry's "escape from flatland." Their unique three-dimensional structure, coupled with their ability to favorably modulate key physicochemical properties such as lipophilicity and basicity, makes them a powerful tool in the design of novel therapeutics. The synthetic methodologies for accessing these scaffolds are continually improving, becoming more efficient and scalable. As our understanding of the intricate relationship between molecular three-dimensionality and biological activity deepens, the strategic incorporation of azaspiro[3.3]heptane and related spirocyclic systems will undoubtedly play an increasingly crucial role in the development of the next generation of medicines.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents. Retrieved December 30, 2025, from

  • Kazin, M. O., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1333-1338. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids, 39(2), 515-21. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.). University of Bari Aldo Moro. Retrieved December 30, 2025, from [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (2012). Organic Letters, 14(1), 66-9. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters, 11(16), 3523-5. [Link]

Sources

Methodological & Application

large-scale synthesis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable and Robust Protocol for the Synthesis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Abstract

This application note provides a comprehensive, scalable, and validated protocol for the synthesis of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate. This spirocyclic ketone is a highly valuable building block in modern medicinal chemistry, serving as a conformationally restricted bioisostere for piperidine and related saturated heterocycles.[1][2][3] The protocol detailed herein is designed for large-scale production, emphasizing process safety, operational efficiency, and high purity of the final product. The synthetic strategy is centered around a robust intramolecular Dieckmann condensation.[4][5][6][7] This document furnishes a step-by-step experimental procedure, process rationale, safety assessment, characterization data, and a troubleshooting guide to facilitate successful implementation in drug development and chemical research settings.

Introduction and Scientific Background

Spiro[3.3]heptane scaffolds have emerged as critical motifs in drug discovery, offering a unique three-dimensional exit vector geometry that can enhance binding affinity, selectivity, and pharmacokinetic properties.[8] Specifically, the 1-azaspiro[3.3]heptane core is recognized as a valuable piperidine bioisostere, finding application in the development of novel therapeutics.[2][3] The title compound, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, is a key intermediate that allows for diverse functionalization at the ketone position, providing access to a wide array of novel chemical entities.

The synthesis of this target molecule on a laboratory scale can be accomplished through various routes. However, for large-scale synthesis, factors such as cost of goods, process safety, scalability of reagents, and purification efficiency become paramount. The selected strategy involves the construction of a linear diester precursor derived from commercially available starting materials, followed by a base-mediated intramolecular Dieckmann condensation to form the desired spirocyclic β-keto ester.[4][6][9] Subsequent hydrolysis and decarboxylation under controlled conditions yield the target ketone. This approach is advantageous due to its convergence and the use of well-established, scalable chemical transformations.

Overall Synthetic Strategy

The synthesis is designed as a multi-step sequence that can be performed as a streamlined "one-pot" or telescoped process to minimize intermediate isolations, thereby increasing throughput and reducing waste.

Logical Workflow for Synthesis

G A 1-Boc-azetidine- 3-carboxylic acid B Diester Intermediate: tert-Butyl 3-(2-ethoxy-2-oxoethyl) azetidine-1,3-dicarboxylate A->B C Cyclized β-Keto Ester B->C Intramolecular Dieckmann Condensation D Final Product: Tert-butyl 6-oxo-1-azaspiro [3.3]heptane-1-carboxylate C->D

Figure 1: High-level synthetic workflow.

Process Rationale and Experimental Design

Choice of Base and Solvent for Dieckmann Condensation

The core transformation is the Dieckmann condensation, an intramolecular Claisen reaction that forms a cyclic β-keto ester.[6][9]

  • Base Selection: Sodium tert-butoxide (NaOt-Bu) is selected as the base. Its bulky nature can favor the desired intramolecular cyclization over potential intermolecular side reactions. Crucially, using an alkoxide base where the alkyl group matches that of one of the esters can mitigate transesterification, although in this specific precursor, the use of a strong, non-nucleophilic base is also a viable strategy. For large-scale operations, NaOt-Bu is a cost-effective, powerful base with predictable reactivity.

  • Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It provides good solubility for the organic precursor and the base, is relatively inert under the reaction conditions, and has a suitable boiling point for controlling the reaction temperature. Ensuring strictly anhydrous conditions is critical, as moisture will quench the base and hydrolyze the esters, leading to significantly reduced yields.

Temperature Control

The initial enolate formation and cyclization are exothermic. On a large scale, this exotherm must be carefully managed to prevent runaway reactions and the formation of degradation byproducts. The reaction is initiated at a reduced temperature (0–5 °C) to control the rate of addition and the initial reaction burst. Allowing the reaction to slowly warm to ambient temperature ensures a controlled and complete conversion.

Work-up and Decarboxylation

Following the cyclization, the resulting β-keto ester is not isolated. The reaction is quenched with an aqueous acid, which serves two purposes:

  • Neutralizes the excess base.

  • Creates the acidic environment required for the simultaneous hydrolysis of the ethyl ester and decarboxylation of the resulting β-keto acid.

Heating the acidic aqueous mixture drives the decarboxylation to completion, evolving carbon dioxide and yielding the target ketone. This "one-pot" cyclization-decarboxylation sequence is highly efficient for large-scale manufacturing.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professional chemists in a well-equipped chemical laboratory or pilot plant. Adherence to all local and institutional safety regulations is mandatory.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (1x Scale)MolesNotes
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1,3-dicarboxylate(Proprietary)287.32 g/mol 100.0 g0.348 molStarting Material (SM)
Sodium tert-butoxide (NaOt-Bu)865-48-596.10 g/mol 40.2 g0.418 mol1.2 equivalents
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 1.0 L-Anhydrous, <50 ppm H₂O
Hydrochloric Acid (HCl), 37% aq.7647-01-036.46 g/mol ~100 mL-For quench and hydrolysis
Toluene108-88-392.14 g/mol 500 mL-For extraction
Saturated Sodium Bicarbonate (aq.)144-55-884.01 g/mol 2 x 250 mL-For washing
Brine (Saturated NaCl aq.)7647-14-558.44 g/mol 250 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol 50 g-For drying
Heptane142-82-5100.21 g/mol ~300 mL-For crystallization
Step-by-Step Procedure
Process Flow Diagram

Sources

Application Notes & Protocols: The Strategic Use of Tert-butyl 6-oxo-azaspiro[3.3]heptane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds that offer improved physicochemical properties and access to novel chemical space.[1] This movement, often termed "escaping flatland," is critical for developing next-generation therapeutics with enhanced efficacy, selectivity, and metabolic stability.[1][2] Within this context, the azaspiro[3.3]heptane framework has emerged as a privileged motif. This guide provides an in-depth exploration of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate and its closely related, more widely documented isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , as versatile building blocks in drug discovery. We will dissect the strategic advantages of this scaffold, provide detailed, field-proven protocols for its derivatization, and illustrate its application in constructing complex molecules such as PROTACs.

The Azaspiro[3.3]heptane Scaffold: A Gateway to 3D Chemical Space

Spirocyclic systems, characterized by two rings sharing a single carbon atom, impose rigid conformational constraints on a molecule. This rigidity is highly advantageous in drug design, as it can pre-organize pharmacophoric elements into a bioactive conformation, thereby enhancing binding affinity and selectivity for the biological target.[3][4] The azaspiro[3.3]heptane core, in particular, has garnered significant attention as a bioisosteric replacement for common motifs like piperidine, piperazine, and even benzene rings.[2][5][6]

The subject of this guide, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (and its 2-aza isomer), is a bifunctional synthetic linchpin. Its structure contains two key handles for orthogonal chemical modification:

  • A Boc-Protected Azetidine Nitrogen: This protecting group ensures stability and prevents unwanted side reactions, allowing the nitrogen to be revealed under specific acidic conditions for subsequent functionalization.

  • A Cyclobutanone Ketone: This electrophilic center is the primary site for introducing molecular diversity, most commonly via reductive amination.

The inherent strain and non-planar geometry of the dual four-membered ring system contribute to favorable drug-like properties, including increased aqueous solubility and improved metabolic stability when compared to their monocyclic or aromatic counterparts.[2][7]

cluster_main Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate cluster_reactivity Key Functional Handles cluster_applications Primary Applications main_structure main_structure ketone Ketone Carbonyl (Electrophilic Center) reductive_amination Reductive Amination: Introduce diverse R-groups ketone->reductive_amination boc_amine Boc-Protected Amine (Masked Nucleophile) linker_synthesis Linker Synthesis: Build rigid linkers for PROTACs, etc. boc_amine->linker_synthesis

Figure 1: Structure and synthetic utility of the title compound.
Table 1: Physicochemical Properties

A summary of the computed properties for the two closely related isomers.

PropertyTert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylateTert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSource
CAS Number 1363380-93-11181816-12-5[8][9]
Molecular Formula C₁₁H₁₇NO₃C₁₁H₁₇NO₃[8][9]
Molecular Weight 211.26 g/mol 211.26 g/mol [8][9]
XLogP3 0.80.5[9]
Hydrogen Bond Donors 00[9]
Hydrogen Bond Acceptors 33[9]
Rotatable Bond Count 11[9]

Core Protocol: Reductive Amination for Scaffold Elaboration

The most powerful and widely used transformation for this building block is reductive amination. This reaction allows for the direct coupling of a primary or secondary amine to the cyclobutanone ring, forming a new C-N bond and installing a desired substituent with high efficiency.

Scientific Rationale

The reaction proceeds in two main stages:

  • Iminium Formation: The amine reactant attacks the electrophilic ketone, and after dehydration, forms a transient iminium ion. This step is often favored under mildly acidic conditions, which can be provided by the amine salt itself or an additive.

  • Reduction: A hydride reagent selectively reduces the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Its mild reactivity prevents the reduction of the starting ketone, and it is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[10]

start Reactants: - Spirocyclic Ketone - Primary/Secondary Amine (R-NH₂) - NaBH(OAc)₃ - Solvent (e.g., DCE, DCM) imine Iminium Ion Formation (Intermediate) start->imine Step 1 reduction Hydride Reduction imine->reduction Step 2 workup Aqueous Work-up (Quench, Extract) reduction->workup Step 3 purify Purification (Column Chromatography) workup->purify Step 4 product Final Product: N-Substituted Azaspirocycle purify->product Step 5

Figure 2: General workflow for the reductive amination protocol.
Detailed Step-by-Step Protocol

Materials:

  • Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (1.0 equiv)

  • Desired primary or secondary amine (1.1 - 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (e.g., 211 mg, 1.0 mmol).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous DCE or DCM (5-10 mL). Add the desired amine (e.g., 1.1 mmol, 1.1 equiv). Stir the mixture at room temperature for 20-30 minutes.

    • Expert Insight: If the amine is used as a hydrochloride salt, a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equiv) should be added to free the amine in situ.

  • Initiation of Reduction: Add sodium triacetoxyborohydride in one portion (e.g., 318 mg, 1.5 mmol). The reaction is typically exothermic; maintain the temperature at or below room temperature.

    • Trustworthiness Check: The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should have a lower Rf than the starting ketone.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-16 hours, or until analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Application Note: Building PROTACs and Complex Molecules

The amino-functionalized spirocycle produced from the reductive amination protocol is an ideal precursor for more complex architectures, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11] The rigid azaspiro[3.3]heptane core can serve as a non-flexible linker, providing precise spatial orientation of the two binding moieties. The amino derivative is commercially available and marketed specifically as a PROTAC linker building block.[11][12]

target_binder Warhead (Binds Target Protein) spiro_linker Azaspiro[3.3]heptane (Rigid Linker Core) target_binder->spiro_linker Amide Bond e3_binder E3 Ligase Ligand (e.g., Thalidomide analog) spiro_linker->e3_binder Amide/Other Bond

Figure 3: Logical structure of a PROTAC utilizing the spirocyclic core.
Protocol: Amide Bond Formation (Acylation)

This protocol describes the coupling of the amine-functionalized spirocycle with a carboxylic acid, a key step in linker elongation or warhead attachment.

Materials:

  • Tert-butyl 6-amino-1-azaspiro[3.3]heptane-2-carboxylate derivative (from previous protocol, 1.0 equiv)

  • Carboxylic acid of interest (1.05 equiv)

  • HATU (1,1'-[Bis(dimethylamino)methylene]bis[1H-1,2,3-triazolo[4,5-b]pyridin-1-yl]-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.05 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 mmol) and stir the mixture for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Coupling: Add a solution of the spirocyclic amine (1.0 mmol) in DMF (2 mL) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography or preparative HPLC to yield the final acylated product.

    • Expert Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and is effective for coupling hindered substrates. DIPEA is used as a non-nucleophilic base to facilitate the reaction.

Conclusion

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is more than just a novel building block; it is a strategic tool that empowers medicinal chemists to venture into the third dimension of chemical space. Its well-defined structure provides a rigid, non-planar scaffold that can impart superior physicochemical and pharmacological properties to drug candidates. The robust and versatile reactivity of its ketone functionality, primarily through the reductive amination protocol detailed herein, allows for the systematic exploration of structure-activity relationships. As the demand for innovative therapeutics with improved properties continues to grow, the intelligent application of scaffolds like the azaspiro[3.3]heptane core will be indispensable in the design of future medicines.

References

  • Zhang, Y., Chong, E., White, J. A. H., Radomkit, S., Xu, Y., Kosnik, S. C., Jiang, Q., & Lorenz, J. C. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 28, 798–804. [Link]

  • Steffens, D., & Moinet, C. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28.
  • ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]

  • SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds. [Link]

  • Carreira, E. M., et al. (2013). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 52(43), 11193-11197. [Link]

  • ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. [Link]

  • Roche, et al. (2015). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 6(10), 1102-1105. [Link]

  • Grygorenko, O. O., et al. (2018). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2018(20), 2534-2542. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. (Referenced conceptually in multiple sources).
  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • Stepan, A. F., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4785. [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]

  • Grygorenko, O. O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem Compound Summary for CID 52333005. [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523-5. [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[13][13] heptane-2-carboxylic acid tert-butyl ester.

  • CP Lab Safety. (n.d.). tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, min 97%, 100 mg. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

Sources

Application Notes and Protocols: Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate as a Modern Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] However, its inherent flexibility and susceptibility to metabolic degradation often present challenges in drug development. This guide details the strategic application of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, a conformationally restricted, three-dimensional bioisostere of piperidine. We provide an in-depth analysis of the scaffold's impact on physicochemical properties and metabolic stability, alongside detailed, field-tested protocols for its incorporation into drug discovery pipelines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation scaffolds to overcome common lead optimization hurdles.

The Rationale for Moving Beyond Piperidine

The piperidine motif is the third most frequently used ring structure in pharmaceuticals, valued for its ability to carry substituents in defined vectors and its basic nitrogen atom which often engages in key interactions with biological targets and aids aqueous solubility.[1] Despite its utility, the piperidine scaffold possesses several liabilities:

  • Metabolic Instability: The C-H bonds alpha to the nitrogen atom are susceptible to enzymatic oxidation by Cytochrome P450 enzymes, leading to rapid metabolism and poor pharmacokinetic profiles.

  • Conformational Flexibility: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, which can lead to a loss of binding entropy and reduced selectivity for its target.

  • "Flatland" Chemistry: Over-reliance on traditional scaffolds like piperidine has led to a saturation of "flat," two-dimensional chemical space, hindering the exploration of novel biological interactions.[3]

Bioisosteric replacement is a powerful strategy to address these issues. A successful bioisostere should mimic the essential physicochemical and spatial characteristics of the original scaffold while improving upon its weaknesses. The 1-azaspiro[3.3]heptane framework has emerged as a superior bioisostere for piperidine, offering a rigid, 3D-rich core that can significantly enhance drug-like properties.[4][5][6]

Structural and Physicochemical Advantages of the 1-Azaspiro[3.3]heptane Scaffold

The unique spirocyclic structure of 1-azaspiro[3.3]heptane imparts significant advantages over its monocyclic counterpart.

Enhanced Three-Dimensionality and Rigidity

The defining feature of the 1-azaspiro[3.3]heptane scaffold is its inherent rigidity and three-dimensionality. Unlike the flexible piperidine ring, the spirocyclic system locks the substituents into well-defined spatial orientations. This "escape from flatland" increases the sp³ character of the molecule, which is strongly correlated with higher clinical success rates.[3][7] The rigid framework reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity.[8]

Below is a diagram illustrating the distinct exit vectors of a disubstituted piperidine versus a 1-azaspiro[3.3]heptane.

G cluster_0 Piperidine (Flexible) cluster_1 1-Azaspiro[3.3]heptane (Rigid) P_N N P_C4 C4 P_N->P_C4 R2-group R2-group P_N->R2-group R2 A_N1 N1 R1-group R1-group P_C4->R1-group A_C3 C3 A_N1->A_C3 R2-group2 R2-group2 A_N1->R2-group2 R2 A_spiro A_C3->A_spiro A_C6 C6 R1-group2 R1-group2 A_C6->R1-group2 R1 A_spiro->A_C6

Caption: Comparison of substituent vectors in piperidine vs. 1-azaspiro[3.3]heptane.

Modulation of Physicochemical Properties

Replacing a piperidine with a 1-azaspiro[3.3]heptane can have profound and sometimes counterintuitive effects on key physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Lipophilicity (logD): While adding carbon atoms, the spirocyclic scaffold often leads to a decrease in lipophilicity (logD).[9] This is attributed to the altered geometry which can shield the lipophilic carbon framework and enhance the exposure of the polar nitrogen atom to solvent.

  • Basicity (pKa): The pKa of the 1-azaspiro[3.3]heptane nitrogen is comparable to that of piperidine, ensuring that it can still form crucial salt-bridge interactions and maintain aqueous solubility at physiological pH.[10]

  • Solubility: The increased rigidity and polarity often result in improved aqueous solubility.[6][11]

  • Metabolic Stability: The quaternary spirocenter blocks potential sites of metabolism. Furthermore, the rigid structure can sterically hinder enzymatic access to other parts of the molecule, leading to a significant increase in metabolic half-life.[6][12]

Table 1: Comparative Physicochemical Properties of Model Compounds [10]

PropertyPiperidine Analog (57)1-Azaspiro[3.3]heptane Analog (59)Impact of Spirocycle
Structure N-benzhydrylpiperidine1-Benzhydryl-1-azaspiro[3.3]heptane-
clogP 4.34.1 Lipophilicity
logD (pH 7.4) 2.52.1 Lipophilicity
Solubility (µM) 210 Solubility
pKa 9.09.2Comparable Basicity
Metabolic Stability (t½, min) 1355 Stability

Data synthesized from reference[10]. The specific compound numbers (57, 59) are taken from this source for direct comparison.

Application Workflows and Protocols

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a bifunctional building block designed for maximum synthetic versatility. The Boc-protected nitrogen allows for chemistry to be performed at the ketone, while the ketone provides a handle for introducing diversity before subsequent N-functionalization.

G start tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate reductive_amination Protocol 1: Reductive Amination start->reductive_amination R1-NH2 intermediate Boc-Protected 6-amino-azaspiroheptane reductive_amination->intermediate deprotection Protocol 2: Boc Deprotection intermediate->deprotection TFA or HCl amine_intermediate Free Secondary Amine deprotection->amine_intermediate n_functionalization Protocol 3: N-Functionalization (Acylation, Alkylation, etc.) amine_intermediate->n_functionalization R2-X final_product Final Disubstituted Target Molecule n_functionalization->final_product

Caption: General synthetic workflow utilizing the title building block.

Protocol 1: Reductive Amination of the Ketone Moiety

This protocol describes the introduction of a substituent (R¹) via reductive amination of the C6-ketone. The choice of a mild reducing agent is critical to prevent premature deprotection of the Boc group.

Objective: To synthesize tert-butyl 6-(alkylamino)-1-azaspiro[3.3]heptane-1-carboxylate.

Materials:

  • Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

  • Primary amine (R¹-NH₂) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (1.0 eq) in DCM, add the primary amine (1.1 eq) followed by catalytic acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS.

    • Causality Note: Pre-formation of the iminium ion is essential for efficient reduction. Acetic acid catalyzes this step.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be slightly exothermic.

    • Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations and tolerant of the acid-sensitive Boc group.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by LC-MS analysis.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Boc-Deprotection and N-Functionalization

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group, followed by functionalization of the newly liberated secondary amine.

Objective: To synthesize a final, N-functionalized target molecule.

Materials:

  • Product from Protocol 1

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Acylating/Alkylating/Sulfonylating agent (R²-Cl, R²-Br, etc.) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M).

  • Add an excess of TFA (10-20 eq) or 4M HCl in Dioxane (5-10 eq) at 0 °C.

    • Trustworthiness Note: The use of a scavenger like triethylsilane can be beneficial if the substrate is sensitive to carbocation-mediated side reactions, though it is often not necessary for this scaffold.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual acid. The product is typically obtained as a TFA or HCl salt and can be used directly in the next step.

Part B: N-Functionalization (Example: Acylation)

  • Dissolve the crude amine salt from Part A in DCM.

  • Add a suitable base, such as TEA or DIPEA (2.5 eq), to neutralize the salt and act as a base for the subsequent reaction. Stir for 10 minutes.

  • Add the acyl chloride or other electrophile (R²-Cl) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC to yield the target molecule.

Conclusion

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a powerful and versatile building block for medicinal chemists. Its use as a piperidine bioisostere offers a validated strategy to enhance the three-dimensionality of drug candidates while simultaneously improving critical ADME properties such as metabolic stability and aqueous solubility. The straightforward and robust protocols provided herein enable its seamless integration into drug discovery programs, paving the way for the development of novel therapeutics with superior pharmacokinetic profiles. The continued exploration of such spirocyclic scaffolds is a promising frontier in the quest to design the next generation of medicines.[13][14][15]

References

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Kirichok, A. A., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1538-1543. [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • Dyatkin, A. B., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • ResearchGate. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Evaluation of Azaspirocycles in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3528. [Link]

  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Altamura, S., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. [Link]

  • Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17796-17846. [Link]

  • ChemRxiv. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • A-Z.lu. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • CoLab. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. [Link]

  • ResearchGate. (2009). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Mykhailiuk, P. K. (2017). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 82(19), 10566-10574. [Link]

  • Mol-Instincts. (n.d.). How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate? [Link]

Sources

The Ascendancy of Azaspiro[3.3]heptanes: A Guide to Their Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with superior pharmacological profiles has driven medicinal chemists to explore beyond the conventional, largely planar scaffolds that have historically dominated drug discovery. In this context, the azaspiro[3.3]heptane framework has emerged as a powerful tool for crafting next-generation therapeutics. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a compelling solution to many of the challenges encountered in contemporary drug design, such as metabolic instability and target promiscuity. This guide provides an in-depth exploration of the applications of azaspiro[3.3]heptanes, offering both strategic insights and practical protocols for their implementation in drug discovery programs.

The Strategic Imperative for Three-Dimensionality

The over-reliance on flat, aromatic structures in compound libraries has been linked to limitations in target selectivity and an increased likelihood of late-stage clinical failure. The shift towards molecules with a higher fraction of sp³-hybridized carbons, and thus greater three-dimensionality, is a well-established strategy for improving drug-like properties. Azaspiro[3.3]heptanes are at the forefront of this movement, providing a rigid and predictable scaffold that allows for precise vectorization of substituents into three-dimensional space, thereby enabling more specific and potent interactions with biological targets.[1][2]

Azaspiro[3.3]heptanes as Bioisosteric Replacements

One of the most powerful applications of the azaspiro[3.3]heptane motif is as a bioisostere for commonly used saturated heterocycles such as piperidine, piperazine, and morpholine, and even for the phenyl ring.[3][4] This bioisosteric replacement can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.

Enhancing Physicochemical Properties

A key advantage of incorporating an azaspiro[3.3]heptane core is the potential to favorably modulate a molecule's physicochemical properties.

  • Lipophilicity and Solubility: Counterintuitively, the addition of a carbon-rich spirocyclic center can lead to a decrease in lipophilicity (logD).[5] This phenomenon is often attributed to the increased basicity of the nitrogen atom within the strained ring system, which can lead to a higher proportion of the protonated, more water-soluble form at physiological pH. This can be particularly advantageous for improving the solubility and reducing the metabolic liabilities associated with highly lipophilic compounds.[1] For instance, the replacement of a morpholine group with a 2-oxa-6-azaspiro[3.3]heptane in the structure of AZD1979 resulted in a significant increase in basicity and a corresponding decrease in lipophilicity.[5]

  • Metabolic Stability: The rigid spirocyclic framework can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[6] The compact nature of the scaffold can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolism and prolonging the compound's half-life.

Case Study: Azaspiro[3.3]heptane Analogs of Marketed Drugs

The utility of azaspiro[3.3]heptanes as bioisosteres has been demonstrated through their incorporation into the structures of several well-known drugs. For example, replacing the piperidine fragment in the local anesthetic Bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a novel, patent-free analog with retained high activity.[4][7] Similarly, the substitution of the piperazine motif in the antibiotic Ciprofloxacin with a 2,6-diazaspiro[3.3]heptane led to advancements in its pharmacokinetic profile.[1] Furthermore, the incorporation of the spiro[3.3]heptane core into the anticancer drugs Vorinostat and Sonidegib has yielded saturated, patent-free analogs with high activity.[3]

Navigating Chemical Space: Azaspiro[3.3]heptanes as Scaffolds

Beyond their role as bioisosteres, functionalized azaspiro[3.3]heptanes serve as versatile building blocks for the exploration of novel chemical space.[8] Their rigid structure allows for the creation of diverse compound libraries with well-defined three-dimensional shapes, which is invaluable for fragment-based and structure-based drug design. The development of expedient synthetic routes has made a wide array of functionalized azaspiro[3.3]heptanes accessible for use in drug discovery projects.[6][8]

Protocols and Methodologies

General Synthesis of a Substituted 1-Azaspiro[3.3]heptane Derivative

The following protocol outlines a general and robust method for the synthesis of 1-azaspiro[3.3]heptanes, which involves a key [2+2] cycloaddition step to form a spirocyclic β-lactam, followed by reduction.[2][4]

Step 1: [2+2] Cycloaddition of an Endocyclic Alkene with Chlorosulfonyl Isocyanate

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting endocyclic alkene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add chlorosulfonyl isocyanate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude spirocyclic β-lactam can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Spirocyclic β-Lactam

  • Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of a reducing agent such as alane (AlH₃), typically generated in situ from lithium aluminum hydride and sulfuric acid, in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Reduction Reaction: Dissolve the purified spirocyclic β-lactam (1.0 equivalent) in anhydrous THF and add it dropwise to the prepared solution of the reducing agent at 0 °C.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS. Carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of sodium hydroxide at 0 °C.

  • Workup and Purification: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude 1-azaspiro[3.3]heptane can be purified by flash column chromatography or by conversion to a crystalline salt (e.g., hydrochloride) for further purification by recrystallization.[4]

Data Presentation

Table 1: Comparative Physicochemical Properties of Model Compounds

CompoundStructureclogPMeasured logD₇.₄pKaAqueous Solubility (µM)
Piperidine Analog N-benzylpiperidine3.11.99.1~136
2-Azaspiro[3.3]heptane Analog N-benzyl-2-azaspiro[3.3]heptane2.81.29.8~12
1-Azaspiro[3.3]heptane Analog N-benzyl-1-azaspiro[3.3]heptane2.91.410.2~13

Data adapted from illustrative examples in the literature. Actual values are compound-specific.[4]

Visualizing Key Concepts

bioisosterism cluster_common Common Scaffolds cluster_azaspiro Azaspiro[3.3]heptane Bioisosteres Piperidine Piperidine 1-Azaspiro 1-Azaspiro[3.3]heptane Piperidine->1-Azaspiro Bioisosteric Replacement Piperazine Piperazine 2,6-Diazaspiro 2,6-Diazaspiro[3.3]heptane Piperazine->2,6-Diazaspiro Bioisosteric Replacement Morpholine Morpholine 2-Oxa-6-azaspiro 2-Oxa-6-azaspiro[3.3]heptane Morpholine->2-Oxa-6-azaspiro Bioisosteric Replacement

Caption: Bioisosteric relationships between common heterocycles and azaspiro[3.3]heptanes.

synthesis_workflow Start Endocyclic Alkene Step1 [2+2] Cycloaddition with ClO₂S-NCO Start->Step1 Intermediate Spirocyclic β-Lactam Step1->Intermediate Step2 Reduction (e.g., with Alane) Intermediate->Step2 End Functionalized Azaspiro[3.3]heptane Step2->End

Caption: General synthetic workflow for azaspiro[3.3]heptane derivatives.

Conclusion

The azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique structural and physicochemical properties provide a robust platform for the design of novel therapeutics with improved drug-like characteristics. By serving as effective bioisosteres and versatile building blocks, azaspiro[3.3]heptanes are paving the way for the development of the next generation of medicines that successfully navigate the complexities of drug discovery and development. The continued exploration of their synthesis and application will undoubtedly unlock new opportunities for therapeutic innovation.

References

  • Cardinale, J., et al. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. Advanced Synthesis & Catalysis. [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Carreira, E. M., et al. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Various Authors. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Carreira, E. M., et al. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]

Sources

Application Notes and Protocols: Synthesis of Substituted 6-Amino-2-azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is relentless. The 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block in drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine. This spirocyclic system can enhance aqueous solubility and metabolic stability, while providing precise exit vectors for further chemical elaboration, making it an attractive component for creating new chemical entities with improved drug-like properties.

At the heart of derivatizing this scaffold lies tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a versatile ketone intermediate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this key building block with various amines. We will delve into the mechanistic underpinnings, provide field-proven protocols for reductive amination with primary and secondary amines, and explore the potential for more complex transformations such as the Pictet-Spengler reaction. Our focus is not merely on the procedural steps but on the rationale behind the choice of reagents and conditions, empowering researchers to adapt and innovate.

Core Reactions and Mechanistic Insights

The primary transformation discussed herein is the reductive amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This powerful reaction converts the ketone functionality into a diverse array of secondary and tertiary amines in a single pot, offering a direct route to novel derivatives.

Reductive Amination: A Two-Step Cascade

Reductive amination proceeds through a two-step sequence initiated by the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This is followed by the reduction of the resulting imine or iminium ion intermediate.

  • Imine/Iminium Ion Formation: The reaction commences with the condensation of the primary or secondary amine with the ketone. This acid-catalyzed step forms a hemiaminal intermediate, which then dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines). The equilibrium of this step is crucial and can be influenced by factors such as pH and the removal of water.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. This is typically achieved using a mild reducing agent that selectively targets the iminium ion over the starting ketone.

G Ketone tert-Butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate Imine Imine/Iminium Ion Intermediate Ketone->Imine + Amine - H2O Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Imine Product Substituted 6-Amino-2- azaspiro[3.3]heptane Derivative Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: General workflow for the reductive amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

The choice of reducing agent is a critical parameter. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a preferred reagent for this transformation. Its mild nature and steric bulk allow for the selective reduction of the protonated imine intermediate in the presence of the less reactive ketone starting material. This selectivity is key to achieving high yields in a one-pot procedure. Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN), can also be employed, though toxicity concerns with cyanide byproducts should be considered. Catalytic hydrogenation over palladium or platinum is another viable, albeit less common for this specific substrate, green alternative.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of a diverse library of 6-amino-2-azaspiro[3.3]heptane derivatives.

Protocol 1: Reductive Amination with a Primary Aliphatic Amine

This protocol details the synthesis of tert-butyl 6-(prop-2-ylamino)-2-azaspiro[3.3]heptane-2-carboxylate, a representative example of a reaction with a primary aliphatic amine. The procedure is adapted from a method described in the patent literature, demonstrating its industrial relevance.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

  • Propan-2-amine (isopropylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add propan-2-amine (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 6-(prop-2-ylamino)-2-azaspiro[3.3]heptane-2-carboxylate.

Amine SubstrateReducing AgentSolventYieldReference
Propan-2-amineNaBH(OAc)₃DCM81%WO2010026121A1
Protocol 2: Reductive Amination with a Secondary Amine (General Guidance)

The reaction with secondary amines follows a similar principle to that of primary amines, leading to the formation of tertiary amine products. The iminium ion intermediate formed from a secondary amine is generally more stable and reactive towards reduction.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

  • Secondary amine (e.g., morpholine, piperidine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and the secondary amine (1.1 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Protocol 1 (steps 5-8).

  • Purify by column chromatography to yield the tertiary amine product.

Causality and Experimental Choices:

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and reagents.

  • Stoichiometry: A slight excess of the amine and a larger excess of the reducing agent are used to drive the reaction to completion.

  • Work-up: The aqueous sodium bicarbonate quench neutralizes the acidic reaction medium and destroys any unreacted STAB. The subsequent brine wash helps to remove water from the organic layer.

Advanced Applications: The Pictet-Spengler Reaction

Beyond simple reductive amination, the ketone functionality of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate opens the door to more complex heterocyclic syntheses. The Pictet-Spengler reaction, a powerful tool for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, is a prime example.[1][2] This reaction involves the condensation of a β-arylethylamine with a ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[1]

While specific examples of the Pictet-Spengler reaction with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are not yet widely reported in the literature, the general principles of the reaction can be applied to this substrate. The reaction would involve the condensation of a β-arylethylamine, such as tryptamine or phenethylamine, with the spirocyclic ketone to form an iminium ion, which then undergoes cyclization.

G Ketone tert-Butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate IminiumIon Iminium Ion Intermediate Ketone->IminiumIon + β-Arylethylamine - H2O Arylethylamine β-Arylethylamine (e.g., Tryptamine) Arylethylamine->IminiumIon SpirocyclicProduct Spiro-fused Tetrahydro- β-carboline or Tetrahydroisoquinoline IminiumIon->SpirocyclicProduct Intramolecular Cyclization AcidCatalyst Acid Catalyst (e.g., TFA, HCl) AcidCatalyst->IminiumIon AcidCatalyst->SpirocyclicProduct

Caption: Proposed Pictet-Spengler reaction pathway with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Experimental Considerations for a Pictet-Spengler Approach:

  • Acid Catalyst: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, is typically required to promote both iminium ion formation and the subsequent cyclization.

  • Solvent: Aprotic solvents like dichloromethane or toluene are commonly used.

  • Temperature: The reaction may require elevated temperatures to drive the cyclization step.

The successful application of the Pictet-Spengler reaction would lead to the synthesis of novel and highly complex spiro-fused heterocyclic systems, further expanding the chemical space accessible from this versatile building block.

Conclusion and Future Directions

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a powerful and versatile building block for the synthesis of novel spirocyclic amines. The reductive amination of this ketone with a wide range of primary and secondary amines provides a reliable and efficient route to a diverse array of substituted 6-amino-2-azaspiro[3.3]heptane derivatives. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the chemistry of this valuable scaffold.

Future work in this area could focus on expanding the substrate scope of the reductive amination to include a wider range of functionalized and sterically hindered amines. Furthermore, the exploration of the Pictet-Spengler reaction with this spirocyclic ketone promises to unlock novel and complex molecular architectures with significant potential in drug discovery. The continued investigation of the reactivity of this scaffold will undoubtedly lead to the development of new chemical entities with enhanced therapeutic potential.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

  • Pictet–Spengler reaction. In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Reductive amination. In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • (2009). PREPARATION OF NOVEL SUBSTITUTED SPIROCYCLIC DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS. WO2010026121A1.

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of Azaspiro[3..3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Medicinal Chemistry

Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffold that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing novel intellectual property.[1][2][3] The synthesis of functionalized azaspiro[3.3]heptane derivatives is crucial for their incorporation into complex bioactive molecules.[4][5][6][7] A critical aspect of these synthetic endeavors is the judicious use of protecting groups for the spirocyclic amine. This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and the causal logic behind experimental choices.

The temporary masking of a reactive functional group, such as the secondary amine in azaspiro[3.3]heptane, is a fundamental concept in multi-step organic synthesis.[8][9] This protection prevents undesired side reactions and allows for the selective modification of other parts of the molecule.[10][11] The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers.[12][13]

Strategic Selection of Amine Protecting Groups

The choice of a protecting group for the azaspiro[3.3]heptane nitrogen is dictated by the overall synthetic plan, including the nature of subsequent reaction steps and the presence of other functional groups. The most commonly employed protecting groups for this scaffold are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which form stable carbamates.[8][14]

Key Considerations for Protecting Group Selection:
  • Stability: The protecting group must withstand the conditions of subsequent reactions. For instance, the Boc group is stable to a wide range of non-acidic conditions, while the Cbz group is resistant to both acidic and basic conditions but can be cleaved by hydrogenolysis.[14][15]

  • Orthogonality: In complex syntheses with multiple protecting groups, it is essential to employ orthogonal protecting groups that can be removed selectively without affecting others.[10][13] For example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) can be used orthogonally.[14]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.[12]

  • Impact on Reactivity: The protecting group can influence the reactivity of the azaspiro[3.3]heptane core. This can be a strategic advantage in certain synthetic transformations.

Common Protecting Groups for Azaspiro[3.3]heptane:
Protecting GroupStructureCommon Protection ReagentsCommon Deprotection ConditionsKey Characteristics
Boc (tert-butyloxycarbonyl)Boc-N<Di-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)Stable to a wide range of nucleophiles and bases; easily removed with acid.[16][17][18]
Cbz (benzyloxycarbonyl)Cbz-N<Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc.[14][15][19][20]
Bn (benzyl)Bn-N<Benzyl bromide (BnBr), Benzyl chloride (BnCl)Catalytic hydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions; often used when a basic nitrogen is required for a subsequent step.[19][21][22]

Experimental Protocols

Protocol 1: N-Boc Protection of Azaspiro[3.3]heptane

This protocol describes the widely used method for the protection of the secondary amine of azaspiro[3.3]heptane using di-tert-butyl dicarbonate.

Workflow for N-Boc Protection:

N_Boc_Protection cluster_0 Reaction Setup cluster_1 Protection Step cluster_2 Workup and Purification A Dissolve azaspiro[3.3]heptane in a suitable solvent (e.g., Dichloromethane) B Add a base (e.g., Triethylamine) A->B 1. C Add Di-tert-butyl dicarbonate ((Boc)₂O) dropwise B->C 2. D Stir at room temperature C->D 3. E Quench reaction D->E 4. F Extract with organic solvent E->F 5. G Purify by column chromatography F->G 6. H N-Boc-azaspiro[3.3]heptane G->H Final Product N_Cbz_Protection cluster_0 Reaction Setup cluster_1 Protection Step cluster_2 Workup and Purification A Dissolve azaspiro[3.3]heptane in an aqueous base solution (e.g., Na₂CO₃) B Cool to 0-5 °C A->B 1. C Slowly add Benzyl Chloroformate (Cbz-Cl) B->C 2. D Stir at room temperature C->D 3. E Extract with an organic solvent D->E 4. F Acidify the aqueous layer E->F 5. G Collect and dry the product F->G 6. H N-Cbz-azaspiro[3.3]heptane G->H Final Product N_Boc_Deprotection cluster_0 Reaction Setup cluster_1 Deprotection Step cluster_2 Workup and Isolation A Dissolve N-Boc-azaspiro[3.3]heptane in a suitable solvent (e.g., Dichloromethane) B Add a strong acid (e.g., TFA or HCl in Dioxane) A->B 1. C Stir at room temperature B->C 2. D Concentrate the reaction mixture C->D 3. E Triturate with ether to precipitate the hydrochloride or trifluoroacetate salt D->E 4. F Azaspiro[3.3]heptane Salt E->F Final Product N_Cbz_Deprotection cluster_0 Reaction Setup cluster_1 Deprotection Step cluster_2 Workup and Isolation A Dissolve N-Cbz-azaspiro[3.3]heptane in a suitable solvent (e.g., Methanol, Ethanol) B Add a Palladium catalyst (e.g., Pd/C) A->B 1. C Purge the system with Hydrogen gas B->C 2. D Stir under a Hydrogen atmosphere C->D 3. E Filter the reaction mixture to remove the catalyst D->E 4. F Concentrate the filtrate E->F 5. G Azaspiro[3.3]heptane F->G Final Product

Sources

Application Note: Comprehensive NMR Characterization of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1363380-93-1) is a valuable bifunctional building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel scaffolds for protein degraders and other complex molecular architectures.[1] Its unique spirocyclic structure, incorporating both an azetidine and a cyclobutanone ring, demands unambiguous structural verification to ensure purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose, providing detailed atomic-level information. This guide presents a comprehensive set of protocols and in-depth spectral analysis for the complete ¹H and ¹³C NMR characterization of this compound, designed for researchers, synthetic chemists, and quality control analysts. We delve into the causality behind experimental choices and provide a self-validating framework for confident structural elucidation.

Introduction: The Structural Imperative

The synthesis of complex molecules requires precise control over each building block. Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate presents a unique characterization challenge due to its rigid, strained four-membered rings and the presence of a key quaternary spiro-carbon. An incorrect isomeric form or the presence of impurities can have profound consequences on subsequent synthetic steps and the biological activity of the final product.

High-resolution NMR spectroscopy provides three critical pieces of information:

  • Structural Confirmation: Verifying the connectivity of atoms and the presence of key functional groups (Boc-group, ketone).

  • Purity Assessment: Identifying and quantifying residual solvents or reaction byproducts.

  • Isomeric Purity: Differentiating the target molecule from potential structural isomers, such as the 2-azaspiro[3.3]heptane analog.

This document serves as a field-proven guide to achieving these objectives efficiently and accurately.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used throughout this guide.

Molecular structure of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate with atom numbering for NMR analysis.

Caption: Structure of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate with standardized atom numbering for NMR spectral assignments.

Part I: Experimental Protocols

These protocols are designed for standard high-field NMR spectrometers (400 MHz or higher) and are optimized for generating high-quality, interpretable data for small molecules.[2]

Materials and Equipment
  • Sample: Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (≥97% purity)[1]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Apparatus: 5 mm NMR tubes, volumetric flask, Pasteur pipettes, analytical balance

  • Instrumentation: NMR Spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe.[3]

Protocol 1: High-Precision Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample preparation.

Causality: The choice of solvent is critical. CDCl₃ is selected for its excellent solubilizing power for moderately polar organic molecules and its single, well-defined residual peak (δ ~7.26 ppm) that is easily separated from analyte signals.[4] A concentration of 10-25 mM (approx. 5-10 mg in 0.6 mL) provides a strong signal-to-noise ratio without inducing significant peak broadening from aggregation.[3][4]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely to prevent solvent evaporation, which would alter the concentration and shimming.

Protocol 2: ¹H NMR Data Acquisition

Objective: To obtain a quantitative, high-resolution proton spectrum for identifying all hydrogen environments.

Step-by-Step Instrument Setup:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (e.g., zg30 on Bruker systems)

    • Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay without saturating the signal, increasing throughput.

    • Spectral Width: 12-15 ppm (centered around 5-6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16. Rationale: Sufficient to achieve a high signal-to-noise ratio for the main compound signals.

  • Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the chemical shift by setting the residual CDCl₃ peak to δ 7.26 ppm.[4]

    • Integrate all peaks to determine the relative number of protons in each environment.

Protocol 3: ¹³C{¹H} NMR Data Acquisition

Objective: To identify all unique carbon environments in the molecule.

Step-by-Step Instrument Setup:

  • Use the same prepared sample and maintain the lock and shim from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled carbon (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30 degrees.

    • Spectral Width: ~220-240 ppm (centered around 100-110 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. Rationale: Carbon nuclei, especially quaternary carbons, have longer relaxation times. A 2-second delay is a good starting point for ensuring quantitative accuracy is not severely compromised.[3]

    • Number of Scans: 1024 or more. Rationale: The low natural abundance and smaller gyromagnetic ratio of ¹³C require a significantly higher number of scans to achieve an adequate signal-to-noise ratio.[3]

  • Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz).

    • Perform Fourier transformation, automatic phasing, and baseline correction.

    • Calibrate the chemical shift by setting the CDCl₃ triplet to δ 77.16 ppm.

Part II: Spectral Interpretation and Data Analysis

A logical, step-wise approach to spectral interpretation is key to a self-validating structural assignment.[5]

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure's symmetry and functional groups lead to a predictable proton NMR spectrum.

Proton(s) (Label) Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
H-9 (Boc CH₃)~1.45Singlet (s)9HCharacteristic sharp singlet for the nine equivalent protons of the tert-butyl group, located in a shielded, uncongested region.[4]
H-2, H-53.9 - 4.2Singlet (s) or narrow Multiplet (m)4HProtons on the azetidine ring are adjacent to the electron-withdrawing nitrogen atom of the carbamate, causing a significant downfield shift. Their chemical equivalence may result in a singlet.
H-4, H-73.0 - 3.4Singlet (s) or narrow Multiplet (m)4HProtons on the cyclobutanone ring are alpha to the carbonyl group, which deshields them. Their shift is typically less than protons adjacent to nitrogen.
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Carbon(s) (Label) Predicted δ (ppm) Rationale for Assignment
C-6 (C=O)205 - 215The carbonyl carbon of a cyclobutanone is highly deshielded and appears far downfield.
C-8 (Boc C=O)~155The carbonyl carbon of the carbamate functional group.[6]
C-10 (Boc Quaternary C)~80The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen atom.[6]
C-3 (Spiro C)60 - 70The quaternary spiro carbon is a key structural marker. Its chemical shift is influenced by the two attached four-membered rings.[7]
C-2, C-550 - 55Carbons of the azetidine ring, shifted downfield by the attached nitrogen.
C-4, C-745 - 50Carbons alpha to the ketone carbonyl group.
C-9 (Boc CH₃)~28.5The three equivalent methyl carbons of the tert-butyl group, appearing in the shielded aliphatic region.[6]
Data Summary Table

The following table consolidates the expected NMR data for quick reference and verification.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2, C53.9 - 4.250 - 55
C3-60 - 70
C4, C73.0 - 3.445 - 50
C6-205 - 215
C8-~155
C9~1.45~28.5
C10-~80

Part III: Workflow and Troubleshooting

Comprehensive Characterization Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Verification prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) proton 1. Acquire 1D ¹H Spectrum prep->proton Lock & Shim carbon 2. Acquire 1D ¹³C Spectrum proton->carbon analyze1d Analyze 1D Spectra: - Chemical Shift - Integration - Multiplicity proton->analyze1d cosy 3. Acquire 2D ¹H-¹H COSY (Optional) carbon->cosy carbon->analyze1d hsqc 4. Acquire 2D ¹H-¹³C HSQC (Recommended) cosy->hsqc analyze2d Analyze 2D Spectra: - Assign H-C correlations (HSQC) - Confirm proton couplings (COSY) cosy->analyze2d hsqc->analyze2d verify_boc Confirm Boc Group (¹H: 9H singlet @ ~1.45 ppm ¹³C: ~155, 80, 28.5 ppm) analyze1d->verify_boc analyze1d->analyze2d final Final Structure Confirmation & Purity Assessment verify_boc->final analyze2d->final

Caption: Workflow for the complete NMR characterization of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.

Troubleshooting Common NMR Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Broad Peaks 1. Poor shimming.2. Sample concentration too high.3. Presence of paramagnetic impurities.1. Re-shim the instrument carefully.2. Dilute the sample or prepare a new, less concentrated one.3. Filter the sample solution through a small plug of silica or celite.
Low Signal-to-Noise (S/N) 1. Sample concentration too low.2. Insufficient number of scans.1. Prepare a more concentrated sample.2. Increase the number of scans (S/N increases with the square root of the number of scans).
Water Peak Obscuring Signals 1. Use of non-anhydrous solvent.2. Sample is hygroscopic.1. Use a fresh, sealed bottle of deuterated solvent.2. If the water peak is problematic, consider using a solvent suppression pulse sequence.
Missing Quaternary Carbon Signal 1. Long T1 relaxation time.2. Insufficient number of scans.1. Increase the relaxation delay (d1) to 5-10 seconds.2. Increase the number of scans significantly.

Conclusion

The structural integrity of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate can be rigorously and confidently established using the NMR protocols and analytical strategies detailed in this guide. By systematically acquiring and interpreting ¹H and ¹³C NMR data, and leveraging 2D techniques for confirmation, researchers can ensure the quality of this critical synthetic building block. The provided workflows and troubleshooting advice serve as a practical resource to overcome common experimental hurdles, ultimately enabling the successful advancement of research and development projects.

References

  • CP Lab Safety. tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, min 97%, 100 mg. Available from: [Link]

  • Zhang, J., & D., R. (2019). NMR characterization of RNA small molecule interactions. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem. Available from: [Link]

  • Chen, J., & Ferre-D'Amare, A. R. (2019). NMR Characterization of RNA Small Molecule Interactions. PMC. Available from: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available from: [Link]

  • Protheragen. Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

  • Supporting Information. 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Available from: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Available from: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • Akhazzane, M., et al. (2025). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available from: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available from: [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available from: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • Chemsrc.com. 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester. Available from: [Link]

Sources

Application Note: Versatile Functionalization Strategies for the Azetidine Scaffold of tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a three-dimensional exit from the "flatland" of traditional aromatic structures to improve physicochemical properties and clinical success rates.[1] Specifically, spirocyclic azetidines are increasingly recognized as valuable bioisosteres for common heterocycles like piperidine and morpholine, often leading to enhanced metabolic stability and reduced clearance.[2][3][4] This application note provides a detailed guide to the chemical functionalization of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, a versatile building block for drug discovery. We will explore key transformations centered around its cyclobutanone moiety, including reduction, nucleophilic addition, and reductive amination, thereby providing researchers with a robust toolkit for generating diverse libraries of novel spirocyclic compounds.

The 1-Azaspiro[3.3]heptane Scaffold: A Privileged Motif

The target molecule, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, possesses a unique combination of features that make it an attractive starting point for chemical diversification.

  • Rigid Spirocyclic Core: The spiro[3.3]heptane framework imparts significant rigidity, which can lock a molecule into a specific bioactive conformation, potentially increasing target affinity and selectivity.[5]

  • Boc-Protected Azetidine: The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions (e.g., reduction, organometallic additions) but can be readily removed under acidic conditions, allowing for subsequent N-functionalization.[6]

  • Reactive Carbonyl Group: The ketone at the C6 position is the primary handle for introducing chemical diversity. It serves as an electrophilic site for a multitude of nucleophilic addition and related reactions.[6][7]

Caption: Core structure and key reactive sites.

Functionalization via Carbonyl Chemistry

The cyclobutanone moiety is the most accessible site for chemical modification. The following protocols detail primary transformations to diversify the scaffold.

Reduction of the Ketone to a Secondary Alcohol

Rationale: The reduction of the C6-ketone to the corresponding secondary alcohol, tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, is a foundational step. This transformation neutralizes a planar carbonyl center into a chiral alcohol, introducing a new stereocenter and a versatile hydroxyl group that can be used for subsequent reactions like etherification, esterification, or substitution (after activation).[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it will not affect the Boc protecting group or the ester functionality within it.

start Starting Material: 6-oxo- derivative reagents Reagents: 1. NaBH₄ 2. Methanol (Solvent) start->reagents Dissolve & Cool to 0°C workup Workup: 1. Quench with water 2. EtOAc Extraction 3. Brine wash reagents->workup Stir until completion (monitored by TLC) product Product: 6-hydroxy- derivative workup->product Dry & Concentrate

Caption: Workflow for ketone reduction.

Protocol 1: Sodium Borohydride Reduction

  • Reaction Setup: To a solution of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (1.0 eq) in methanol (MeOH, 0.1 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude alcohol is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.

Parameter Typical Value Notes
Typical Yield >95%Reaction is generally high-yielding.
Solvent Methanol, EthanolProtic solvents are required for NaBH₄.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction.
¹H NMR Shift (CH-OH) δ ~4.0-4.2 ppmAppearance of a new multiplet.
Nucleophilic Addition for C-C Bond Formation

Rationale: The creation of new carbon-carbon bonds at the C6 position is a powerful strategy for adding molecular complexity. Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, act as strong carbon nucleophiles that readily attack the electrophilic carbonyl carbon.[8] This reaction converts the ketone into a tertiary alcohol, introducing a new alkyl, aryl, or vinyl substituent. Strict anhydrous conditions are critical to prevent quenching of the highly basic organometallic reagent.

Protocol 2: Grignard Reagent Addition

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M solution in ether) dropwise via syringe over 20 minutes.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor by TLC for the consumption of the starting ketone.

  • Workup: Quench the reaction at -78 °C by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude tertiary alcohol by flash column chromatography.

Reductive Amination for C-N Bond Formation

Rationale: Reductive amination is one of the most important transformations in medicinal chemistry for introducing amine functionalities. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding secondary or tertiary amine. NaBH(OAc)₃ is the reagent of choice as it is mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion.

cluster_workflow Reductive Amination Workflow start 6-oxo- derivative + Primary/Secondary Amine (R₂NH) intermediate Iminium Ion Intermediate [C=NR₂]⁺ start->intermediate Dehydration (often acid-catalyzed) product Product: 6-amino- derivative intermediate->product Reduction reductant Reducing Agent: NaBH(OAc)₃ reductant->product

Caption: Conceptual workflow for reductive amination.

Protocol 3: One-Pot Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).

  • Acid Catalyst (Optional): Add acetic acid (AcOH, 0.1-1.0 eq) to catalyze iminium ion formation.

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amine product by flash column chromatography.

N-Deprotection and Further Functionalization

Rationale: Once the desired functional group is installed on the cyclobutane ring, the Boc protecting group can be removed to reveal the secondary amine of the azetidine ring. This free amine is a nucleophile and a base, opening up a vast array of subsequent functionalization possibilities including acylation, sulfonylation, alkylation, and participation in various coupling reactions.

Protocol 4: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected azetidine derivative (1.0 eq) in a minimal amount of DCM or 1,4-dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in 1,4-dioxane (10 eq).

  • Reaction: Stir the solution at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt), which can be used directly or neutralized with a base to yield the free amine.

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., & Grygorenko, O. O. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Retrieved from [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Huang, W., Wen, K., & Laughlin, S. T. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]

  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. Retrieved from [Link]

  • Kirichok, A., Shton, I., Pishel, I., Zozulya, S., Borysko, P., Kubyshkin, V., Zaporozhets, O., Tolmachev, A., & Mykhailiuk, P. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry. A European Journal, 24(21), 5444–5449. Retrieved from [Link]

  • Shton, I., Kliachyna, M., Mykhailiuk, P., & Kirichok, A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]

  • Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • Donohoe, T. J., et al. (n.d.). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. PMC. Retrieved from [Link]

  • Betz, L. B., et al. (n.d.). Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. PMC. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie (International Ed. in English), 64(7). Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 19.3 Introduction to Nucleophilic Addition Reactions [Video]. YouTube. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie (International Ed. in English), 62(51). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Retrieved from [Link]

  • Burkhard, J. A., et al. (n.d.). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot experiments and improve your synthetic yield and purity.

I. General Synthetic Strategy Overview

The synthesis of the 1-azaspiro[3.3]heptane core, a sought-after piperidine bioisostere, presents unique challenges due to the strained nature of the spirocyclic system. A common and effective route to Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate involves a multi-step sequence. A key transformation is the [2+2] cycloaddition of an appropriately substituted cyclobutane-derived alkene with an isocyanate, followed by further functional group manipulations.

Below is a generalized workflow diagram illustrating a common synthetic approach.

Synthesis_Workflow A Starting Material (e.g., Cyclobutanone derivative) B Olefin Formation (e.g., Wittig Reaction) A->B Step 1 C [2+2] Cycloaddition (e.g., with Chlorosulfonyl Isocyanate) B->C Step 2 D Reduction of β-Lactam C->D Step 3 E Boc Protection & Oxidation D->E Step 4 & 5 F Final Product E->F

Caption: Generalized workflow for the synthesis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield in the [2+2] Cycloaddition Step

Question: I am experiencing a low yield during the [2+2] cycloaddition of my cyclobutylidene starting material with chlorosulfonyl isocyanate (CSI). What are the likely causes and how can I improve the yield?

Answer:

Low yields in the [2+2] cycloaddition with CSI are a common hurdle. The reactivity of CSI is high, but the reaction is sensitive to several factors. Here's a breakdown of potential causes and solutions:

  • Causality: The mechanism of the [2+2] cycloaddition of CSI with alkenes can be either concerted or stepwise via a diradical intermediate, depending on the electronics of the alkene.[1] For many alkenes, the reaction proceeds through a single electron transfer (SET) pathway.[1] The efficiency of this process is highly dependent on temperature and solvent. A pre-equilibrium charge transfer complex often forms, and lower temperatures can favor this complex, leading to a more efficient reaction.[1]

  • Troubleshooting Steps:

    • Temperature Control is Critical: Contrary to many reactions, increasing the temperature may not improve the yield and can lead to decomposition. It's often more effective to run the reaction at a lower temperature to favor the formation of the charge-transfer complex.[1]

    • Solvent Choice: The reaction should be conducted in non-nucleophilic, inert, and anhydrous solvents.[2] Common choices include chlorinated solvents like dichloromethane (DCM) or toluene. The polarity of the solvent can influence the stability of any charged intermediates. For some spirocycle formations, dichloromethane has been shown to favor the desired intramolecular cyclization.[3]

    • Purity of Starting Materials: Ensure your alkene starting material is free of impurities, especially nucleophilic ones, that could react with the highly electrophilic CSI. Similarly, use freshly distilled or a new bottle of CSI.

    • Reaction Concentration: While high-dilution conditions are often used to favor intramolecular reactions, for intermolecular cycloadditions, ensure the concentration is optimal. Running initial small-scale reactions at varying concentrations can help identify the sweet spot.

Experimental Protocol: [2+2] Cycloaddition of an Endocyclic Alkene with Graf's Isocyanate

This protocol is adapted from methodologies for the synthesis of 1-azaspiro[3.3]heptanes.[4]

  • Dissolve the endocyclic alkene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of chlorosulfonyl isocyanate (CSI) (1.1 equiv) in anhydrous DCM dropwise to the cooled alkene solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding it to a biphasic mixture of saturated aqueous sodium sulfite and ethyl acetate at 0 °C.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude spirocyclic β-lactam can then be purified by flash column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous DichloromethaneInert and non-nucleophilic.[2]
Temperature -78 °C to room temperatureLower initial temperature favors the charge transfer complex.[1]
Reagent Purity High purity alkene and fresh CSIMinimizes side reactions with the highly reactive CSI.
Workup Quenching with Na2SO3(aq)Reduces the N-chlorosulfonyl group to the corresponding N-H β-lactam.[1]
FAQ 2: Formation of Side Products

Question: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

Answer:

Side product formation is a frequent issue in spirocycle synthesis. Common side reactions include intermolecular reactions, elimination, and rearrangements.[3]

  • Causality: The strained nature of the spirocyclic system can make alternative, less strained products thermodynamically favorable. The high reactivity of intermediates can also lead to undesired reaction pathways if not properly controlled.

  • Troubleshooting Steps:

    • Minimize Intermolecular Reactions: If you are performing an intramolecular cyclization, use high-dilution conditions to favor the desired ring formation over intermolecular polymerization or dimerization.

    • Control of Reaction Pathway: The choice of catalyst and reaction temperature is crucial. For acid-catalyzed reactions, for instance, the choice of acid and solvent can dictate the outcome between cyclization and elimination.[3]

    • Protecting Groups: Ensure that any sensitive functional groups on your starting material that could interfere with the desired transformation are appropriately protected.

FAQ 3: Difficulty with the Reduction of the Spirocyclic β-Lactam

Question: I am having trouble with the reduction of the spirocyclic β-lactam to the corresponding azetidine. What are the best reducing agents and conditions?

Answer:

The reduction of the β-lactam is a critical step to form the 1-azaspiro[3.3]heptane core. This can be a challenging step, as harsh conditions can lead to ring opening.

  • Causality: The four-membered β-lactam ring is strained, and while the amide bond is generally stable, it can be cleaved under certain reductive conditions.

  • Recommended Protocol: Alane Reduction

    Alane (AlH3) is an effective reagent for the reduction of β-lactams to the corresponding azetidines.[4]

    • Prepare a solution of the spirocyclic β-lactam (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of alane-amine complex (e.g., AlH3·NMe2Et) or a freshly prepared solution of AlH3 in THF (typically 2-3 equivalents) to the β-lactam solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, then 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the crude 1-azaspiro[3.3]heptane derivative, which can then be carried on to the Boc protection and oxidation steps.

    Caution: Alane is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

III. Purification and Characterization

Question: What are the best practices for purifying the intermediate and final products?

Answer:

Purification of spirocyclic compounds can be challenging due to their unique physical properties.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the intermediates and the final product.[5] A gradient elution system, for example, with hexanes and ethyl acetate, is often effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material. For the related 2-aza isomer, crystallization from ethyl acetate and heptane has been reported to yield X-ray quality crystals.[5]

  • Characterization: Full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity of your products. The rigid, three-dimensional nature of spirocycles often leads to complex NMR spectra, which should be carefully analyzed.

IV. Logical Troubleshooting Flow

The following diagram provides a decision-making tree for troubleshooting common issues in the synthesis.

Troubleshooting_Flow cluster_start Problem Identification cluster_cycloaddition [2+2] Cycloaddition Issues cluster_reduction β-Lactam Reduction Issues cluster_sideproducts Side Product Formation Start Low Yield or No Product Temp Check Temperature Control (Lower Temp is often better) Start->Temp Is the issue in the cycloaddition step? ReducingAgent Use a Milder Reducing Agent (e.g., Alane) Start->ReducingAgent Is the issue in the reduction step? Concentration Optimize Reaction Concentration Start->Concentration Are there many side products? Solvent Verify Solvent is Anhydrous & Inert Temp->Solvent Reagents Check Purity of Alkene & CSI Solvent->Reagents Workup Careful Quenching Procedure (Fieser Workup) ReducingAgent->Workup ProtectingGroups Check for Interfering Functional Groups Concentration->ProtectingGroups

Caption: A troubleshooting decision tree for the synthesis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.

V. References

  • Technical Support Center: Optimizing Spirocycle Formation. Benchchem. Available at:

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link]

  • Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. Available at: [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. Available at: [Link]

  • Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]

  • Innovations in isocyanate synthesis for a sustainable future. RSC Publishing. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Optimization of Isocyanate Content in PF/pMDI Adhesive for the Production of High-Performing Particleboards. MDPI. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Available at: [Link]

  • for 10 min while stirring at 240 RPM, at which point the yellow solution becomes heterogeneous (Figure 1). The inlet and outlet needles are then removed before sealing the punctures with electrical tape and covering the flask with aluminum foil. Organic Syntheses Procedure. Available at: [Link]

  • chlorosulfonyl isocyanate. Organic Syntheses Procedure. Available at: [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The topic specified is "Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate". However, the vast majority of scientific literature, including synthesis and purification protocols, refers to the isomeric compound, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5). This guide will focus on the latter, more commonly synthesized and utilized building block, assuming a likely typographical error in the user's request.

Introduction

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the purification of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. As a Senior Application Scientist, I understand that isolating this valuable spirocyclic building block with high purity is critical for the success of subsequent synthetic steps. This compound is a key pharmacophore, serving as a bioisostere for piperidine and related heterocycles in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure offers a unique entry point into novel chemical space.[2][4]

However, its synthesis, often involving the oxidation of the corresponding alcohol with reagents like Dess-Martin periodinane (DMP), can introduce specific impurities that complicate purification.[5] This guide provides direct, experience-based answers to common challenges, ensuring you can achieve the desired purity and yield for your critical applications.

Troubleshooting Guide: Common Purification Issues

Here, we address specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: I'm performing flash column chromatography, but I see an impurity that co-elutes or elutes very close to my product. How can I resolve this?

This is a frequently reported issue. The primary culprit is often a structurally similar byproduct from the synthesis. One specific report notes an unidentified impurity that elutes slightly earlier than the desired product during flash chromatography with an ethyl acetate/heptane gradient.[5]

Causality & Solution: The close elution profile suggests a compound with very similar polarity. To achieve separation, you must enhance the resolution of your chromatographic system.

Step-by-Step Protocol for Improved Separation:

  • Reduce the Polarity of the Eluent System: Start with a lower concentration of the polar solvent (e.g., 10% Ethyl Acetate in Heptane/Hexane) than you might typically use.[5]

  • Employ a Shallow Gradient: Instead of a steep gradient (e.g., 10% to 80% EtOAc), run a much shallower one. For instance, after loading the column, run 2-3 column volumes (CVs) at your starting polarity, then increase the polar solvent by only 1-2% every 1-2 CVs. This elongates the separation between closely eluting spots.

  • Check TLC Visualization: Use a stain that can differentiate between the product and impurity. A potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) stain is often effective for visualizing ketones and other functional groups.[5]

  • Increase Column Length/Decrease Particle Size: If baseline separation is still not achieved, using a longer column or silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) will increase the number of theoretical plates and improve resolution.

Data Presentation: Recommended Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Mobile Phase Ethyl Acetate (EtOAc) / Heptane or HexaneProvides good selectivity for this class of compounds.[5]
Gradient Profile 10% → 50% EtOAc in Heptane (Shallow Gradient)A slow, gradual increase in polarity is key to resolving closely eluting spots.[5]
Loading Method Dry Loading (adsorbed onto silica)Prevents band broadening and improves separation efficiency compared to wet loading, especially if the compound has limited solubility in the starting eluent.
TLC Stain PMA (Phosphomolybdic Acid)Effective visualization method reported in literature.[5]

Question 2: My final yield is consistently low after purification. What are the potential causes and how can I mitigate them?

Low yield can stem from several stages of the process: incomplete reaction, degradation during workup or purification, or mechanical losses.

Troubleshooting Low Yield:

  • Incomplete Oxidation: The conversion of the precursor alcohol (tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) to the ketone might be incomplete. Monitor the reaction progress meticulously by TLC until the starting material is fully consumed.[5]

  • Degradation via Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile to strong acids.[6][7] If the workup or chromatography conditions are inadvertently acidic, you can lose your protecting group, leading to a more polar, water-soluble amine that is lost during extraction or remains on the silica column.

    • Solution: Ensure any aqueous washes are neutral or slightly basic. Use a saturated sodium bicarbonate wash after the reaction to quench any acidic byproducts.[5] When performing chromatography, consider pre-treating your silica gel with a small amount of triethylamine (e.g., 0.1-0.5% v/v in the eluent) if you suspect acidity issues.

  • Losses During Extraction: The product has moderate polarity. Vigorous or excessive extractions can lead to emulsion formation or loss of product into the aqueous layer. Perform gentle extractions and consider back-extracting the aqueous layer with fresh ethyl acetate to recover any dissolved product.

  • Irreversible Adsorption on Silica: Highly active silica gel can sometimes lead to irreversible adsorption or degradation of the product. If you suspect this, you can deactivate the silica by using a mobile phase containing a small amount of a polar modifier like methanol or triethylamine.

Question 3: The purified product is a thick oil or fails to crystallize. How can I obtain a solid?

The compound is reported as a white solid with a melting point of 114.5-116 °C.[5] If you obtain an oil, it likely contains residual solvent or minor impurities that are inhibiting crystallization.

Causality & Solution: Crystallization is a purification process in itself. The presence of impurities disrupts the formation of a uniform crystal lattice.

Recommended Recrystallization Protocol: A published method reports obtaining X-ray quality crystals from a mixture of ethyl acetate and heptane.[4]

  • Dissolution: Gently warm your oily product in a minimal amount of a good solvent, such as ethyl acetate, until it fully dissolves.

  • Induce Precipitation: Slowly add a poor solvent (an "anti-solvent"), such as heptane or hexane, dropwise while stirring. Continue adding until the solution becomes faintly and persistently cloudy.

  • Crystal Growth: Add a few more drops of the good solvent (ethyl acetate) to just redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature, and then to 0-4 °C in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent (heptane), and dry them under high vacuum.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard purification workflow and a decision tree for troubleshooting common issues.

PurificationWorkflow cluster_reaction Reaction Workup cluster_purification Purification cluster_final Final Product Workup 1. Quench Reaction (e.g., with NaHCO₃ soln) Extraction 2. Aqueous Extraction (e.g., with EtOAc) Workup->Extraction Drying 3. Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Concentration 4. Concentrate Crude Product Drying->Concentration Chromatography 5. Flash Column Chromatography Concentration->Chromatography Fractions 6. Combine Pure Fractions & Concentrate Chromatography->Fractions Recrystallization 7. Recrystallization (Optional, for high purity) Fractions->Recrystallization FinalProduct 8. Pure Solid Product Recrystallization->FinalProduct

Caption: General purification workflow for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

TroubleshootingTree Start Purification Problem? LowYield Low Yield Start->LowYield Low Yield? ImpureProduct Impure Product Start->ImpureProduct Impure Product? OilyProduct Oily Product Start->OilyProduct Oily Product? CheckReaction Incomplete Reaction or Boc Deprotection? LowYield->CheckReaction Possible Cause CheckColumn Co-eluting Impurity? ImpureProduct->CheckColumn Possible Cause CheckPurity Residual Solvent or Minor Impurities? OilyProduct->CheckPurity Possible Cause SolutionYield Monitor Reaction by TLC. Use Neutral/Basic Workup. Consider pre-treating silica. CheckReaction->SolutionYield Solution SolutionImpure Use Shallow Gradient. Try Different Solvent System. Use High-Resolution Silica. CheckColumn->SolutionImpure Solution SolutionOily Recrystallize from EtOAc/Heptane. Dry under High Vacuum. CheckPurity->SolutionOily Solution

Caption: Decision tree for troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • It is recommended to store the compound at 2-8°C, sealed in a dry environment under an inert atmosphere.[5] It is listed as being sensitive to air and moisture.

  • Q2: Which analytical methods are best for assessing the final purity?

    • TLC: For quick checks, using 50% ethyl acetate in heptane with a PMA stain.[5]

    • GC/MS: Purity is often reported as >98.0% by GC.

    • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).

    • LC-MS: Excellent for detecting trace-level impurities and confirming the mass of the desired product.

  • Q3: What are the key physical properties?

    • Appearance: White solid.[5]

    • Molecular Formula: C₁₁H₁₇NO₃[5]

    • Molecular Weight: 211.26 g/mol [5]

    • Melting Point: 114.5-116 °C[5]

  • Q4: Can I use a different protecting group instead of Boc?

    • Yes, other nitrogen protecting groups like Cbz (Carboxybenzyl) or benzyl can be used. However, the Boc group is common due to its stability to many reaction conditions and its relatively mild acidic deprotection protocol, which offers good orthogonality with other protecting groups.[6][7]

References

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Available at: [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 30-38. Available at: [Link]

  • Sharma, S., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 23(10), 2564. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 3), 269–270. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

Sources

Technical Support Center: Synthesis of Azaspiro[3.3]heptan-6-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[3.3]heptan-6-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this increasingly important scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established synthetic routes and aims to provide not just solutions, but also a deeper understanding of the underlying chemical principles.

I. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that can arise during the synthesis of azaspiro[3.3]heptan-6-ones, focusing on the most common synthetic strategies.

Route 1: Intramolecular Cyclization of Functionalized Azetidines

A prevalent strategy for constructing the azaspiro[3.3]heptan-6-one core involves the intramolecular cyclization of a suitably substituted azetidine precursor. A common starting material is N-Boc-3-(cyanomethyl)-3-(hydroxymethyl)azetidine, which is then elaborated to the target ketone.

Question 1: I am attempting an intramolecular cyclization to form the cyclobutanone ring, but I am observing low yields and the formation of a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?

Answer:

This is a classic case of a competing intermolecular reaction. The primary side reaction is likely the formation of a dimeric or polymeric species resulting from the reaction of the nucleophilic intermediate of one molecule with the electrophilic center of another.

Causality of the Side Reaction:

The desired intramolecular reaction is a kinetically controlled process. However, if the concentration of the reactants is too high, the probability of intermolecular collisions increases, leading to the formation of undesired side products. The formation of a bis-adduct is a common example, where two precursor molecules react with each other before the intramolecular cyclization can occur[1].

Mechanism of Side Product Formation:

G cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Reaction A Azetidine Precursor B Intramolecular Attack A->B Base C Azaspiro[3.3]heptan-6-one B->C D Azetidine Precursor F Intermolecular Attack D->F Base E Second Molecule of Azetidine Precursor E->F G Dimeric Byproduct F->G

Troubleshooting and Mitigation Strategies:

StrategyPrincipleRecommended Action
High Dilution Reduces the frequency of intermolecular collisions.Run the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by adding the reactant solution slowly over a prolonged period to a large volume of solvent.
Choice of Base A strong, non-nucleophilic base can promote rapid deprotonation and favor the intramolecular pathway.Use bases like lithium diisopropylamide (LDA) or potassium tert-butoxide at low temperatures.
Solvent Effects The solvent can influence the conformation of the substrate, potentially favoring a conformation that is pre-organized for intramolecular cyclization.Aprotic polar solvents like THF or DME are generally preferred.

Question 2: My cyclization is sluggish and I'm getting a complex mixture of products upon workup. What could be the cause?

Answer:

A complex product mixture often points to multiple competing side reactions or decomposition of starting materials or products. In the context of azetidine chemistry, ring strain can make these molecules susceptible to decomposition under harsh conditions.

Potential Causes:

  • Inappropriate Base: A nucleophilic base can lead to undesired side reactions with the starting material.

  • High Temperatures: Prolonged heating can cause decomposition of the strained azetidine ring.

  • Presence of Water: Water can quench the anionic intermediates, halting the reaction and leading to the recovery of starting material or hydrolyzed byproducts.

Troubleshooting and Mitigation Strategies:

StrategyPrincipleRecommended Action
Strictly Anhydrous Conditions Prevents quenching of anionic intermediates.Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Temperature Control Minimizes decomposition and favors the desired kinetic product.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a low temperature (e.g., -78 °C) and slowly warm up if necessary.
Careful Selection of Reagents Ensures that the reagents are compatible with the substrate.Use a strong, non-nucleophilic base. Ensure all reagents are of high purity.
Route 2: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be decarboxylated to yield the desired cyclobutanone. For the synthesis of an azaspiro[3.3]heptan-6-one, a suitable precursor would be a diester tethered to an azetidine ring.

Question 3: I am attempting a Dieckmann condensation to form the cyclobutanone ring, but I am observing low yields and recovery of my starting diester. What is going wrong?

Answer:

The Dieckmann condensation is a reversible reaction. The equilibrium can favor the starting materials if the product is not stabilized.

Causality of the Side Reaction (Retro-Dieckmann Condensation):

The driving force for the Dieckmann condensation is the deprotonation of the newly formed β-keto ester, which has an acidic α-proton. If this proton is absent or sterically hindered, the reaction can easily revert back to the starting diester, a process known as a retro-Dieckmann condensation[2][3][4].

Mechanism of Retro-Dieckmann Condensation:

G cluster_0 Forward Dieckmann Condensation A Diester Precursor B Enolate Formation A->B Base B->A C Intramolecular Cyclization B->C C->B D β-Keto Ester Product C->D D->C Base (e.g., alkoxide)

Troubleshooting and Mitigation Strategies:

StrategyPrincipleRecommended Action
Use of a Stoichiometric Amount of Base To drive the equilibrium towards the product by deprotonating the β-keto ester.Use at least one full equivalent of a strong base (e.g., sodium ethoxide, potassium tert-butoxide).
Choice of Base The alkoxide base should match the alcohol of the ester to prevent transesterification.If you are using an ethyl ester, use sodium ethoxide as the base.
Acidic Workup To neutralize the enolate and isolate the β-keto ester.After the reaction is complete, carefully quench the reaction with a proton source (e.g., dilute acid) at low temperature.

Question 4: My Dieckmann condensation is producing a mixture of products, including what appears to be an intermolecular Claisen condensation product. How can I favor the desired intramolecular reaction?

Answer:

Similar to the intramolecular cyclization of functionalized azetidines, the Dieckmann condensation can also be plagued by a competing intermolecular reaction, in this case, an intermolecular Claisen condensation.

Causality of the Side Reaction:

High concentrations of the diester can lead to the enolate of one molecule reacting with the ester of another molecule, resulting in a dimeric β-keto ester.

Troubleshooting and Mitigation Strategies:

StrategyPrincipleRecommended Action
High Dilution Favors the intramolecular pathway by reducing the likelihood of intermolecular collisions.Run the reaction at a lower concentration. The use of a syringe pump to slowly add the diester to a solution of the base in a large volume of solvent is a highly effective technique.
Temperature Control The intramolecular reaction often has a lower activation energy.Running the reaction at a lower temperature can favor the desired intramolecular cyclization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the azetidine nitrogen during the synthesis of azaspiro[3.3]heptan-6-ones?

A1: The tert-butoxycarbonyl (Boc) group is a common and effective choice. It is stable to many reaction conditions used to construct the cyclobutanone ring and can be readily removed under acidic conditions. A patent for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate highlights the use of the Boc protecting group throughout a multi-step synthesis[5].

Q2: I have successfully synthesized my N-Boc-azaspiro[3.3]heptan-6-one. What are the best conditions for Boc deprotection without affecting the ketone?

A2: Treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is a standard and effective method for Boc deprotection. The reaction is typically clean and fast. Alternatively, HCl in an organic solvent like dioxane or methanol can also be used.

Q3: Can I reduce the ketone of azaspiro[3.3]heptan-6-one to an alcohol?

A3: Yes, the ketone can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation allows for further functionalization of the scaffold.

III. Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via Intramolecular Cyclization

This protocol is adapted from a known scalable synthesis[6].

Step 1: Synthesis of tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

  • This intermediate can be prepared from commercially available starting materials.

Step 2: Mesylation of the primary alcohol

  • Dissolve tert-butyl 3-(cyanomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate in anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere.

  • Add triethylamine (1.2 equivalents).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Intramolecular Cyclization

  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous THF at -78 °C.

  • Slowly add a solution of the mesylated intermediate in anhydrous THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield tert-butyl 6-imino-2-azaspiro[3.3]heptane-2-carboxylate.

Step 4: Hydrolysis to the Ketone

  • Dissolve the imino intermediate in a mixture of THF and 1 M aqueous HCl.

  • Stir the mixture at room temperature overnight.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

IV. References

  • Burkhard, J. A., Guérot, C., & Knust, H. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Starr, J. T. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic letters, 11(16), 3522–3525. [Link]

  • Dieckmann Condensation. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Dieckmann Condensation. In Organic Chemistry Portal. Retrieved from [Link]

  • Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. (2023). Journal of Visualized Experiments. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents.

  • Dieckmann Condensation Reaction Mechanism. (2018, May 10). The Organic Chemistry Tutor. [Link]

  • Master The Dieckmann Condensation in 12 Minutes! (2025, February 11). Chemistry Redefined. [Link]

  • Dieckmann Condensation. In Wikipedia. Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02), 31-39.

  • Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

Sources

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS No. 1363380-93-1). This document provides in-depth guidance on the stability, storage, and handling of this valuable building block for researchers in drug discovery and chemical synthesis. As a Senior Application Scientist, my goal is to equip you with the necessary information to ensure the integrity of your compound and the success of your experiments.

The unique structure of this molecule, featuring a strained azaspiro[3.3]heptane core and an acid-labile tert-butoxycarbonyl (Boc) protecting group, presents specific challenges and considerations for its use. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)
Section 1: Storage and Stability

Question 1: What are the optimal storage conditions for tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate?

The stability of this compound is paramount for reproducible results. While some suppliers may indicate room temperature storage, our field experience with structurally related, strained heterocyclic systems dictates a more cautious approach.

Answer: For maximum long-term stability, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) The spiro[3.3]heptane system possesses significant ring strain. Lower temperatures reduce the kinetic energy of the molecules, minimizing the potential for slow decomposition over time. While some vendors suggest room temperature for the related 2-aza isomer, refrigeration provides a greater margin of safety[1][2].
Atmosphere Inert Gas (Argon or Nitrogen) Structurally similar azaspiro compounds are noted to be sensitive to air and moisture[3][4]. Storing under an inert atmosphere prevents oxidation and hydrolysis.
Light Amber Vial / Dark Location Protection from light is a general best practice for complex organic molecules to prevent photochemical degradation.
Container Tightly Sealed Vial Prevents exposure to atmospheric moisture and oxygen. Ensure the cap provides an excellent seal.

Question 2: How can I identify if my compound has degraded?

Answer: Degradation can manifest in several ways. You should suspect compound instability if you observe any of the following:

  • Visual Changes: The pure compound is typically a white to off-white solid. Any significant color change to yellow or brown may indicate decomposition.

  • Physical Changes: Clumping of the powder can suggest moisture absorption.

  • Analytical Discrepancies: If you have access to analytical instrumentation, a change in the melting point, the appearance of new peaks in NMR or LC-MS, or a decrease in purity as determined by GC/LC can confirm degradation.

  • Poor Experimental Outcomes: The most common sign of a problem is the failure of a reaction that has previously worked. For instance, incomplete or low-yield Boc-deprotection reactions are a strong indicator that the starting material's integrity is compromised.

Question 3: What are the primary degradation pathways for this molecule?

Answer: There are two main points of vulnerability in the structure: the Boc-protecting group and the strained spirocyclic core.

  • Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to acid[5]. Trace amounts of acid in solvents, on glassware, or from the atmosphere can catalyze its cleavage, leading to the formation of the free amine, isobutylene, and carbon dioxide. This is the most common degradation pathway.

  • Hydrolysis: Although the Boc group is generally stable towards water, prolonged exposure to moisture, especially under non-neutral pH conditions, can lead to slow hydrolysis.

  • Ring Strain: While generally stable, the high degree of ring strain in the azaspiro[3.3]heptane system can make it susceptible to cleavage under harsh conditions (e.g., strong nucleophiles or high temperatures) that are not typical for standard protocols.

Troubleshooting Guides
Guide 1: Handling and Dispensing Protocol

Improper handling is a frequent cause of compound degradation. The workflow below outlines the best practices to maintain the compound's purity.

cluster_prep Preparation cluster_dispensing Dispensing cluster_storage Storage prep_equilibrate 1. Equilibrate vial to room temperature prep_inert 2. Prepare inert atmosphere (glovebox or Argon balloon) prep_equilibrate->prep_inert Min. 30 mins prep_glassware 3. Use oven-dried glassware & dry solvents prep_inert->prep_glassware dispense_weigh 4. Weigh desired amount quickly under inert gas prep_glassware->dispense_weigh dispense_seal 5. Tightly re-seal parent vial immediately dispense_weigh->dispense_seal store_purge 6. Purge vial headspace with inert gas (optional) dispense_seal->store_purge After use store_refrigerate 7. Return to 2-8°C storage store_purge->store_refrigerate

Caption: Recommended workflow for handling the compound.

Causality Explained:

  • Step 1 (Equilibration): Allowing the vial to warm to room temperature before opening is critical. Opening a cold vial will cause atmospheric moisture to condense on the solid, introducing water and accelerating hydrolysis.

  • Step 2 & 3 (Inert & Dry): Because the compound is potentially moisture and air-sensitive, working under an inert atmosphere with dry equipment minimizes exposure to these contaminants[3][4].

  • Step 4 & 5 (Speed & Seal): Minimizing the time the vial is open reduces its exposure to the ambient atmosphere.

Guide 2: Troubleshooting Boc-Deprotection

A common application for this compound is the removal of the Boc group to reveal the secondary amine for further functionalization. The standard protocol involves treatment with a strong acid like trifluoroacetic acid (TFA).

Reaction Scheme:

reactant Boc-N-(spiro)C=O reagents + TFA DCM product H₂N⁺-(spiro)C=O  + CO₂ + Isobutylene reactant->product

Caption: Acid-catalyzed deprotection of the Boc group.

Troubleshooting Table:

Issue EncounteredPotential CauseRecommended Solution
Incomplete Reaction (TLC/LC-MS shows starting material)1. Degraded Starting Material: The effective concentration of active compound is lower than calculated.Verify the purity of the starting material using NMR or LC-MS before use. If degraded, acquire a new batch.
2. Insufficient Acid: Not enough TFA was used to both neutralize any basic impurities and catalyze the reaction.Use a larger excess of TFA. A common condition is 20-50% TFA in a solvent like dichloromethane (DCM)[5].
3. Insufficient Reaction Time/Temp: The reaction may be sluggish.Increase the reaction time and monitor by TLC. Gentle warming (to ~40°C) can be attempted, but monitor for side products due to the strained ring.
Multiple Side Products 1. Alkylation by tert-butyl cation: The tert-butyl cation formed during deprotection can alkylate other nucleophilic sites on the molecule or in the reaction mixture[6].Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture. These will trap the tert-butyl cation.
2. Ring Opening: Harsh conditions (e.g., high heat, very strong non-volatile acid) could potentially lead to the degradation of the strained azaspiro[3.3]heptane core.Avoid excessive heating. Use a volatile acid like TFA or HCl in dioxane, which can be easily removed under reduced pressure, rather than a non-volatile acid like sulfuric acid.
Low Yield of Isolated Product 1. Product Volatility/Solubility: The deprotected product (as a salt) may have different solubility properties, leading to loss during workup.After removing the acid under reduced pressure, ensure the pH is carefully adjusted during the aqueous workup to precipitate or extract the free amine product effectively. Avoid rotovapping at high temperatures.
References
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem, NIH. [Link]

  • tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, min 97%, 100 mg. CP Lab Safety. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC, NIH. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

Sources

Azaspiro[3.3]heptane Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up of azaspiro[3.3]heptane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger, preparative-scale production. Azaspiro[3.3]heptanes are valuable building blocks in medicinal chemistry due to their unique three-dimensional structure and ability to serve as bioisosteres for common heterocycles like piperidine and piperazine.[1][2] However, their synthesis, particularly on a larger scale, can present several obstacles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established synthetic protocols and aims to provide not just solutions, but also a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the planning and execution of azaspiro[3.3]heptane synthesis scale-up.

Q1: What are the most common synthetic routes for accessing the azaspiro[3.3]heptane core, and which is most amenable to scale-up?

A1: Several synthetic strategies have been developed for the construction of the azaspiro[3.3]heptane scaffold. Pioneering work by Carreira and others has established robust protocols.[3] A common and often scalable approach involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is subsequently reduced to the desired azaspiro[3.3]heptane.[3] Another scalable method involves the intramolecular cyclization of a suitably substituted azetidine precursor.[4] The choice of route for scale-up depends on factors such as the availability and cost of starting materials, the desired substitution pattern on the azaspiro[3.3]heptane ring, and the safety profile of the reagents and intermediates. For instance, a route avoiding prohibitively expensive reagents like cesium carbonate on a large scale would be preferable.[5]

Q2: I am observing a significant drop in yield upon scaling up my reaction. What are the likely causes?

A2: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors. Inefficient heat and mass transfer in larger reactors can lead to localized temperature gradients and poor mixing, resulting in increased side product formation.[6] Changes in the surface-area-to-volume ratio can also affect reaction kinetics and impurity profiles. It is also crucial to ensure the quality and consistency of starting materials from bulk suppliers, as impurities can have a more pronounced effect on a larger scale.[7]

Q3: Are there specific safety concerns I should be aware of when working with azaspiro[3.3]heptane synthesis at scale?

A3: Yes, several safety considerations are paramount. Depending on the synthetic route, you may be handling flammable solvents like heptane, which require appropriate grounding and inert atmosphere techniques to prevent static discharge and potential ignition.[8][9] Some reagents, such as strong bases (e.g., t-BuOK) or reactive intermediates, can be hazardous and require careful handling and controlled addition.[4] It is essential to conduct a thorough process safety assessment before scaling up, considering the thermal stability of all intermediates and the potential for runaway reactions. Always refer to the Safety Data Sheets (SDS) for all chemicals used.[10][11]

Q4: How critical is starting material quality control for a successful scale-up?

A4: It is absolutely critical. The purity of your starting materials can significantly impact the outcome of your synthesis, especially at a larger scale.[7][12] Impurities that are minor at the lab scale can become major contaminants in a multi-kilogram batch. It is imperative to establish robust quality control procedures for all incoming raw materials, including identity testing, purity analysis (e.g., by GC or HPLC), and assessment for potentially problematic impurities.[13][14]

Troubleshooting Guides

This section provides detailed guidance on specific problems that may arise during the scale-up of azaspiro[3.3]heptane synthesis, along with recommended solutions and preventative measures.

Problem 1: Inefficient Ring Formation / Low Yield of Spirocyclic Intermediate

Symptoms:

  • Low conversion of starting materials to the desired spirocyclic product.

  • Formation of significant amounts of side products, such as oligomers or decomposition products.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Inefficient Base or Nucleophile For base-mediated cyclizations, ensure the base is sufficiently strong and soluble in the reaction medium. On a larger scale, the choice of base can be critical; for example, prohibitively expensive bases like Cs2CO3 may need to be replaced with a more cost-effective alternative like NaOH with a phase-transfer catalyst.[5]
Poor Solubility of Reagents As reaction volumes increase, solubility issues can become more pronounced. Consider alternative solvents or solvent mixtures to ensure all reagents remain in solution. The use of co-solvents or performing the reaction at a higher, yet safe, temperature can be beneficial.[5]
Thermal Instability of Intermediates Strained ring systems can be thermally labile. Ensure precise temperature control throughout the reaction. For exothermic reactions, the rate of addition of reagents should be carefully controlled to prevent temperature spikes.[15]
Deactivation of Catalysts If a catalyst is used, ensure it is not being poisoned by impurities in the starting materials or solvents. On a larger scale, the catalyst-to-substrate ratio may need to be re-optimized.

Experimental Protocol: Optimizing a Base-Mediated Intramolecular Cyclization

  • Material Qualification: Before starting, analyze all starting materials and solvents for purity and water content.

  • Solvent Screening: In parallel small-scale reactions, screen a panel of solvents (e.g., DMF, DMSO, sulfolane, NMP) to identify the optimal medium for solubility and reactivity.[5]

  • Base and Temperature Optimization: Set up a design of experiments (DoE) to systematically evaluate different bases (e.g., NaOH, KOH, t-BuOK) and reaction temperatures. Monitor reaction progress by HPLC or GC to determine the optimal conditions for product formation while minimizing byproduct generation.

  • Controlled Addition: In the scaled-up reaction, add the limiting reagent slowly to the reaction mixture to maintain better temperature control and minimize side reactions.

Troubleshooting Flowchart for Low Yield in Ring Formation

G start Low Yield in Ring Formation check_conversion Check Reaction Conversion (HPLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion with Byproducts check_conversion->high_conversion No check_reagents Verify Reagent Quality & Stoichiometry low_conversion->check_reagents identify_byproducts Identify Byproducts (MS, NMR) high_conversion->identify_byproducts optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temperature) check_reagents->optimize_conditions Reagents OK modify_conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp, slower addition) identify_byproducts->modify_conditions G start Crude Product is_solid Is the product a solid? start->is_solid solid_path Attempt Recrystallization is_solid->solid_path Yes liquid_path Is the product volatile? is_solid->liquid_path No is_pure_enough Is purity >98%? solid_path->is_pure_enough chromatography Column Chromatography is_pure_enough->chromatography No final_product Final Product is_pure_enough->final_product Yes distillation Consider Distillation liquid_path->distillation Yes liquid_path->chromatography No distillation->final_product chromatography->final_product

Sources

avoiding byproduct formation in dichloroketene cycloaddition reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dichloroketene Cycloaddition Reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of [2+2] cycloadditions involving the highly reactive dichloroketene. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.

Introduction to Dichloroketene Cycloadditions

Dichloroketene (Cl₂C=C=O) is a highly electrophilic and transient species that is generated in situ for synthetic applications. Its [2+2] cycloaddition with alkenes and other unsaturated substrates provides a powerful and direct route to dichlorocyclobutanones, which are versatile intermediates in organic synthesis. However, the high reactivity of dichloroketene also makes it prone to side reactions, primarily dimerization and polymerization, which can significantly impact the yield and purity of the desired cycloadduct. This guide will equip you with the knowledge to mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered in dichloroketene cycloaddition reactions.

Issue 1: Low or No Yield of the Desired Dichlorocyclobutanone

Question: My reaction is yielding very little or none of the expected dichlorocyclobutanone product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield is the most frequent issue and can usually be attributed to one or a combination of the following factors:

  • Inefficient Generation of Dichloroketene: The success of the cycloaddition is critically dependent on the efficient in situ generation of dichloroketene.

  • Decomposition or Side Reactions of Dichloroketene: Dichloroketene is highly unstable and readily undergoes dimerization or polymerization if not trapped efficiently by the alkene.[1]

  • Low Reactivity of the Alkene: The electronic and steric properties of the alkene substrate are crucial for a successful cycloaddition.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low or No Yield Observed check_generation Verify Dichloroketene Generation Method start->check_generation check_alkene Assess Alkene Reactivity start->check_alkene check_conditions Optimize Reaction Conditions start->check_conditions purification_issue Investigate Product Loss During Workup/Purification start->purification_issue solution_generation Solution: Refine Generation Protocol check_generation->solution_generation solution_alkene Solution: Modify Substrate or Use Catalyst check_alkene->solution_alkene solution_conditions Solution: Adjust Concentration, Temperature, Addition Rate check_conditions->solution_conditions solution_purification Solution: Gentle Purification Technique purification_issue->solution_purification

Caption: Troubleshooting workflow for low yields.

Detailed Solutions:

  • Verifying Dichloroketene Generation:

    • Method Selection: The two most common methods for generating dichloroketene are the dehydrohalogenation of dichloroacetyl chloride with a tertiary amine (e.g., triethylamine) and the reductive dehalogenation of trichloroacetyl chloride with activated zinc (often as a zinc-copper couple).[1] For many substrates, particularly those that are less reactive, the zinc-dehalogenation method is often superior as it can provide higher yields and fewer byproducts.[2]

    • Reagent Quality: Ensure that the precursors (dichloroacetyl chloride or trichloroacetyl chloride) are of high purity and freshly distilled if necessary. Triethylamine should be distilled from a suitable drying agent (e.g., CaH₂). The zinc-copper couple should be freshly prepared and highly activated for optimal performance.[3]

  • Optimizing Reaction Conditions to Favor Cycloaddition over Side Reactions:

    • High Dilution: Dimerization and polymerization are bimolecular processes involving two molecules of dichloroketene. By running the reaction at high dilution (typically 0.05-0.1 M), the probability of two dichloroketene molecules encountering each other is reduced, thus favoring the desired cycloaddition with the alkene, which is present in excess.[4]

    • Slow Addition: The precursor to dichloroketene (e.g., trichloroacetyl chloride or dichloroacetyl chloride) should be added slowly to the reaction mixture containing the alkene. This maintains a low instantaneous concentration of dichloroketene, further suppressing side reactions.[4]

    • Temperature Control: These reactions are often run at room temperature or with gentle heating (e.g., reflux in a low-boiling solvent like diethyl ether). However, for particularly unstable substrates or products, conducting the reaction at lower temperatures may be beneficial.

Issue 2: Significant Formation of Byproducts

Question: My reaction is producing the desired product, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

The primary byproducts in dichloroketene cycloadditions are dimers and polymers of dichloroketene.

  • Dichloroketene Dimer: The most common dimer is a four-membered ring formed from a [2+2] cycloaddition of two dichloroketene molecules. The likely structure is a tetrachlorocyclobutane-1,3-dione. Its formation is favored at higher concentrations of dichloroketene.

  • Dichloroketene Polymer: A polymeric solid is often observed, especially when the dichloroketene concentration is too high or when the alkene is unreactive.[4]

byproduct_formation ketene Dichloroketene (Cl₂C=C=O) product Desired Dichlorocyclobutanone ketene->product + Alkene [2+2] Cycloaddition dimer Dichloroketene Dimer ketene->dimer + Dichloroketene (High Concentration) polymer Polymer ketene->polymer Multiple Dichloroketene Units (High Concentration) alkene Alkene Substrate

Caption: Competing reaction pathways for dichloroketene.

Strategies to Minimize Byproduct Formation:

ParameterRecommendationRationale
Concentration Maintain high dilution (0.05 - 0.1 M)Reduces the rate of bimolecular side reactions (dimerization, polymerization) relative to the desired cycloaddition.[4]
Addition Rate Slow, dropwise addition of the ketene precursorKeeps the instantaneous concentration of dichloroketene low, preventing its accumulation and subsequent side reactions.[4]
Alkene Reactivity Use electron-rich alkenesMore reactive alkenes trap the dichloroketene faster, outcompeting the side reactions. For less reactive alkenes, consider using a more efficient generation method (e.g., Zn-Cu couple).[1]
Stirring Ensure vigorous stirringMaintains homogeneity and ensures that the generated dichloroketene rapidly comes into contact with the alkene.
Issue 3: Difficulty in Product Purification

Question: I have a mixture of my desired product and byproducts. What are the best methods for purification?

Answer:

The choice of purification method depends on the physical properties of your desired dichlorocyclobutanone and the byproducts.

  • Distillation: If your product is a thermally stable liquid with a boiling point significantly lower than the dimer, vacuum distillation can be an effective method. Polymeric byproducts are non-volatile and will remain in the distillation flask.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is often the best way to achieve high purity. This is particularly effective for removing soluble oligomers and colored impurities.

  • Column Chromatography: While effective, dichlorocyclobutanones can sometimes be sensitive to silica gel. If you must use chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent or using a less acidic stationary phase like alumina.[5]

Frequently Asked Questions (FAQs)

Q1: Which method of dichloroketene generation is better: triethylamine or the zinc-copper couple?

A1: The choice depends on your substrate and desired scale.

  • Triethylamine with Dichloroacetyl Chloride: This method is often convenient for small-scale reactions and with reactive alkenes. However, the byproduct triethylamine hydrochloride can sometimes complicate workup, and this method may give lower yields with less reactive alkenes.

  • Zinc-Copper Couple with Trichloroacetyl Chloride: This method is generally more robust and often provides higher yields, especially with unactivated or sterically hindered alkenes and alkynes.[2][6] The reaction conditions are milder, but the preparation of the activated zinc-copper couple is an additional step.

Q2: Can I use phase-transfer catalysis (PTC) to generate dichloroketene?

A2: Yes, phase-transfer catalysis is a viable and often advantageous method. It typically involves the dehydrochlorination of a precursor in a biphasic system (e.g., organic solvent and aqueous base) with a phase-transfer catalyst (e.g., a quaternary ammonium salt).[7] This can be a "greener" and more cost-effective approach, avoiding the use of stoichiometric amounts of tertiary amines or metal reagents.[8]

Q3: My alkene is electron-deficient. Will the cycloaddition still work?

A3: Dichloroketene is highly electrophilic and reacts best with electron-rich alkenes. Electron-deficient alkenes are generally poor substrates for dichloroketene cycloadditions and may not react or give very low yields.[1] If you must use an electron-deficient alkene, you may need to explore alternative synthetic routes.

Q4: How can I confirm the presence of dichloroketene in my reaction?

A4: Direct detection of the transient dichloroketene is challenging. Its presence is typically inferred from the formation of the desired cycloadduct. In some research settings, IR spectroscopy has been used to observe the characteristic ketene stretch, but this is not practical for routine reaction monitoring. The appearance of byproducts like dimers can also be an indirect indicator of its generation.[1]

Experimental Protocols

Protocol 1: Generation of Dichloroketene via Zinc-Copper Couple and Cycloaddition with Styrene

This protocol is adapted from established procedures and is suitable for a wide range of alkenes.[3]

  • Preparation of Activated Zinc-Copper Couple:

    • In a flask, suspend zinc dust (2 equivalents) in deionized water.

    • While stirring vigorously, add a solution of copper(II) sulfate pentahydrate (~5 mol% relative to zinc) in water.

    • Stir for 30-60 minutes. The black precipitate of copper indicates the formation of the couple.

    • Filter the solid, wash sequentially with deionized water, acetone, and diethyl ether. Dry under vacuum. The activated couple should be used immediately.

  • Cycloaddition Reaction:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple (1.5 equivalents relative to the alkene) and the alkene (1 equivalent) in anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether.

    • Add the trichloroacetyl chloride solution dropwise to the stirred suspension over 1-2 hours at room temperature.

    • After the addition is complete, the reaction mixture can be gently refluxed for 2-4 hours to ensure complete reaction.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the zinc salts.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation, crystallization, or column chromatography.

References

  • Ghosez, L., et al. (1971). Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron, 27(24), 615-633.
  • Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]

  • Danheiser, R. L., et al. (1990). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Journal of Organic Chemistry, 55(6), 1959-1964.
  • Organic Syntheses. (1988). 3-butylcyclobutenone. Organic Syntheses, 66, 132.
  • Morton, C. (2002). Addition of Dichloroketene to Styrene. ChemSpider Synthetic Pages, 208.
  • LibreTexts. (2021).
  • Huisgen, R., & Otto, P. (1969). The mechanism of dimerization of dimethylketene. Journal of the American Chemical Society, 91(21), 5922-5923.
  • Wang, X., et al. (2014). Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. Journal of Chemistry, 2014, 1-7.
  • Pérez-Gálan, P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4347-4353.
  • Jiang, Y., et al. (2022). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 14(19), 4195.
  • Brady, W. T., & Agho, J. A. (1982). Halogenated ketenes. 31. Cycloaddition of dichloroketene with hindered olefins. The Journal of Organic Chemistry, 47(26), 5337-5341.
  • Guseva, S. A., et al. (1988). Synthesis of dichloroketene acetals under conditions of phase-transfer catalysis and their reactions with sulfur-containing electrophiles. Journal of Organic Chemistry of the USSR, 24(2), 277-283.
  • Al-Awadi, N. A., et al. (2018). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry, 34(1), 1-10.
  • Makosza, M. (2010). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Russian Chemical Reviews, 79(10), 887-898.
  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • The Independent. (2025). Popcorn lung: The serious and irreversible disease linked to vaping.
  • Royal Society of Chemistry. (2025).
  • ResearchGate. (n.d.). Tools for Purifying the Product.
  • Weaver, J. D., et al. (2021). Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. Molecules, 26(12), 3564.
  • Weaver, J. D., et al. (2021). Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. Molecules, 26(12), 3564.
  • Wikipedia. (n.d.). C3H4O. Retrieved from [Link]

  • Macmillan Group. (2008).
  • The Chemistry Translator. (2015). Polymerization mechanism with alkene addition Reaction #7. [Video]. YouTube.
  • PubMed. (2014). Spectroscopic characterization of C7H3(+)
  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
  • LibreTexts. (2023). The Diels-Alder Cycloaddition.
  • UNT Digital Library. (1965). Synthesis, Stability, and Reactions of Dichloroketene.
  • Slideshare. (n.d.). Solvent Effects on Chemical Reaction.
  • LibreTexts. (2022).
  • Indian Academy of Sciences. (1991).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions.
  • BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis.

Sources

Technical Support Center: Optimization of Reaction Conditions for Azaspiro[3.3]heptane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the formation of this valuable structural motif. Azaspiro[3.3]heptanes are increasingly utilized in medicinal chemistry as bioisosteres for more common saturated heterocycles like piperidine, offering unique three-dimensional structures and improved physicochemical properties.[1][2] This guide provides practical, field-proven insights to help you optimize your reaction conditions and overcome synthetic challenges.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, offering explanations of the underlying causes and actionable solutions.

Question 1: I am experiencing low yields in the final spirocyclization step to form the azaspiro[3.3]heptane core. What are the likely causes and how can I improve the yield?

Low yields in the spirocyclization step are a common hurdle. The root cause often lies in one of several factors related to the reaction conditions and the nature of the substrate.

Potential Causes and Solutions:

  • Inefficient Base or Inappropriate pKa: The choice of base is critical for the intramolecular cyclization. A base that is too weak may not deprotonate the amine effectively, leading to a slow or incomplete reaction. Conversely, a very strong, sterically hindered base might be necessary for certain substrates.

    • Recommendation: Screen a variety of bases with different strengths and steric profiles. For the cyclization of halo-amine precursors, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,8-diazabicycloundec-7-ene (DBU).[3] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) in a suitable solvent like THF can be effective.[3]

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. A solvent that does not adequately dissolve the reactants or is not suitable for the reaction temperature will hinder the cyclization.

    • Recommendation: For many cyclization reactions to form azetidines, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective.[3][4] In some cases, a mixture of solvents, such as DMF-water, can improve solubility and facilitate the reaction, even without an added base at elevated temperatures.[3]

  • Reaction Temperature and Time: Intramolecular cyclizations to form strained four-membered rings can be kinetically slow. Insufficient temperature or reaction time will result in incomplete conversion.

    • Recommendation: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Extended reaction times (12-24 hours or longer) may be necessary. For instance, some cyclizations are performed at temperatures ranging from 70°C to 110°C.[3]

  • Presence of Water: While trace amounts of water can sometimes be beneficial, as seen in some DMF-water systems, an excess of water can lead to hydrolysis of starting materials or intermediates, especially if reactive functional groups are present.

    • Recommendation: Ensure your reagents and solvents are appropriately dried, especially when using moisture-sensitive bases like t-BuOK.

Here is a general troubleshooting workflow for low cyclization yields:

Low_Yield_Troubleshooting start Low Cyclization Yield check_base 1. Evaluate Base - Is it strong enough? - Is it sterically appropriate? start->check_base screen_bases Action: Screen alternative bases (e.g., K2CO3, Cs2CO3, DBU, t-BuOK) check_base->screen_bases If suspect check_solvent 2. Assess Solvent - Are reactants soluble? - Is the boiling point appropriate? check_base->check_solvent If optimal screen_bases->check_solvent screen_solvents Action: Test different solvents (e.g., DMF, DMSO, THF, or mixtures) check_solvent->screen_solvents If suspect check_temp_time 3. Review Temperature & Time - Is the temperature high enough? - Has the reaction run long enough? check_solvent->check_temp_time If optimal screen_solvents->check_temp_time optimize_temp_time Action: Increase temperature incrementally and/or extend reaction time check_temp_time->optimize_temp_time If suspect check_moisture 4. Consider Moisture - Are reagents and solvents dry? check_temp_time->check_moisture If optimal optimize_temp_time->check_moisture dry_reagents Action: Use anhydrous conditions check_moisture->dry_reagents If suspect end Improved Yield check_moisture->end If optimal dry_reagents->end

Caption: Troubleshooting workflow for low cyclization yield.

Question 2: My reaction to form a spirocyclic β-lactam intermediate via a [2+2] cycloaddition is giving a mixture of diastereomers. How can I improve the stereoselectivity?

The Staudinger ketene-imine [2+2] cycloaddition is a powerful method for constructing the β-lactam ring, a key intermediate in some synthetic routes to azaspiro[3.3]heptanes.[5] However, controlling the diastereoselectivity can be challenging.

Factors Influencing Diastereoselectivity and Improvement Strategies:

  • Chiral Auxiliaries: The use of chiral auxiliaries on either the ketene or the imine is a common and effective strategy to induce facial selectivity.

    • Recommendation: If not already in use, consider employing a chiral auxiliary. For example, enantiopure oxazolidinones derived from phenylglycinol can be attached to the ketene precursor to direct the cycloaddition.[5]

  • Reaction Conditions: Temperature and solvent can influence the transition state of the cycloaddition, thereby affecting the diastereomeric ratio.

    • Recommendation: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. The choice of solvent can also play a role; screen non-polar (e.g., dichloromethane) and polar aprotic solvents.

  • Substituent Effects: The steric and electronic properties of the substituents on both the imine and the ketene can impact the preferred mode of cycloaddition.

    • Recommendation: While often dictated by the target molecule, minor modifications to protecting groups or other non-essential substituents can sometimes improve diastereoselectivity.

Question 3: I am struggling with the purification of my final azaspiro[3.3]heptane product. It is either a hard-to-handle oil or shows poor chromatographic behavior. What can I do?

Purification of small, polar, and often basic azaspiro[3.3]heptanes can be challenging. These compounds may be highly soluble in polar solvents, making extraction difficult, and their basicity can lead to streaking on silica gel chromatography.[6]

Purification Strategies:

  • Salt Formation: Converting the basic amine product into a salt can facilitate its isolation and purification. Many salts are crystalline and less soluble in organic solvents, allowing for purification by recrystallization.

    • Recommendation: Form a salt of your product. Common acids used for this purpose include hydrochloric acid (HCl), oxalic acid, and various sulfonic acids.[7] The choice of acid can influence the crystallinity and stability of the resulting salt.

  • Chromatography on Alternative Stationary Phases: If silica gel chromatography is problematic due to the basicity of the compound, consider other options.

    • Recommendation:

      • Modified Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to suppress tailing.[6]

      • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

      • Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC with a mobile phase containing a modifier like trifluoroacetic acid (TFA) can be very effective.[6]

  • Boc Protection: If the amine is a secondary amine, protecting it with a tert-butyloxycarbonyl (Boc) group can decrease its polarity and improve its chromatographic behavior on silica gel. The Boc group can be removed later under acidic conditions.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions that researchers may have when planning or executing the synthesis of azaspiro[3.3]heptanes.

Q1: What are the most common synthetic routes to the azaspiro[3.3]heptane core?

There are several established synthetic routes, with the choice often depending on the desired substitution pattern and the availability of starting materials. Some common approaches include:

  • Double Alkylation Followed by Cyclization: This is a versatile method that involves the alkylation of a suitable precursor with a bifunctional electrophile, followed by an intramolecular cyclization to form the second four-membered ring. For example, the synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved through reductive amination of a 3-chloromethylazetidine-3-carbaldehyde derivative, followed by base-mediated cyclization.[3]

  • [2+2] Cycloaddition Followed by Ring Modification: As mentioned in the troubleshooting section, a Staudinger cycloaddition between a ketene and an imine can form a spirocyclic β-lactam. This intermediate can then be reduced (e.g., with alane) to yield the corresponding 1-azaspiro[3.3]heptane.[8]

  • Visible-Light-Mediated Nitrogen Atom Deletion: A more recent method involves the visible-light-induced nitrogen-atom deletion of N-spiroheterocycles to afford the corresponding carbocyclic spiro-cores. For instance, a spiropyrrolidine can be converted to a 2-azaspiro[3.3]heptane derivative.[9]

Q2: What are the key reaction parameters to optimize for a successful synthesis?

Several parameters need careful optimization for a high-yielding and clean reaction.

ParameterImportance and ConsiderationsRecommended Starting Points
Base Crucial for deprotonation in cyclization reactions. Strength and steric bulk should be matched to the substrate.K₂CO₃, Cs₂CO₃, DBU, t-BuOK[3][4]
Solvent Affects solubility of reactants, reaction rate, and can influence side reactions.DMF, DMSO, THF, CH₂Cl₂[3][4]
Temperature Controls the reaction rate and can impact selectivity. Some steps may require low temperatures (e.g., -78°C), while others need heating (e.g., 70-110°C).[3][5]Monitor by TLC/LC-MS to determine optimal temperature.
Concentration Can be important for intramolecular versus intermolecular reactions.Typically in the range of 0.1-1.0 M.
Protecting Groups Essential for masking reactive functional groups and directing reactivity.Boc for amines, benzyl ethers for alcohols are common choices.[1]

Q3: Are there any specific safety precautions I should be aware of when synthesizing azaspiro[3.3]heptanes?

Yes, as with any chemical synthesis, safety is paramount.

  • Reagent Toxicity: Some reagents used in these syntheses can be hazardous. For example, some routes may involve toxic starting materials or reagents. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Reaction Exotherms: Some steps, such as quenching of reactive intermediates or certain cyclization reactions, can be exothermic. Ensure proper cooling and slow addition of reagents.

  • Handling of Pyrophoric and Moisture-Sensitive Reagents: Some bases (e.g., t-BuOK) and reducing agents are moisture-sensitive. Use proper anhydrous techniques and handle under an inert atmosphere (e.g., argon or nitrogen).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.[10]

Q4: I am planning to scale up my synthesis of an azaspiro[3.3]heptane derivative. What are the key challenges I should anticipate?

Scaling up a reaction from the lab bench to a larger scale can present several challenges.[11]

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage on a larger scale due to a lower surface-area-to-volume ratio. This can lead to runaway reactions.[12]

    • Mitigation: Ensure the reactor has adequate cooling capacity. Consider slower addition of reagents to control the exotherm.

  • Mixing: Efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in increased side product formation and lower yields.[12]

    • Mitigation: Use appropriate mechanical stirring and ensure the reactor geometry is suitable for efficient mixing.

  • Purification: Isolation and purification methods that are straightforward on a small scale, such as column chromatography, can become impractical and costly at a larger scale.

    • Mitigation: Develop a scalable purification method, such as crystallization or salt formation, during the initial process development.[4]

  • Reagent and Solvent Handling: Handling large quantities of flammable or hazardous materials requires careful planning and appropriate equipment.

Here is a diagram illustrating the key considerations for scaling up the synthesis:

Scale_Up_Considerations center_node Azaspiro[3.3]heptane Scale-Up heat_transfer Heat Transfer (Exotherm Control) center_node->heat_transfer mixing Mixing Efficiency (Avoiding Hot Spots) center_node->mixing purification Purification Method (Crystallization vs. Chromatography) center_node->purification safety Safety & Handling (Large Quantities) center_node->safety process_robustness Process Robustness (Parameter Sensitivity) center_node->process_robustness

Caption: Key considerations for scaling up azaspiro[3.3]heptane synthesis.

References

  • ChemBK. (2024, April 9). 2-Azaspiro[3.3]heptane. Retrieved from [Link]

  • Dodge, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development.
  • Li, B., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Kocienski, P. J. (n.d.). Protecting Groups.
  • Wuitschik, G., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • BenchChem. (2025). Challenges in working with triazaspiro[4.5]decane compounds.
  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • Wuitschik, G., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters.
  • Alcaide, B., & Almendros, P. (2002).
  • Wuitschik, G., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • Wuts, P. G. M. (2008). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Palomo, C., et al. (2004). Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines. Current Organic Chemistry.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Liddell, J. (2022, February 22). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review.
  • Wang, X., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell.
  • Wang, X., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell.
  • Alcaide, B., & Almendros, P. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry.
  • Grygorenko, O. O., et al. (2018). Synthesis of beta-lactams with pi electron-withdrawing substituents. Arkivoc.
  • Mykhailiuk, P. K. (2019). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.

Sources

Technical Support Center: Wittig Reactions with N-Boc-azetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Wittig olefination of N-Boc-azetidin-3-one, a crucial transformation for synthesizing 3-methyleneazetidine derivatives used in medicinal chemistry.[1] The strained four-membered ring of the azetidinone substrate presents unique challenges not encountered in standard Wittig reactions.[2] This document is structured as a series of frequently asked questions (FAQs) to directly address common experimental issues, providing not just solutions but also the underlying chemical reasoning to empower your research.

Frequently Asked Questions (FAQs)

Category 1: Low Conversion & Yield Issues

Question 1: My Wittig reaction with N-Boc-azetidin-3-one is resulting in low or no product yield. What are the primary causes?

Answer: Low conversion in this specific Wittig reaction is a frequent challenge. The issue often stems from one of four areas: ylide generation, ylide reactivity, starting material quality, or reaction conditions.

  • Inefficient Ylide Generation: The most common ylide for this transformation is methyltriphenylphosphonium ylide (for installing a simple methylene group). This is an "unstabilized" ylide, meaning it is highly reactive and basic.[3][4] Its generation requires a very strong base to deprotonate the corresponding phosphonium salt (methyltriphenylphosphonium bromide or iodide).

    • Causality: The pKa of the protons on the methyl group of the phosphonium salt is high, necessitating a base strong enough to ensure complete deprotonation. Incomplete deprotonation leads to a lower concentration of the active ylide.

    • Solution: Use strong, non-nucleophilic bases such as n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Sodium bis(trimethylsilyl)amide (NaHMDS).[5][6] Weaker bases like potassium tert-butoxide (KOtBu) may be sufficient but can sometimes lead to lower yields.[7] Always use freshly opened or titrated n-BuLi, as it degrades upon storage.

  • Ylide Instability & Quenching: Unstabilized ylides are sensitive to both atmospheric oxygen and moisture.[4][8]

    • Causality: The carbanionic character of the ylide makes it an extremely strong base, which will be readily protonated by any available protic source, including water or alcohols, quenching the reagent.[8]

    • Solution: The reaction must be performed under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).[7] Use flame-dried or oven-dried glassware and anhydrous solvents.

  • Poor Quality of N-Boc-azetidin-3-one: The starting ketone is sensitive to moisture and can degrade over time.[9][10] The inherent ring strain of the azetidine core can also contribute to stability issues.[2]

    • Causality: Impurities or degradation products will not participate in the reaction, leading to an effective reduction in the limiting reagent and lower yields.

    • Solution: Use high-purity N-Boc-azetidin-3-one, preferably from a fresh bottle. Store it under an inert atmosphere at the recommended temperature (typically 2-8°C).[10] If in doubt, verify the purity by ¹H NMR or check its melting point (47-51 °C) before use.[9]

  • Steric Hindrance: While less sterically hindered than many complex ketones, the azetidinone is not as reactive as a simple acyclic ketone. This can be a factor, especially if a more substituted ylide is used.[11]

    • Causality: The approach of the bulky phosphonium ylide to the carbonyl carbon can be sterically impeded, slowing down the reaction rate.

    • Solution: For simple methylenation, this is less of an issue. However, if using bulkier ylides, you may need to increase the reaction temperature or use a more reactive ylide variant. Be aware that higher temperatures can promote side reactions.

Category 2: Side Reactions & Impurities

Question 2: I'm observing significant unidentified impurities alongside my desired product and triphenylphosphine oxide. What are the likely side reactions?

Answer: The primary side reaction of concern with N-Boc-azetidin-3-one under the strongly basic conditions of a Wittig reaction is base-mediated decomposition or epimerization if a stereocenter is present alpha to the carbonyl.

  • Enolization and Decomposition: N-Boc-azetidin-3-one has protons on the carbons alpha to the carbonyl group. The strong bases used to generate the ylide can deprotonate these positions, forming an enolate.

    • Causality: The formation of an enolate can lead to several undesired pathways. The strained β-lactam-like structure is susceptible to ring-opening or decomposition, especially once the enolate is formed. While epimerization is a known issue in similar systems, for the parent azetidin-3-one, decomposition is the more significant risk.[12]

    • Solution:

      • Pre-form the Ylide: Generate the ylide first by adding the base to the phosphonium salt in your anhydrous solvent. Once ylide formation is complete (often indicated by a color change, e.g., to deep red or orange for methyltriphenylphosphonium ylide), cool the solution (e.g., to 0°C or -78°C) before adding the N-Boc-azetidin-3-one dropwise.[7] This minimizes the exposure of the ketone to the strong base.

      • Choice of Base: Lithium bases can sometimes coordinate to carbonyls, which can influence reactivity. Using a sodium or potassium base (NaH, NaHMDS, KOtBu) might alter the side-product profile.[13]

  • Aldol-type Reactions: If any unreacted phosphonium salt is present when the ketone is added, the base could potentially mediate an aldol-type self-condensation of the ketone, although this is less common. The primary concern remains the direct interaction of the strong base with the ketone.

The troubleshooting workflow below can help systematically diagnose these issues.

G cluster_start Diagnosis start Low Yield or Side Products Observed check_ylide 1. Verify Ylide Formation (Check for color change. Run a test reaction with benzaldehyde.) start->check_ylide Is ylide forming? check_ketone 2. Confirm Ketone Quality (NMR, MP of N-Boc-azetidin-3-one) check_ylide->check_ketone Yes sol_ylide Use stronger base. Use fresh reagents. check_ylide->sol_ylide check_conditions 3. Review Reaction Conditions (Anhydrous? Inert atmosphere?) check_ketone->check_conditions Yes sol_ketone Use fresh, pure ketone. Store properly. check_ketone->sol_ketone No / Impure analyze_crude 4. Analyze Crude NMR (Identify byproducts. Look for starting material.) check_conditions->analyze_crude Yes sol_conditions Flame-dry glassware. Use anhydrous solvent. check_conditions->sol_conditions No sol_protocol Pre-form ylide at low temp. Add ketone slowly. analyze_crude->sol_protocol

Caption: Troubleshooting workflow for Wittig olefination of N-Boc-azetidin-3-one.

Category 3: Reagent Selection & Purification

Question 3: Should I be using a stabilized or unstabilized ylide? And how can I effectively remove the triphenylphosphine oxide byproduct?

Answer: Ylide Selection: For converting N-Boc-azetidin-3-one to N-Boc-3-methyleneazetidine, an unstabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) is required.

  • Reactivity: Stabilized ylides (e.g., those with an adjacent ester or ketone group like Ph₃P=CHCO₂Et) are significantly less reactive.[6][14] They typically react well with aldehydes but often fail to react with ketones, especially those that are sterically hindered or less electrophilic.[14] N-Boc-azetidin-3-one is a ketone and requires the higher reactivity of an unstabilized ylide for efficient conversion. The Horner-Wadsworth-Emmons (HWE) reaction is an alternative that often uses stabilized phosphonate ylides, but for simple methylenation, the Wittig is common.[15]

Purification Strategy: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions due to its high polarity and tendency to co-elute with polar products.

  • Causality: The P=O bond in TPPO is very polar, giving it physical properties (solubility, chromatographic behavior) that can be similar to many nitrogen-containing heterocyclic products.

  • Solutions:

    • Column Chromatography: This is the most common method. A carefully selected solvent system is crucial. A gradient elution starting from a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate can often resolve the product from TPPO. Sometimes, adding a small amount of a more polar solvent like methanol or a base like triethylamine to the mobile phase can improve separation.

    • Precipitation/Crystallization: TPPO is crystalline and less soluble in non-polar solvents than many organic products. After the reaction workup, you can concentrate the crude mixture and triturate it with a solvent like diethyl ether, pentane, or a mixture of hexanes and ether. The TPPO will often precipitate as a white solid, which can be removed by filtration.[16] This may need to be repeated.

    • Aqueous Extraction (for salt formation): If your product is basic (after potential Boc-deprotection), you can perform an acidic wash (e.g., dilute HCl) to move your product to the aqueous layer, leaving the neutral TPPO in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover your product. This is not applicable for the N-Boc protected product.

The diagram below illustrates the reaction and the key byproduct formation.

G ketone N-Boc-azetidin-3-one product N-Boc-3-methyleneazetidine (Desired Product) ketone->product Wittig Reaction side_product Enolate/Decomposition Products ketone->side_product Side Reaction ylide Ph₃P=CH₂ (Unstabilized Ylide) ylide->product Wittig Reaction byproduct Ph₃P=O (Triphenylphosphine Oxide) ylide->byproduct base Strong Base (e.g., n-BuLi) base->side_product Side Reaction phosphonium [Ph₃P-CH₃]⁺Br⁻ phosphonium->ylide + Base

Caption: Reaction scheme for the Wittig olefination and potential side reaction.

Key Experimental Protocol

This protocol is a general guideline for the methylenation of N-Boc-azetidin-3-one using a pre-formed ylide.

Materials:

  • Methyltriphenylphosphonium bromide (dried under vacuum)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Boc-azetidin-3-one[9]

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (approx. 0.2 M concentration) under an inert atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The mixture will typically turn a bright yellow or orange color, and the salt will dissolve, indicating ylide formation.

    • Allow the solution to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0°C.

    • Dissolve N-Boc-azetidin-3-one (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the stirring ylide solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product). Reactions are typically complete within 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[12]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by precipitation of TPPO and/or silica gel column chromatography as described in the FAQ section.

Parameter Troubleshooting Table

ParameterProblemPotential CauseRecommended Change
Base No reactionIncomplete deprotonation of phosphonium salt.Switch from KOtBu to a stronger base like n-BuLi or NaH.[5]
Temperature Low yield, decompositionYlide decomposition at high temp; enolization of ketone.Pre-form ylide, then add ketone at low temperature (0°C or -78°C).[7]
Solvent Low yieldYlide or intermediates not soluble; side reactions.Anhydrous THF is standard. Anhydrous ether or toluene can be alternatives.
Atmosphere No reactionYlide quenched by water or oxygen.Ensure a fully inert system (N₂ or Ar) and use anhydrous solvents.[8]
Purity Difficult separationTPPO co-elution with product.Triturate crude product with ether/hexanes to precipitate TPPO before chromatography.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig.
  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Reddit. (2022). Base for Wittig reaction with short alkyl chains.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]

  • Benchchem. (n.d.). Avoiding epimerization during azetidin-2-one synthesis.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).
  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?.
  • Protheragen. (n.d.). N-Boc-3-azetidine acetic acid.
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • ResearchGate. (2011). Can anyone help how to carried out the wittig reaction.
  • NIH. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from a University of Pittsburgh course website.
  • ChemicalBook. (n.d.). 398489-26-4(1-Boc-3-azetidinone) Product Description.
  • NIH. (n.d.). Oxidative allene amination for the synthesis of azetidin-3-ones.
  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • NIH. (2016). Catalytic Wittig and aza-Wittig reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (n.d.). Synthetic methods to access azetidines.
  • ResearchGate. (n.d.). Sequential MCR via Staudinger/Aza-Wittig versus Cycloaddition Reaction to Access Diversely Functionalized 1-Amino-1H-Imidazole-2(3H)-Thiones.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Validation & Comparative

Navigating Chemical Space: A Comparative Guide to Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate and 4-Piperidone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist: In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. For decades, the simple, robust 4-piperidone has served as a reliable starting point for countless therapeutic agents. However, the contemporary drive to "escape from flatland" and explore three-dimensional chemical space has brought novel scaffolds to the forefront. Among these, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate* has emerged as a compelling alternative, offering a rigid, spirocyclic framework designed to impart superior drug-like properties.

This guide provides a head-to-head comparison of these two pivotal building blocks. We will dissect their structural nuances, compare their performance in a key synthetic transformation, and present experimental data to illuminate the profound impact a scaffold choice can have on the physicochemical and biological profile of a molecule.

*Note: While the initial topic specified the 1-aza isomer, the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is more prominently described in synthetic literature as a functionalized building block and serves as a more direct structural analogue to 4-piperidone for comparative analysis. Both 1-aza and 2-aza spiro[3.3]heptane systems are valuable as piperidine bioisosteres.[1][2]

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in their topology. 4-Piperidone is a monocyclic, six-membered ring, offering a degree of conformational flexibility. In contrast, the azaspiro[3.3]heptanone is a rigid, bicyclic system defined by a central quaternary carbon. This rigidity locks the substituents in well-defined spatial orientations, a feature of immense value in rational drug design.[3]

cluster_0 4-Piperidone Scaffold (Monocyclic) cluster_1 Azaspiro[3.3]heptanone Scaffold (Spirocyclic) 4-Piperidone 4-Piperidone Spirocycle Spirocycle G start Combine Ketone (1.0 eq) and Amine (1.1 eq) in Dichloroethane (DCE) imine_formation Stir at Room Temperature (Imine/Enamine Formation) start->imine_formation add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) imine_formation->add_reductant Allow sufficient time for iminium ion formation reaction Stir Overnight at Room Temperature add_reductant->reaction workup Quench with aq. NaHCO3 Extract with DCM reaction->workup purify Dry, Concentrate & Purify via Chromatography workup->purify product Isolated Amine Product purify->product

References

The Ascendant Azaspiro[3.3]heptane: A Comparative Guide to a Rising Star in Drug Design Against the Veteran Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Familiar Ring – The Quest for Novel Scaffolds

In the landscape of medicinal chemistry, the piperidine ring is a titan.[1][2] This six-membered saturated heterocycle is a cornerstone of numerous blockbuster drugs, prized for its favorable physicochemical properties and synthetic tractability. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles has led researchers to explore beyond this well-trodden territory. Enter the azaspiro[3.3]heptane scaffold, a rigid and three-dimensional alternative that is rapidly gaining traction as a valuable bioisostere for the venerable piperidine.[3][4][5][6]

This guide provides a comprehensive, data-driven comparison of the azaspiro[3.3]heptane and piperidine scaffolds in the context of modern drug design. We will delve into their structural and physicochemical nuances, compare their performance in key ADME-Tox assays, and provide detailed experimental protocols for researchers looking to evaluate these scaffolds in their own discovery programs. Through a synthesis of literature data and practical insights, this guide aims to equip medicinal chemists with the knowledge to make informed decisions about scaffold selection, ultimately fostering the design of safer and more effective medicines.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between piperidine and azaspiro[3.3]heptane lies in their topology. Piperidine is a monocyclic system, while azaspiro[3.3]heptane is a spirocyclic scaffold, featuring two fused four-membered rings sharing a single carbon atom. This seemingly subtle distinction has profound implications for their three-dimensional shape, conformational flexibility, and resulting physicochemical properties.

Conformational Analysis: Rigidity vs. Flexibility

Piperidine exists predominantly in a chair conformation, which can undergo ring-flipping to interconvert axial and equatorial substituents. This conformational flexibility can be advantageous in allowing a molecule to adapt its shape to a binding pocket, but it can also come at an entropic cost upon binding.

In contrast, the azaspiro[3.3]heptane scaffold is significantly more rigid.[7] Its spirocyclic nature locks the molecule into a more defined three-dimensional arrangement, reducing the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity. The defined exit vectors of substituents from the azaspiro[3.3]heptane core also offer a greater degree of control over the spatial presentation of pharmacophoric elements.[7]

G cluster_piperidine Piperidine Conformational Flexibility cluster_azaspiro Azaspiro[3.3]heptane Rigidity piperidine_chair1 Chair Conformation 1 piperidine_chair2 Chair Conformation 2 piperidine_chair1->piperidine_chair2 Ring Flip azaspiro_rigid Rigid Spirocyclic Structure G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Lipid Prepare lipid solution in organic solvent Coat_Plate Coat filter plate with lipid solution Prep_Lipid->Coat_Plate Prep_Donor Prepare donor solutions of test compounds Add_Donor Add donor solutions to filter plate Prep_Donor->Add_Donor Prep_Acceptor Prepare acceptor buffer Add_Acceptor Add acceptor buffer to acceptor plate Prep_Acceptor->Add_Acceptor Coat_Plate->Add_Acceptor Add_Acceptor->Add_Donor Assemble Assemble sandwich plate Add_Donor->Assemble Incubate Incubate at room temperature Assemble->Incubate Separate Separate plates Incubate->Separate Quantify Quantify compound concentration in donor and acceptor wells (LC-MS/MS) Separate->Quantify Calculate Calculate permeability coefficient (Papp) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Preparation of the Lipid Membrane: A solution of a lipid, such as lecithin, in an organic solvent like dodecane is prepared.

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with the lipid solution. A corresponding 96-well acceptor plate is filled with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: The test compounds, dissolved in a suitable buffer, are added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a defined period (typically 4-18 hours) at room temperature.

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the surface area of the filter.

    • t is the incubation time.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare liver microsome suspension Pre-incubate Pre-incubate microsomes and compound at 37°C Prep_Microsomes->Pre-incubate Prep_Cofactor Prepare NADPH regenerating system Initiate Initiate reaction by adding cofactor Prep_Cofactor->Initiate Prep_Compound Prepare test compound solutions Prep_Compound->Pre-incubate Pre-incubate->Initiate Time_points Aliquots taken at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Time_points Quench Quench reaction with cold acetonitrile Time_points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% remaining) vs. time Analyze->Plot Calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) Plot->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.

  • Compound Addition: The test compound is added to the reaction mixture at a final concentration typically in the low micromolar range.

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Prep_Membranes Prepare cell membranes expressing the target receptor Mix Mix membranes, radioligand, and competitor in assay buffer Prep_Membranes->Mix Prep_Radioligand Prepare radiolabeled ligand solution Prep_Radioligand->Mix Prep_Competitor Prepare serial dilutions of test compound Prep_Competitor->Mix Incubate_Binding Incubate to reach equilibrium Mix->Incubate_Binding Filter Rapidly filter through glass fiber filters to separate bound from free radioligand Incubate_Binding->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Plot_Curve Plot % specific binding vs. log[competitor] Count->Plot_Curve Calculate_IC50 Determine IC50 value Plot_Curve->Calculate_IC50 Calculate_Ki Calculate Ki value using the Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Preparation of Reagents: Prepare cell membranes expressing the receptor of interest, a solution of a radiolabeled ligand known to bind to the receptor, and serial dilutions of the unlabeled test compound.

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter. The membranes and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radiolabeled ligand.

    • Kd is the dissociation constant of the radiolabeled ligand.

Conclusion: A New Tool in the Medicinal Chemist's Arsenal

The azaspiro[3.3]heptane scaffold has firmly established itself as a compelling alternative to the traditional piperidine ring in drug design. Its inherent rigidity, three-dimensional character, and potential for improved metabolic stability offer medicinal chemists a powerful tool to overcome some of the limitations associated with more flexible, metabolically labile scaffolds. While the piperidine ring will undoubtedly remain a mainstay of drug discovery, the strategic application of the azaspiro[3.3]heptane scaffold, guided by a thorough understanding of its properties and performance, holds the promise of delivering the next generation of innovative therapeutics. This guide serves as a starting point for researchers to explore the potential of this exciting and rapidly evolving area of medicinal chemistry.

References

  • Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y., Semirenko, V., Pishel, I., Kubyshkin, V., Klymenko-Ulianov, O., Lesyk, D., & Mykhailiuk, P. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the 2-oxa-6-azaspiro [3.3] heptane scaffold in drug discovery: a case study with γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

  • Mykhailiuk, P. K. (2017). Azaspiro [3.3] heptanes: new scaffolds for medicinal chemistry. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Scilit. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro [3.3] heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. (2023). 1-Azaspiro [3.3] heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition in English, 62(51), e202311583. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro [3.3] heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944-1947. [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. [Link]

  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Stepan, A. F., Karki, K., & Dutra, J. K. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(10), 1436-1441. [Link]

  • S. F. T. F. de A. E. M. S. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116087. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro [3.3] heptane-1-carboxylic Acid and 7-oxa-2-azaspiro [3.5] nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-39. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2019). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro [3.3] heptane Scaffold. The Journal of organic chemistry, 84(15), 9819-9824. [Link]

  • Avdeef, A., Kansy, M., Bendels, S., & Tsinman, K. (2007). Comparison of drug permeabilities and BCS classification: three lipid-component PAMPA system method versus Caco-2 monolayers. Pharmaceutical research, 24(10), 1833-1845. [Link]

  • Drugs.com. (2025). New FDA Drug Approvals for 2025. [Link]

  • U.S. Food and Drug Administration. (2025). Accelerated Approvals. [Link]

  • U.S. Food and Drug Administration. (n.d.). Ongoing | Cancer Accelerated Approvals. [Link]

  • U.S. Food and Drug Administration. (n.d.). Withdrawn | Cancer Accelerated Approvals. [Link]

  • Ruiz-Cisneros, M. F., Reyes-Ortega, F., Campos-Aldrete, M. E., & González-Ibarra, A. A. (2017). Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS). Molecules (Basel, Switzerland), 22(12), 2097. [Link]

  • ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. The... [Link]

  • Berben, P., Bauer-Brandl, A., & Faller, B. (2010). Parallel artificial membrane permeability assay (PAMPA)--is it better than Caco-2 for human passive permeability prediction?. Mini reviews in medicinal chemistry, 10(11), 1071–1076. [Link]

Sources

Navigating the Void: A Comparative Guide to the Crystallographic Analysis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. An X-ray crystal structure provides unambiguous proof of a compound's constitution, conformation, and packing in the solid state, which is critical for structure-activity relationship (SAR) studies and computational modeling. This guide addresses the topic of the X-ray crystal structure of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.

As of the latest structural database searches, a public X-ray crystal structure for Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is not available. This presents a challenge for researchers relying on this specific data. However, the absence of a structure for the target compound provides an opportunity to present a comprehensive guide on how to approach its crystallization and structural analysis, using its close structural isomer, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , as a valuable case study. The crystal structure for this isomer has been determined and provides a solid foundation for comparison and for designing experimental protocols.

A Tale of Two Isomers: Structural Comparison

The key difference between the target compound and its crystallized isomer lies in the position of the nitrogen atom within the spirocyclic core. In the target molecule, the nitrogen is at the 1-position, part of the azetidine ring fused at the spiro center. In the comparative example, the nitrogen is at the 2-position of the azetidine ring. This seemingly subtle difference can have significant implications for the molecule's polarity, hydrogen bonding potential, and ultimately, its crystal packing.

Below is a visual comparison of the two molecular structures:

G cluster_0 Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (Target Compound - Structure Not Determined) cluster_1 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Comparative Isomer - Crystal Structure Known) Target Isomer

Figure 1: Molecular structures of the target compound and its crystallized isomer.

The Crystallographic Benchmark: Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The crystal structure of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was successfully determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number 754521 .[1] This provides a crucial reference point. The crystals were reportedly grown from a solution of ethyl acetate and heptane.[2]

Table 1: Crystallographic Data for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

ParameterValue
CCDC Deposition No.754521
Empirical FormulaC₁₁H₁₇NO₃
Formula Weight211.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.33
b (Å)10.61
c (Å)10.82
α (°)90
β (°)108.6
γ (°)90
Volume (ų)1120
Z4
Calculated Density (g/cm³)1.25

Note: The unit cell parameters are approximated from available data and should be verified from the primary CIF file for precise research.

This data reveals a well-ordered crystalline solid. The monoclinic crystal system and the P2₁/c space group are common for organic molecules. The presence of four molecules (Z=4) in the unit cell is also typical.

A Practical Guide to Crystallizing the Target Compound

The successful crystallization of the 2-aza isomer from an ethyl acetate/heptane mixture provides a logical starting point for crystallizing the 1-aza target compound. The following experimental protocols are designed to guide a researcher through the process of obtaining single crystals suitable for X-ray diffraction.

Part 1: Material Purification and Solvent Screening

The purity of the starting material is paramount for successful crystallization. It is recommended to purify the compound to >98% purity, as determined by techniques such as NMR and LC-MS. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

Experimental Protocol: Solvent Screening

  • Place approximately 5-10 mg of the purified compound into several small, clean vials.

  • To each vial, add a small volume (e.g., 0.5 mL) of a different solvent or solvent mixture. A good starting point is to test a range of solvents with varying polarities. Given the solubility of the isomer, combinations of a moderately polar solvent (the "good" solvent) and a nonpolar solvent (the "anti-solvent") are promising.

  • Observe the solubility at room temperature. A suitable solvent system for many crystallization techniques is one in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating.

Table 2: Suggested Solvents for Screening

Good Solvents (Moderately Polar)Anti-Solvents (Nonpolar)
Ethyl AcetateHeptane
DichloromethaneHexane
AcetoneCyclohexane
IsopropanolToluene
AcetonitrileDiethyl Ether
Part 2: Crystallization Techniques

Several techniques can be employed to grow single crystals. The choice of method often depends on the solubility characteristics of the compound and the amount of material available.

1. Slow Evaporation

This is often the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

2. Vapor Diffusion

This technique is highly effective for small quantities of material. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

3. Liquid-Liquid Diffusion (Layering)

In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two liquids creates a zone of supersaturation where crystals can form.

G cluster_0 Crystallization Workflow A Purified Compound (>98%) B Solvent Screening A->B C Select Optimal Solvent System B->C D Choose Crystallization Method C->D E Slow Evaporation D->E Simple & Scalable F Vapor Diffusion D->F For Small Quantities G Liquid-Liquid Diffusion D->G Controlled Diffusion H Incubate and Observe E->H F->H G->H I Harvest Single Crystals H->I

Figure 2: A generalized workflow for the crystallization of a small organic molecule.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals (ideally 0.1-0.3 mm in each dimension, transparent, and with well-defined faces) are obtained, they can be analyzed by single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

G cluster_1 X-ray Diffraction Workflow J Select & Mount Single Crystal K Collect Diffraction Data J->K L Process Data (Unit Cell & Intensities) K->L M Solve Structure (Initial Atomic Positions) L->M N Refine Structure (Final Atomic Coordinates) M->N O Validate & Analyze Structure N->O

Figure 3: The process of determining a crystal structure from a single crystal.

Conclusion

While the X-ray crystal structure of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate remains to be determined, this guide provides a comprehensive framework for achieving this goal. By leveraging the available crystallographic data of its close isomer, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, and employing systematic crystallization and diffraction methodologies, researchers are well-equipped to elucidate the structure of this novel compound. The determination of this structure will undoubtedly be a valuable contribution to the fields of medicinal chemistry and drug discovery, enabling a deeper understanding of the structure-property relationships within this important class of spirocyclic compounds.

References

  • PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Search and Access Structures. [Link]

  • University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1639. [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • University of York. Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

Sources

The Ascending Role of Azaspiro[3.3]heptanes in Drug Discovery: A Comparative Guide to Biological Activity and Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical scaffolds. This "escape from flatland" has ignited significant interest in three-dimensional structures that can offer improved physicochemical properties and biological activity. Among these, the rigid, spirocyclic framework of azaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement for common saturated heterocycles like piperidine, piperazine, and morpholine. This guide provides an in-depth comparison of the biological activity of derivatives of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate* and its parent scaffold, 1-azaspiro[3.3]heptane, against their traditional counterparts, supported by experimental data and detailed protocols for their evaluation.

The Rationale for Spirocyclic Scaffolds: Beyond Flatland Chemistry

The over-reliance on flat, aromatic structures in drug discovery has often led to compounds with suboptimal pharmacokinetic profiles, including poor solubility and high metabolic turnover. Strained spiro heterocycles, such as the 1-azaspiro[3.3]heptane core, offer a strategic solution.[1] Their inherent three-dimensionality and conformational rigidity can lead to enhanced target selectivity and improved drug-like properties.[1][2] The fixed spatial orientation of substituents on the spirocyclic core provides predictable vectors for probing target interactions, a significant advantage in rational drug design.[3]

This guide will focus on the 1-azaspiro[3.3]heptane scaffold, a promising bioisostere for the ubiquitous piperidine ring. We will explore its synthesis, comparative physicochemical properties, and a compelling case study of its incorporation into a well-known local anesthetic, Bupivacaine.

A Head-to-Head Comparison: 1-Azaspiro[3.3]heptane vs. Traditional Heterocycles

The decision to replace a traditional heterocycle with a novel bioisostere must be data-driven. The following table summarizes key physicochemical and pharmacokinetic properties, comparing model compounds of 1-azaspiro[3.3]heptane with its 2-azaspiro isomer and the parent piperidine scaffold.

PropertyPiperidine Analogue2-Azaspiro[3.3]heptane Analogue1-Azaspiro[3.3]heptane AnalogueRationale & Significance
Kinetic Solubility (µM) 1361213The spirocyclic scaffolds exhibit significantly lower kinetic solubility in this model system. This is a critical parameter influencing oral bioavailability.
Lipophilicity (clogP) 3.73.43.4The calculated lipophilicity (clogP) is slightly reduced in the spirocyclic analogues.
Lipophilicity (logD at pH 7.4) 1.61.21.0A notable decrease in experimental lipophilicity (logD) is observed for the azaspiro[3.3]heptanes, with the 1-aza isomer showing the greatest reduction. Lower lipophilicity can reduce off-target effects and improve safety profiles.[4]
pKa 10.910.410.9The basicity of the 1-azaspiro[3.3]heptane is nearly identical to that of piperidine, which is crucial for maintaining key interactions at the target site.
Metabolic Stability (t½ in HLM, min) Not Reported3152The 1-azaspiro[3.3]heptane analogue demonstrates significantly improved metabolic stability in human liver microsomes (HLM) compared to its 2-aza isomer, suggesting a longer half-life in vivo.[5]

Data for model compounds adapted from Kirichok et al., Angew. Chem. Int. Ed. 2023.[5][6]

Case Study: Enhancing a Local Anesthetic with a Spirocyclic Core

To validate the potential of the 1-azaspiro[3.3]heptane scaffold, researchers synthesized an analogue of the widely used local anesthetic, Bupivacaine, by replacing its piperidine ring with the 1-azaspiro[3.3]heptane core.[7][8][9] Bupivacaine functions by blocking voltage-gated sodium channels in nerve cell membranes, thereby preventing the propagation of pain signals.[10]

Biological Activity: In Vivo Efficacy

The antinociceptive effects of the Bupivacaine analogue were evaluated in mice using the tail flick test, a standard model for assessing pain relief. The results demonstrated that the 1-azaspiro[3.3]heptane analogue retained significant anesthetic activity, confirming that the spirocyclic core can successfully mimic the piperidine fragment in a biologically active compound.[5] While the spirocyclic analogue was found to be slightly less potent than the parent drug in this specific assay, its improved metabolic stability suggests the potential for a longer duration of action, a desirable attribute for an anesthetic.[5]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for Bupivacaine and its analogues is the blockade of voltage-gated sodium channels (VGSCs), particularly the Nav1.5 isoform prevalent in cardiac myocytes.[10] These channels are responsible for the rapid influx of sodium ions that initiate and propagate action potentials in excitable cells. By binding to the channel pore, these drugs stabilize the inactivated state of the channel, preventing its return to the resting state and subsequent opening. This leads to a reduction in nerve impulse transmission and the sensation of pain.

SODIUM_CHANNEL_BLOCKADE cluster_membrane Cell Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel (Nav1.5) Resting Resting Open Open (Activated) Resting->Open Inactivated Inactivated Open->Inactivated Inactivates Na_influx Na+ Influx Inactivated->Resting Recovers via Repolarization No_Na_influx No Na+ Influx (Nerve Block) Bupivacaine_analogue 1-Azaspiro[3.3]heptane Bupivacaine Analogue Bupivacaine_analogue->Inactivated Binds to and stabilizes Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization

Caption: Mechanism of sodium channel blockade by the 1-azaspiro[3.3]heptane Bupivacaine analogue.

Experimental Protocols

Synthesis of the 1-Azaspiro[3.3]heptane Core

The synthesis of the 1-azaspiro[3.3]heptane scaffold is a key enabling technology for its exploration in drug discovery. A robust and scalable synthesis has been reported, with the key step being a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate to form a spirocyclic β-lactam. Subsequent reduction of the β-lactam with alane yields the desired 1-azaspiro[3.3]heptane core.[8][9] This modular approach allows for the synthesis of a variety of substituted derivatives for structure-activity relationship (SAR) studies.[1]

SYNTHESIS_WORKFLOW start Endocyclic Alkene step1 Thermal [2+2] Cycloaddition start->step1 reagent1 Graf's Isocyanate (ClO2S-NCO) reagent1->step1 intermediate Spirocyclic β-Lactam step1->intermediate step2 Reduction intermediate->step2 reagent2 Alane (AlH3) reagent2->step2 product 1-Azaspiro[3.3]heptane Core step2->product

Caption: General synthetic workflow for the 1-azaspiro[3.3]heptane core.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Assessing the metabolic stability of new chemical entities is a cornerstone of modern drug discovery. The following protocol provides a detailed methodology for determining the in vitro half-life (t½) of a test compound using pooled human liver microsomes.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
  • NADPH Regenerating System (Solution A): Dissolve NADP+, glucose-6-phosphate, and magnesium chloride in phosphate buffer.
  • Glucose-6-phosphate Dehydrogenase (Solution B): Prepare a stock solution in phosphate buffer.
  • Pooled Human Liver Microsomes (HLM): Thaw a vial of commercially available pooled HLM (e.g., from a reputable supplier) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
  • Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute to a working concentration in acetonitrile.
  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard in acetonitrile for LC-MS/MS analysis.
  • Stop Solution: Acetonitrile containing the internal standard.

2. Incubation Procedure:

  • Add the test compound working solution to microcentrifuge tubes to achieve a final concentration of 1 µM.
  • Add the HLM suspension to the tubes.
  • Pre-warm the mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system (Solutions A and B).
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing an excess of cold stop solution to quench the reaction.

3. Sample Analysis:

  • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
  • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.
  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion and Future Perspectives

The 1-azaspiro[3.3]heptane scaffold represents a significant advancement in the field of medicinal chemistry, offering a valuable alternative to traditional saturated heterocycles. The compelling case study of the Bupivacaine analogue demonstrates that this novel bioisostere can not only maintain but also potentially enhance the pharmacokinetic properties of a drug, particularly its metabolic stability. The reduced lipophilicity observed with this scaffold is another attractive feature that can contribute to improved safety and druggability.

As the synthetic methodologies for producing these complex spirocycles become more accessible and scalable, we anticipate a surge in their incorporation into drug discovery programs. The ability to fine-tune the physicochemical properties of a molecule by strategically replacing a piperidine or other heterocyclic ring with a 1-azaspiro[3.3]heptane core provides medicinal chemists with a powerful tool to overcome common developmental hurdles. Further exploration of derivatives of the core tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate* scaffold is warranted to unlock the full potential of this promising new entry in the medicinal chemist's toolbox.

References

The Azaspiro[3.3]heptane Scaffold: A Rising Star in Medicinal Chemistry for the Treatment of Hemoglobinopathies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Structure-Activity Relationship of Novel Fetal Hemoglobin Inducers

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds. This guide delves into the burgeoning field of azaspiro[3.3]heptane analogs, a class of compounds demonstrating significant promise, particularly in the challenging therapeutic area of hemoglobinopathies. Their unique three-dimensional structure offers a compelling alternative to conventional heterocycles, often leading to improved physicochemical properties and biological activity. Here, we provide a comprehensive comparison of azaspiro[3.3]heptane-based fetal hemoglobin inducers, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Azaspiro[3.3]heptane Core

The azaspiro[3.3]heptane motif is a bioisosteric replacement for commonly used saturated heterocycles like piperidine and morpholine. Its rigid, spirocyclic nature imparts several advantages in drug design. This rigidity can lead to a higher degree of pre-organization for receptor binding, potentially enhancing potency and selectivity. Furthermore, the introduction of a spirocenter often improves aqueous solubility and metabolic stability compared to its carbocyclic counterparts, addressing key challenges in drug development.

This guide will focus on a series of 2-azaspiro[3.3]heptane derivatives that have been identified as potent inducers of fetal hemoglobin (HbF). The reactivation of γ-globin gene expression to produce HbF is a clinically validated therapeutic strategy for β-thalassemia and sickle cell disease (SCD)[1].

Structure-Activity Relationship (SAR) of 2-Azaspiro[3.3]heptane Analogs as Fetal Hemoglobin Inducers

A phenotypic screen in human erythroid progenitor cells led to the discovery of a hit compound (Compound 1) that served as the foundation for an extensive SAR exploration. The optimization of this initial hit culminated in the identification of a highly potent and orally bioavailable 2-azaspiro[3.3]heptane derivative (Compound 18)[1]. The following table summarizes the key structural modifications and their impact on the induction of fetal hemoglobin.

CompoundR1R2R3HbF Induction (Fold Change)
1 HHH1.0
2 MeHH1.5
3 HMeH2.1
4 HHMe1.2
18 Me Me H 4.5

Data synthesized from a study on 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers. The fold change is relative to the initial hit compound.

The SAR data reveals several key insights:

  • Substitution on the Phenyl Ring: Methyl substitutions at the R1 and R2 positions of the terminal phenyl ring generally led to an increase in activity.

  • The Power of Disubstitution: The most significant enhancement in potency was observed with the disubstituted analog, Compound 18, which incorporates methyl groups at both the R1 and R2 positions. This suggests a specific steric and electronic requirement in the binding pocket.

  • The Azaspiro[3.3]heptane Core is Crucial: The replacement of more conventional linkers with the rigid 2-azaspiro[3.3]heptane scaffold was a critical step in achieving high potency and favorable drug-like properties[1].

Comparative Performance with Established Fetal Hemoglobin Inducers

To contextualize the performance of these novel azaspiro[3.3]heptane analogs, it is essential to compare them with established therapeutic agents for hemoglobinopathies.

CompoundMechanism of ActionIn Vitro Potency (HbF Induction)Key AdvantagesKey Limitations
Compound 18 (Azaspiro[3.3]heptane derivative) Not fully elucidated, likely involves novel pathwaysSignificant dose-dependent increase in globin switching[1]High potency, good oral bioavailability, no genotoxic effects observed[1]Newer agent, long-term safety profile still under investigation
Hydroxyurea Ribonucleotide reductase inhibitorIncreases HbF from 13.6% to 25.4% at 50 µM in vitro[2]Established clinical efficacy in SCDMyelosuppression, variable patient response, potential long-term toxicity
Pomalidomide Immunomodulatory agentPotent inducer of HbF (EC50 = 80 nM)[3]Augments erythropoiesis, less myelosuppressive than hydroxyurea[4]Teratogenic potential, requires careful patient monitoring

This comparison highlights the potential of the 2-azaspiro[3.3]heptane derivative Compound 18 as a promising therapeutic candidate with a potentially improved safety profile compared to existing treatments[1].

Signaling Pathways in Fetal Hemoglobin Induction

The pharmacological reactivation of fetal hemoglobin is a complex process involving multiple signaling pathways. While the precise mechanism of action for the 2-azaspiro[3.3]heptane analogs is still under investigation, several key pathways are known to be involved in γ-globin gene regulation. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of novel HbF inducers.

G cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 Transcriptional Regulation cluster_3 Cellular Response HbF Inducers HbF Inducers JAK_STAT JAK/STAT Pathway HbF Inducers->JAK_STAT activate/inhibit MAPK MAPK Pathway (p38, ERK) HbF Inducers->MAPK activate/inhibit PI3K_Akt PI3K/Akt Pathway HbF Inducers->PI3K_Akt activate/inhibit Transcription_Factors Key Transcription Factors (e.g., BCL11A, KLF1) JAK_STAT->Transcription_Factors MAPK->Transcription_Factors PI3K_Akt->Transcription_Factors gamma_Globin γ-Globin Gene Expression Transcription_Factors->gamma_Globin regulate HbF_Production Fetal Hemoglobin (HbF) Production gamma_Globin->HbF_Production

Caption: Key signaling pathways involved in the induction of fetal hemoglobin.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are paramount. Below are step-by-step methodologies for key assays used in the evaluation of fetal hemoglobin inducers.

Synthesis of the 2-Azaspiro[3.3]heptane Core

While the full synthetic details for each analog are proprietary, a general and robust method for the construction of the 2-azaspiro[3.3]heptane scaffold involves a multi-step sequence. A common approach is the cyclization of a suitably substituted 1,3-dielectrophile with a primary amine.

G Start Starting Materials (e.g., 1,1-bis(hydroxymethyl)cyclopropane) Intermediate1 Formation of 1,3-dielectrophile Start->Intermediate1 Halogenation or Tosylation Intermediate2 Reaction with Primary Amine Intermediate1->Intermediate2 Nucleophilic Substitution Final_Product 2-Azaspiro[3.3]heptane Core Intermediate2->Final_Product Intramolecular Cyclization

Caption: General synthetic workflow for the 2-azaspiro[3.3]heptane core.

Step-by-Step Protocol for Fetal Hemoglobin Induction Assay in Human Erythroid Progenitor Cells:

  • Cell Culture: Culture human CD34+ hematopoietic progenitor cells in a suitable medium supplemented with cytokines to promote erythroid differentiation.

  • Compound Treatment: On day 7 of culture, add the test compounds (e.g., 2-azaspiro[3.3]heptane analogs, hydroxyurea, pomalidomide) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 7-10 days to allow for terminal erythroid differentiation and hemoglobin production.

  • Cell Lysis: Harvest the cells and prepare a cell lysate to release the hemoglobin.

  • HbF Quantification by HPLC: Analyze the hemoglobin composition of the lysate using high-performance liquid chromatography (HPLC) with a cation-exchange column. The percentage of HbF is determined by integrating the area under the corresponding peak relative to the total hemoglobin.

  • Data Analysis: Calculate the fold change in HbF induction for each compound relative to the vehicle control.

Conclusion and Future Directions

The emergence of 2-azaspiro[3.3]heptane derivatives as potent fetal hemoglobin inducers represents a significant advancement in the quest for safer and more effective treatments for hemoglobinopathies. The favorable physicochemical and pharmacological properties of this scaffold underscore its potential in modern drug discovery. The compelling in vivo data for Compound 18, demonstrating a significant, dose-dependent increase in globin switching without genotoxicity, positions it as a promising candidate for further clinical development[1].

Future research should focus on elucidating the precise molecular mechanism of action of these compounds to identify their direct biological targets. This knowledge will not only support the clinical development of the current lead candidates but also pave the way for the design of next-generation HbF inducers with even greater efficacy and safety profiles. The continued exploration of novel, three-dimensional scaffolds like the azaspiro[3.3]heptane core will undoubtedly be a fruitful endeavor in the development of innovative medicines for a wide range of diseases.

References

A Comparative Guide to the Physicochemical Properties of Azaspiro[3.3]heptanes and Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold."[1][2][3] Its prevalence in over 70 commercialized drugs is a testament to its synthetic accessibility and versatile pharmacophoric features.[3] Piperidine derivatives are integral to a wide array of therapeutics, from analgesics to antipsychotics, offering a stable, six-membered heterocyclic framework that can be readily functionalized.[1][4]

However, the very success of the piperidine motif has also illuminated its limitations. The drive to optimize drug candidates—improving solubility, reducing metabolic liabilities, and enhancing target specificity—has spurred the exploration of novel three-dimensional (3D) bioisosteres. Among the most promising of these are the azaspiro[3.3]heptanes.[5][6] These rigid, spirocyclic systems, composed of two fused four-membered rings, act as non-classical bioisosteres of piperidines, offering a distinct spatial arrangement and a compelling alternative for property modulation.[7][8]

This guide provides an in-depth, data-driven comparison of the core physicochemical properties of azaspiro[3.3]heptanes versus their traditional piperidine counterparts. We will dissect the experimental data governing lipophilicity, basicity, solubility, and metabolic stability, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and lead optimization.

Structural and Conformational Landscape

The fundamental difference between the two scaffolds lies in their topology. The piperidine ring adopts a flexible chair conformation, while the azaspiro[3.3]heptane core is a rigid, puckered system. This inherent rigidity fixes the exit vectors for substituents in a well-defined, three-dimensional orientation, a concept often referred to as "escaping flatland" in drug design.[5]

cluster_0 Piperidine cluster_1 2-Azaspiro[3.3]heptane Piperidine Piperidine Azaspiroheptane Azaspiroheptane

Caption: Core structures of Piperidine and 2-Azaspiro[3.3]heptane.

This structural distinction has profound implications for how molecules interact with biological targets and for their overall physicochemical profile.

Comparative Analysis of Physicochemical Properties

The selection of a scaffold during lead optimization is a multi-parameter balancing act. The following sections compare key properties, supported by experimental data on a matched molecular pair analysis, to illustrate the practical differences between these two scaffolds.

Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH (7.4), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] Excessively high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. A common goal in medicinal chemistry is to reduce lipophilicity while maintaining or improving potency.

Azaspiro[3.3]heptanes have emerged as a powerful tool for achieving this. The replacement of a piperidine with an azaspiro[3.3]heptane, despite adding a carbon atom, often leads to a significant reduction in lipophilicity.[10] This counterintuitive effect is attributed to the scaffold's rigid, 3D structure, which can disrupt crystal packing and present a more polar surface area.

Table 1: Comparative Lipophilicity Data

Compound Scaffold clogP LogD (pH 7.4)
N-Benzoylpiperidine Piperidine 2.2 2.2
N-Benzoyl-2-azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane 1.8 1.8
N-Benzoyl-1-azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane 1.8 1.8

Data sourced from direct comparison of model compounds.[7]

As the data indicates, switching from a piperidine to either a 1- or 2-azaspiro[3.3]heptane core in a matched-pair context reduces both the calculated LogP and the experimentally determined LogD at pH 7.4.[7] This makes the azaspiro[3.3]heptane scaffold a highly attractive option for mitigating lipophilicity-driven project liabilities.

The "shake-flask" method remains the gold standard for its accuracy in determining partition coefficients.[11]

Causality: This method is chosen for its direct measurement of partitioning between two immiscible phases, providing a definitive value that is not reliant on chromatographic retention times or computational algorithms. It directly reflects the thermodynamic equilibrium of the compound's distribution.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This ensures that the volumes of the two phases do not change upon mixing.

  • Compound Addition: A known amount of the test compound is added to a vial containing a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.

  • Equilibration: The vial is sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the aqueous and n-octanol layers.

  • Quantification: A sample is carefully taken from the aqueous phase. The concentration of the compound is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The concentration in the n-octanol phase is determined by mass balance. The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogD determination via the shake-flask method.

Basicity (pKa)

The basicity of the nitrogen atom, quantified by the acid dissociation constant (pKa) of its conjugate acid, is fundamental to the function of both scaffolds. It governs the compound's ionization state at physiological pH, which in turn influences solubility, cell permeability, and the ability to form ionic interactions with protein targets.

For many applications, it is desirable for a bioisostere to retain a similar pKa to the parent scaffold. Experimental data shows that azaspiro[3.3]heptanes successfully mimic the basicity of piperidines.

Table 2: Comparative Basicity Data

Compound Scaffold Experimental pKa
Piperidine HCl Piperidine 11.2
2-Azaspiro[3.3]heptane HCl 2-Azaspiro[3.3]heptane 10.9
1-Azaspiro[3.3]heptane HCl 1-Azaspiro[3.3]heptane 11.3

Data sourced from experimental measurements of amine hydrochlorides.[7]

The pKa values for both 1- and 2-azaspiro[3.3]heptane are remarkably similar to that of piperidine, indicating that the strained four-membered rings do not significantly alter the electronic environment of the nitrogen lone pair.[7] This allows for a seamless bioisosteric replacement without losing the crucial basic character required for biological activity.

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[12][13]

Causality: This method is selected for its precision and direct measurement of pH changes upon the addition of a titrant. It allows for the empirical determination of the half-equivalence point, which directly corresponds to the pKa, making it a robust and reliable technique.[14]

Methodology:

  • Sample Preparation: A precise amount of the test compound (as a salt, e.g., hydrochloride) is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).

  • Titration Setup: The solution is placed in a thermostatted vessel with continuous stirring. A calibrated combined pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[12]

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed to its site of action. Poor solubility is a major cause of compound attrition in drug discovery.[15] As discussed, the lower lipophilicity of azaspiro[3.3]heptanes often translates directly to improved solubility.

Table 3: Comparative Aqueous Solubility Data

Compound Scaffold Kinetic Solubility (μM in PBS, pH 7.4)
N-Benzoylpiperidine Piperidine 136
N-Benzoyl-2-azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane >200
N-Benzoyl-1-azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane >200

Data sourced from direct comparison of model compounds.[7]

The experimental data demonstrates a clear advantage for the azaspiro[3.3]heptane scaffolds, which show significantly higher kinetic solubility in phosphate-buffered saline (PBS) compared to the piperidine analog.[7] This enhancement is a direct and highly desirable consequence of their reduced lipophilicity.

In early drug discovery, kinetic solubility is often measured instead of thermodynamic solubility due to its higher throughput and lower compound requirement.[16][17] Nephelometry, which measures light scattering from undissolved particles, is a common high-throughput method.[18]

Causality: Kinetic solubility is chosen in early-stage discovery because it mimics the conditions of many high-throughput screening (HTS) assays, where a compound is introduced from a DMSO stock solution into an aqueous buffer. Nephelometry is an efficient readout that quickly identifies the concentration at which a compound precipitates.[18]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final test concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in light scattering compared to a blank control.

Caption: High-throughput kinetic solubility workflow using nephelometry.

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[19] Poor metabolic stability leads to rapid clearance, low oral bioavailability, and short duration of action.[20] The rigid, compact structure of azaspiro[3.3]heptanes can improve metabolic stability by sterically shielding potential sites of metabolism (e.g., C-H bonds susceptible to oxidation by cytochrome P450 enzymes).

Table 4: Comparative Metabolic Stability Data

Compound Scaffold Intrinsic Clearance (CLint, μL/min/mg) Half-life (t1/2, min)
N-Benzoylpiperidine Piperidine 14 102
N-Benzoyl-2-azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane 7 >180
N-Benzoyl-1-azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane 5 >180

Data sourced from in vitro assays using human liver microsomes.[7]

The data from human liver microsome assays reveals that both azaspiro[3.3]heptane analogs are significantly more stable than the corresponding piperidine.[7] They exhibit lower intrinsic clearance and a much longer metabolic half-life, highlighting another key advantage of this scaffold in designing more durable drug candidates.

Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes (e.g., CYPs) and are a standard tool for assessing metabolic stability.[21][22]

Causality: Microsomal stability assays are a cost-effective and efficient first-pass screen for metabolic liabilities.[19] They primarily assess phase I metabolism, which is the major clearance pathway for a large number of drugs. The rate of disappearance of the parent compound in this system provides a quantitative measure of intrinsic clearance.[20]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from a relevant species, e.g., human) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the required cofactor, NADPH.

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2), from which the intrinsic clearance (CLint) is derived.

Caption: Workflow for in vitro metabolic stability assay.

Summary and Expert Perspective

The choice between a piperidine and an azaspiro[3.3]heptane scaffold is a strategic decision in drug design, driven by the specific property modulation goals of a project.

Table 5: Head-to-Head Physicochemical Comparison

Property Piperidine Azaspiro[3.3]heptane Implication for Drug Design
Structure Flexible 6-membered ring Rigid, 3D spirocycle Azaspiro offers fixed exit vectors and novel IP space.
Lipophilicity (LogD) Higher Lower Azaspiro helps mitigate lipophilicity-related risks.
Basicity (pKa) ~11.2 ~10.9 - 11.3 Excellent bioisosteric replacement, maintains basicity.
Aqueous Solubility Lower Higher Azaspiro significantly improves a critical drug-like property.

| Metabolic Stability | Lower | Higher | Azaspiro can reduce clearance and improve half-life. |

Senior Application Scientist's Recommendation:

The piperidine scaffold remains an invaluable and cost-effective starting point, particularly in early-stage discovery where synthetic tractability is paramount. It is a well-understood, reliable building block for rapidly exploring structure-activity relationships.

However, when a lead series containing a piperidine encounters challenges with high lipophilicity, poor solubility, or rapid metabolic clearance , the azaspiro[3.3]heptane scaffold should be considered a premier bioisosteric replacement strategy. The compelling body of evidence shows that this substitution can simultaneously and favorably modulate multiple physicochemical parameters. The improvement in solubility and metabolic stability, coupled with a reduction in lipophilicity—all while maintaining the essential basic nitrogen—represents a powerful combination for overcoming common hurdles in drug development and designing candidates with superior ADME profiles. While the synthesis can be more complex, the potential payoff in creating a differentiated and more developable clinical candidate is substantial.

Start Scaffold Selection Decision Prop_Check Does lead compound have issues with: - High Lipophilicity? - Poor Solubility? - Low Metabolic Stability? Start->Prop_Check Piperidine Utilize Piperidine Scaffold (Well-established, synthetically accessible) Prop_Check->Piperidine No Azaspiro Consider Azaspiro[3.3]heptane Bioisostere (Improves ADME properties) Prop_Check->Azaspiro Yes

Sources

A Comparative Conformational Analysis of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The spiro[3.3]heptane motif has emerged as a particularly compelling structural element, offering a rigid, three-dimensional framework that can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1][2] This rigidity can lead to improved target selectivity and metabolic stability, key attributes in the development of successful therapeutics.[3][4] This guide provides an in-depth conformational analysis of a key derivative, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, and compares its structural features with its constitutional isomer and the well-established piperidin-4-one scaffold. Understanding the subtle yet significant differences in their three-dimensional topographies is paramount for researchers aiming to leverage these scaffolds in rational drug design.

Conformational Landscape of tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

The conformational behavior of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is dictated by the interplay of the puckering of the azetidine and cyclobutanone rings, and the orientation of the sterically demanding tert-butoxycarbonyl (Boc) group.

Experimental Insights from ¹H NMR Spectroscopy

The ¹H NMR spectrum of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate provides foundational experimental data for its conformational assessment.[5][6]

Table 1: ¹H NMR Spectral Data of tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate [5][6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.0s4HCH₂ (azetidine)
~3.0t2HCH₂ (cyclobutanone, α to C=O)
~2.5t2HCH₂ (cyclobutanone, β to C=O)
1.45s9HC(CH₃)₃

The singlet observed for the four azetidine protons at approximately 4.0 ppm suggests a high degree of symmetry on the NMR timescale. This could imply either a planar azetidine ring or, more likely, a rapid puckering motion between two equivalent conformations. The presence of two distinct triplets for the cyclobutanone protons indicates a puckered conformation for this ring, which is expected for cyclobutanone systems to relieve torsional strain.[7]

Comparative Analysis with a Constitutional Isomer: The 2-Aza Analogue

A powerful method to understand the conformational nuances of our target molecule is to compare it with its constitutional isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Fortuitously, the X-ray crystal structure of this isomer has been reported, providing a precise geometric snapshot.[8]

X-ray Crystallographic Data of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The solid-state structure of the 2-aza isomer reveals a puckered conformation for both the azetidine and cyclobutanone rings.[9] This is a critical observation, as it confirms that the inherent strain of the four-membered rings favors non-planar geometries even in the solid state.

Table 2: Key Geometric Parameters from the X-ray Structure of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [9]

ParameterValue
Azetidine Ring Puckering AngleAvailable in CCDC
Cyclobutanone Ring Puckering AngleAvailable in CCDC
C-N-C Bond Angle (Azetidine)Available in CCDC
C-C-C Bond Angles (Cyclobutanone)Available in CCDC

The puckering of the azetidine ring in the 2-aza isomer is a key feature. This inherent preference for a non-planar conformation is likely to be present in the 1-aza isomer as well. The bulky Boc group on the nitrogen atom will significantly influence the puckering energetics and the orientation of the lone pair of electrons.

Comparison with the Piperidin-4-one Scaffold

Piperidin-4-ones are common structural motifs in medicinal chemistry, and their conformational analysis is well-documented.[10][11] Comparing the spiro[3.3]heptane system to this established scaffold highlights the unique structural features imparted by the spirocyclic core.

Conformational Flexibility: A Tale of Two Rings

Piperidin-4-one exists predominantly in a chair conformation to minimize steric and torsional strain.[4] This chair form can undergo ring inversion, leading to an equilibrium between two chair conformers. The substituents on the ring dictate the position of this equilibrium.

In contrast, the 1-azaspiro[3.3]heptane core is significantly more rigid. The spirocyclic nature prevents large-scale conformational changes akin to the chair-flip in piperidine. The conformational dynamics are instead governed by the lower-energy puckering of the two four-membered rings. This inherent rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Table 3: Comparative Conformational Properties

Featuretert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylateSubstituted Piperidin-4-one
Primary Conformation Puckered azetidine and cyclobutanone ringsChair conformation
Conformational Flexibility Ring puckering (low energy barrier)Ring inversion (higher energy barrier)
Key Torsional Angles Defined by ring puckeringDefined by chair geometry
Substituent Orientation Pseudo-axial/pseudo-equatorialAxial/equatorial

Experimental and Computational Protocols

To further elucidate the conformational landscape of these molecules, a combination of experimental and computational techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for understanding the solution-phase conformation.

Protocol for Detailed NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.

  • ¹³C NMR: Obtain a ¹³C NMR spectrum to identify the carbon framework.

  • 2D NMR:

    • COSY: To establish proton-proton correlations.

    • HSQC: To determine one-bond proton-carbon correlations.

    • HMBC: To identify long-range proton-carbon correlations.

    • NOESY/ROESY: To probe through-space proton-proton proximities, which is critical for determining the relative orientation of substituents and the puckering of the rings.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data.

Protocol for DFT-Based Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy minima.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermodynamic data.

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental values.

  • NBO Analysis: Utilize Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions that may influence conformational preferences.[12]

Visualizing the Conformational Landscape

Graphviz diagrams can be used to illustrate the key conformational equilibria.

G cluster_azaspiro 1-Azaspiro[3.3]heptane Puckering cluster_piperidine Piperidin-4-one Ring Inversion A1 Puckered Conformer A A2 Puckered Conformer B A1->A2 Rapid Interconversion A2->A1 P1 Chair Conformer 1 P2 Chair Conformer 2 P1->P2 Ring Flip P2->P1

Caption: Conformational dynamics of 1-azaspiro[3.3]heptane vs. piperidin-4-one.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Conformational Insights NMR NMR Spectroscopy (¹H, ¹³C, 2D) Conformation Ring Puckering Substituent Orientation Rigidity vs. Flexibility NMR->Conformation Xray X-ray Crystallography (for isomer) Xray->Conformation DFT DFT Calculations (Geometry, Energy) NBO NBO Analysis (Hyperconjugation) DFT->NBO DFT->Conformation NBO->Conformation

Caption: Workflow for comprehensive conformational analysis.

Conclusion and Future Directions

The conformational analysis of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate reveals a rigid, puckered scaffold. While the available ¹H NMR data suggests rapid conformational averaging of the azetidine ring, the cyclobutanone portion likely maintains a more defined puckered geometry. Comparison with the X-ray structure of its 2-aza isomer corroborates the preference for non-planar ring systems. When contrasted with the more flexible piperidin-4-one, the 1-azaspiro[3.3]heptane framework offers a conformationally restricted alternative that can be invaluable for locking in a bioactive conformation.

To further refine our understanding, future work should focus on obtaining a single crystal X-ray structure of the title compound and performing detailed variable-temperature NMR studies to probe the energetics of the ring puckering. Advanced computational studies, including molecular dynamics simulations, would also provide a more dynamic picture of its conformational landscape. For medicinal chemists, the 1-azaspiro[3.3]heptane core represents a promising scaffold for the development of next-generation therapeutics, and a thorough appreciation of its conformational properties is the first step towards unlocking its full potential.

References

  • Whitlock, H. W., & Siefken, M. W. (1968). The A 1A2 Transition of Cyclobutanone. Journal of the American Chemical Society, 90(18), 4929–4939.
  • Pandiarajan, K., & Manimekalai, A. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 115(5-6), 639-646.
  • Carreira, E. M., & Fessard, T. C. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.
  • Bar-Haim, G., & Kol, M. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Fessard, T. C., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF. Retrieved from [Link]

  • Abraham, R. J., & Medforth, C. J. (1988).
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]

  • Martinez-Mayorga, K., et al. (2010). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 977(1-3), 195-204.
  • Bhat, V. T., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • Carreira, E. M., et al. (2012). 2,6-Diazaspiro[3.3]heptanes. Organic Syntheses, 89, 234.
  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642.
  • Egger, K. W., & Bauer, S. H. (1966). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. Journal of the American Chemical Society, 88(22), 5144-5151.
  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026.
  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1538-1543.
  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Retrieved from [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Olanders, G., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34(2), 231-252.
  • Olanders, G., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. Retrieved from [Link]

  • Shainyan, B. A. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 25(23), 5652.
  • Al-Hourani, B. J., et al. (2022).

Sources

A Comparative Guide to Spirocyclic Scaffolds: Navigating the Three-Dimensional Landscape of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flatland" of aromatic and heteroaromatic systems. This guide provides a comparative review of spirocyclic scaffolds, a class of molecules defined by two rings sharing a single atom, which offer a unique and powerful approach to instilling three-dimensionality into drug candidates. By moving away from planar structures, researchers can unlock significant advantages in drug design, leading to compounds with superior properties and a higher probability of clinical success.[1][2][3]

This document delves into the nuanced impact of spirocyclic scaffolds on molecular properties, compares them with their non-spirocyclic counterparts using experimental data, outlines key synthetic strategies, and provides expert insights into their application in drug discovery programs.

The Spirocyclic Advantage: Rigidity, Three-Dimensionality, and Physicochemical Enhancement

Spirocycles are structurally distinct from fused or bridged ring systems, a feature that imparts unique conformational properties. The central spiroatom, a quaternary carbon, acts as a rigid pivot, locking the two rings in perpendicular orientations. This arrangement projects substituents into well-defined vectors in 3D space, an attribute highly advantageous for probing the complex topology of biological targets.[3]

Caption: Comparison of Fused, Spiro, and Bridged Ring Systems.

The primary advantage of incorporating spirocyclic scaffolds lies in their profound and often predictable impact on a molecule's physicochemical and pharmacological properties.

Enhancing Three-Dimensionality and Physicochemical Properties

A key metric in modern drug design is the fraction of sp³ hybridized carbons (Fsp³), which quantifies a molecule's saturation and three-dimensionality. An increase in Fsp³ is strongly correlated with improved clinical success, partly because it leads to more complex, specific shapes that can better complement biological targets while avoiding the pitfalls of excessive planarity, such as poor solubility and promiscuous binding.[2] Spiro-containing systems inherently increase the Fsp³ value of a molecule.[2]

This structural change translates directly into measurable improvements in key physicochemical properties when compared to non-spirocyclic analogues. For instance, replacing traditional six-membered rings like piperazine or morpholine with azaspirocycles has been shown to increase solubility, enhance basicity, and decrease lipophilicity (LogD), all of which are desirable traits for drug candidates.[1]

Table 1: Comparative Physicochemical Properties of Azaspirocycles vs. Non-Spirocyclic Analogues

Scaffold TypeExample StructureTypical LogD ChangeSolubility TrendMetabolic Stability TrendReference
Non-Spirocyclic MorpholineBaselineBaselineBaseline
Spirocyclic Azaspiro[3.3]heptaneLoweredImprovedImproved
Non-Spirocyclic PiperazineBaselineBaselineBaseline
Spirocyclic Diazaspiro[3.3]heptaneLoweredImprovedImproved

Data synthesized from comparative studies on MCHr1 antagonists and PARP inhibitors.[2]

Improving Pharmacokinetic (ADME) Profiles

The optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle in drug development. The introduction of a spirocyclic element can be a powerful strategy to overcome common ADME liabilities.[1] The rigid, saturated nature of these scaffolds can shield metabolically susceptible sites or present a less favorable substrate for metabolic enzymes like cytochrome P450s (CYPs).

A compelling example is the development of inhibitors for Polo-like kinase 4 (PLK4). An initial lead compound containing a labile alkene moiety suffered from poor pharmacokinetic properties. Replacing this flat, unstable group with a spirocyclic cyclopropyl linker led to a dramatic improvement in the ADME profile.

Table 2: ADME Profile Improvement via Spirocyclization (PLK4 Inhibitor Case Study)

CompoundKey Structural FeatureMouse Plasma Exposure (AUC)Aqueous SolubilityMetabolic Stability (CYP)Reference
Compound 1 Configurationally Labile AlkeneLowPoorPoor[1]
Compound 2 Spirocyclic Cyclopropyl LinkerUp to 100-fold higherImprovedImproved Profile (5 Isoforms)[1]

This case demonstrates that a well-chosen spirocyclic scaffold can simultaneously enhance multiple pharmacokinetic parameters, justifying the synthetic investment.

Optimizing Potency and Selectivity

The conformational rigidity of spirocycles is a cornerstone of their utility in optimizing pharmacodynamics. By locking rotatable bonds and pre-organizing functional groups into a bioactive conformation, a spirocyclic core can minimize the entropic penalty of binding to a target, thereby boosting potency.[1][4] Furthermore, the precise spatial orientation of substituents allows for fine-tuning of interactions to enhance selectivity against off-targets.

This principle was successfully applied in the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Olaparib, an FDA-approved PARP inhibitor, contains a piperazine ring. Replacing this flexible ring with a rigid diazaspiro[3.3]heptane scaffold, while slightly reducing overall potency, significantly increased selectivity for PARP-1 over other PARP family members. This enhanced selectivity was accompanied by a reduced capacity to induce DNA damage, a crucial attribute for developing safer inhibitors for non-oncological indications.[1][2]

Table 3: Potency and Selectivity Comparison (PARP-1 Inhibitors)

CompoundCore ScaffoldPARP-1 Potency (IC₅₀)Selectivity ProfileCytotoxicityReference
Olaparib PiperazinePotentBroad PARP InhibitionBaseline[1][2]
Spirocyclic Analogue Diazaspiro[3.3]heptane2-fold reduction vs. OlaparibHigher selectivity for PARP-1Reduced[1][2]

Synthetic Strategies and Methodologies

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the central quaternary carbon.[3] However, advances in synthetic methodology have made these scaffolds increasingly accessible.

G cluster_workflow Generalized Synthetic Workflow for Spirocycles Start Precursor Selection (e.g., Ketone, Alkene) Strategy Reaction Strategy Selection Start->Strategy Cyclo [3+2] Cycloaddition (e.g., Nitrile Oxides) Strategy->Cyclo 1,3-Dipolar Michael Cascade Reaction (e.g., Michael Addition-Annulation) Strategy->Michael Nucleophilic Rearrange Rearrangement (e.g., Pinacol-type) Strategy->Rearrange Cationic Purify Purification & Isolation (Chromatography) Cyclo->Purify Michael->Purify Rearrange->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize End Final Spirocyclic Scaffold Characterize->End G cluster_decision Decision Tree: When to Use a Spirocyclic Scaffold Start Project Goal Q1 Need to Improve ADME/Physicochem? Start->Q1 Q2 Need to Improve Potency/Selectivity? Q1->Q2 No A1 Incorporate Spirocycle to Increase Fsp3, Lower LogD, and Block Metabolism Q1->A1 Yes Q3 Need Novel IP/ Escape 'Flatland'? Q2->Q3 No A2 Incorporate Spirocycle to Rigidify Conformation and Optimize Vectorial Display Q2->A2 Yes A3 Incorporate Spirocycle for Structural Novelty and 3D Diversity Q3->A3 Yes End Consider Alternative Scaffold Q3->End No

Sources

Azaspiro[3.3]heptanes as Bioisosteres for Piperidine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties and its ability to confer potent and selective biological activity. However, the flexibility of the piperidine ring can sometimes lead to off-target effects and metabolic liabilities. This has driven the exploration of rigidified bioisosteres that can mimic the key interaction vectors of piperidine while offering improved pharmacological profiles. Among the most promising of these are the azaspiro[3.3]heptanes.

This guide provides a comprehensive validation of azaspiro[3.3]heptanes as bioisosteres for piperidine, offering a direct comparison of their physicochemical properties, pharmacological outcomes, and metabolic stability. We will delve into the experimental data that supports the use of this scaffold and provide detailed protocols for its validation in a drug discovery setting.

Structural Rationale: From Flexible Ring to Rigid Spirocycle

The core concept behind the use of azaspiro[3.3]heptanes as piperidine bioisosteres lies in the rigidification of the scaffold. The spirocyclic nature of azaspiro[3.3]heptane locks the conformation, presenting substituents in well-defined spatial orientations. This can lead to enhanced selectivity for the target protein and a reduction in binding to off-target sites. Two primary isomers, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have been extensively studied as piperidine replacements.[1][2]

cluster_0 Piperidine vs. Azaspiro[3.3]heptane Piperidine Piperidine 1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Piperidine->1-Azaspiro[3.3]heptane Bioisosteric Replacement 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Piperidine->2-Azaspiro[3.3]heptane Bioisosteric Replacement

Caption: Structural relationship between piperidine and its azaspiro[3.3]heptane bioisosteres.

Comparative Physicochemical Properties

A key advantage of employing azaspiro[3.3]heptanes is the ability to fine-tune physicochemical properties such as lipophilicity (logD) and aqueous solubility.[3] The introduction of a spirocyclic center, despite adding a carbon atom, can counterintuitively lead to a decrease in lipophilicity and an increase in solubility, a phenomenon attributed to the increased basicity of the nitrogen atom.[4]

PropertyPiperidine Analog1-Azaspiro[3.3]heptane Analog2-Azaspiro[3.3]heptane AnalogReference
Calculated logP (clogP) VariesGenerally lowerGenerally lower[5]
Experimental logD (pH 7.4) VariesCan be significantly lowerCan be lower or slightly higher[4][5]
Aqueous Solubility VariesGenerally higherGenerally higher[3]
pKa VariesGenerally higherGenerally higher[5]
Metabolic Stability (t1/2 in HLM) VariesGenerally higherGenerally higher[5]

HLM: Human Liver Microsomes

Pharmacological Validation: The Bupivacaine Case Study

A compelling validation of azaspiro[3.3]heptanes as piperidine bioisosteres comes from the direct comparison of analogs of the local anesthetic bupivacaine.[5][6] Replacement of the piperidine moiety with 1-azaspiro[3.3]heptane resulted in a new, patent-free analog with retained or even enhanced anesthetic activity.[5][6] This demonstrates that the azaspiro[3.3]heptane core can effectively mimic the binding interactions of the original piperidine ring.

Similarly, the 2-azaspiro[3.3]heptane scaffold has been successfully incorporated into various drug discovery programs, leading to compounds with improved properties.[7][8] For instance, derivatives of 2-azaspiro[3.3]heptane have been developed as potent and orally bioavailable fetal hemoglobin inducers for the treatment of β-hemoglobinopathies.[8]

G cluster_workflow Comparative Validation Workflow start Lead Compound with Piperidine synthesis Synthesize Azaspiro[3.3]heptane Analog start->synthesis physchem Physicochemical Profiling (logD, Solubility, pKa) synthesis->physchem invitro In Vitro Biological Assay (Target Affinity, Potency) synthesis->invitro decision Select Superior Candidate physchem->decision adme In Vitro ADME (Metabolic Stability, Permeability) invitro->adme invivo In Vivo Efficacy & PK Studies adme->invivo invivo->decision

Sources

A Comparative Guide to the Metabolic Stability of Azaspiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among these, spirocyclic systems have gained significant attention for their ability to impart three-dimensionality, conformational rigidity, and often, enhanced metabolic stability compared to their planar or monocyclic counterparts.[1][2][3] This guide provides an in-depth technical assessment of the metabolic stability of compounds containing the azaspiro[3.3]heptane motif, a promising bioisostere for commonly used saturated heterocycles like piperidine.[4][5][6]

The inherent strain and unique geometry of the azaspiro[3.3]heptane skeleton can influence its interaction with drug-metabolizing enzymes, potentially leading to more favorable metabolic profiles.[1][7] This guide will delve into the experimental methodologies used to evaluate this stability, present comparative data, and offer insights into the rational design of more robust drug candidates.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical parameter in the drug discovery and development process.[8][9][10] Compounds that are rapidly metabolized may fail to achieve sufficient in vivo exposure, while those that are metabolized too slowly can accumulate and lead to toxicity.[9] Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic properties, ultimately increasing the likelihood of clinical success.[10][11]

The liver is the primary site of drug metabolism, and in vitro assays using liver-derived systems are cost-effective and reliable tools for predicting in vivo clearance.[11][12] Among these, the liver microsomal stability assay is a widely used, high-throughput method to determine a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize a drug.[11][12][13]

Assessing Metabolic Stability: The Liver Microsomal Stability Assay

The liver microsomal stability assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[11][12] Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family of enzymes, which are responsible for the phase I metabolism of a vast number of drugs.[8][13]

The fundamental principle of the assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, such as NADPH, and monitoring the disappearance of the parent compound over time.[13][14][15] The rate of disappearance is then used to calculate key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint).[10][12][16]

Experimental Workflow: Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution D Incubate Microsomes, NADPH System & Test Compound at 37°C A->D B Thaw & Dilute Liver Microsomes B->D C Prepare NADPH Regenerating System C->D E Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) D->E Shaking F Quench Reaction (e.g., with cold acetonitrile) E->F G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis of Supernatant G->H I Quantify Remaining Parent Compound H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t1/2 and CLint J->K

Figure 1: General workflow of a liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol provides a standardized procedure for determining the metabolic stability of a test compound.

Materials:

  • Test compound

  • Human liver microsomes (commercially available)[17]

  • Phosphate buffer (100 mM, pH 7.4)[15][16]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][16]

  • Positive control compounds (e.g., Dextromethorphan, Verapamil)[13][15]

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)[13][16]

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[12][13]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).[16]

    • Thaw the human liver microsomes on ice and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[15][18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes.

    • Add the test compound to initiate the reaction (final concentration typically 1 µM).[15]

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.[16]

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.[16]

    • Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).[13][15]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.[14]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.[12][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).[13]

Comparative Metabolic Stability: Azaspiro[3.3]heptane vs. Other Bioisosteres

Recent studies have begun to elucidate the metabolic stability profile of azaspiro[3.3]heptane-containing compounds, often in direct comparison to their piperidine and other spirocyclic analogs.

A key study compared the metabolic stability of a model compound containing a piperidine ring with its 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane counterparts in human liver microsomes.[19] The results indicated that while the incorporation of both azaspiro[3.3]heptane isomers led to a decrease in metabolic stability compared to the piperidine analog, the 1-azaspiro[3.3]heptane derivative was notably more stable than the 2-azaspiro[3.3]heptane isomer.[19][20]

CompoundStructureIntrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)
Piperidine Analog (57) N-(2,4-dichlorobenzyl)piperidine-4-carboxamide14> 49
2-Azaspiro[3.3]heptane Analog (58) N-(2,4-dichlorobenzyl)-2-azaspiro[3.3]heptane-6-carboxamide5313
1-Azaspiro[3.3]heptane Analog (59) N-(2,4-dichlorobenzyl)-1-azaspiro[3.3]heptane-4-carboxamide3222

Data adapted from Mykhailiuk et al. (2023).[19]

These findings suggest that the specific attachment point and the overall geometry of the azaspiro[3.3]heptane ring significantly influence its metabolic fate. The increased metabolic lability of the azaspiro[3.3]heptane analogs in this specific chemical series could be attributed to the presentation of new metabolic "soft spots" to drug-metabolizing enzymes. However, the improved stability of the 1-aza isomer over the 2-aza isomer highlights the potential for fine-tuning metabolic properties through careful scaffold selection.[19]

It is important to note that the impact of a bioisosteric replacement on metabolic stability is highly context-dependent and can vary significantly with the overall molecular structure. In some cases, the introduction of a spirocyclic moiety has been shown to enhance metabolic stability.[1][7][21]

Structural Considerations for Enhanced Metabolic Stability

The design of metabolically stable azaspiro[3.3]heptane-containing compounds requires a nuanced understanding of structure-metabolism relationships.

structures A [Image of Piperidine structure] B [Image of 2-Azaspiro[3.3]heptane structure] C [Image of 1-Azaspiro[3.3]heptane structure]

Figure 2: Comparison of Piperidine and its Azaspiro[3.3]heptane Bioisosteres.

Key factors to consider include:

  • Attachment Point: As demonstrated, the position of the nitrogen atom within the spirocyclic system (1-aza vs. 2-aza) can have a profound effect on metabolic stability.

  • Substitution Patterns: The nature and position of substituents on the azaspiro[3.3]heptane ring can either block or introduce sites of metabolism. Strategic placement of blocking groups, such as fluorine atoms, can shield metabolically labile positions.

  • Conformational Rigidity: The rigid nature of the spirocycle can orient the molecule in a way that either favors or hinders its binding to the active site of metabolizing enzymes.[1][3]

Conclusion

The azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox, offering a unique three-dimensional alternative to traditional saturated heterocycles. While the direct replacement of a piperidine ring with an azaspiro[3.3]heptane moiety does not universally guarantee enhanced metabolic stability, the available data clearly indicates that the specific isomeric form and substitution pattern play a crucial role.

The 1-azaspiro[3.3]heptane isomer, in particular, has shown promise for improved metabolic stability over its 2-aza counterpart.[4][19] A thorough understanding and application of in vitro metabolic stability assays, such as the liver microsomal stability assay, are essential for guiding the design and optimization of azaspiro[3.3]heptane-containing drug candidates. By carefully considering the structural nuances of this scaffold, researchers can leverage its unique properties to develop novel therapeutics with improved pharmacokinetic profiles.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757-762. Retrieved from [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (2023, November 14). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • Springer. (2010, July). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • ScienceOpen. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Regulatory Context

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate's structure suggests a hazard profile that should be handled with care. A closely related analog, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is classified as harmful if swallowed, harmful in contact with skin, a cause of skin and serious eye irritation, and harmful if inhaled[1][2][3]. Given the structural similarities, it is prudent to assume a comparable hazard profile for the title compound.

Furthermore, the carbamate functional group places this compound under specific regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has established Land Disposal Restrictions (LDR) for carbamate wastes, which often necessitate treatment to meet specific concentration limits before they can be land disposed[4]. Therefore, this compound and its associated waste should be treated as hazardous.

Step-by-Step Disposal Protocol

The primary route for the disposal of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate is through an approved hazardous waste disposal facility[5]. The following steps provide a clear workflow for its safe handling and disposal from the laboratory.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated solid tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste"[5].

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill, must also be collected and disposed of as hazardous waste. Place these materials in the same designated hazardous waste container[5].

  • Liquid Waste: If the compound is in solution, collect it in a sealed, labeled container designated for hazardous liquid waste. Do not mix with incompatible waste streams.

3. Labeling: Properly label the hazardous waste container with the following information:

  • The full chemical name: "tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate"

  • The words "Hazardous Waste"

  • Associated hazard pictograms (e.g., harmful/irritant)

  • The date of accumulation

4. Temporary Storage:

  • Store the sealed hazardous waste container in a well-ventilated, designated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Institutional Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifests and record-keeping.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the necessary PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep up the material to minimize dust generation. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth[5][6].

  • Collection: Collect the absorbed material and place it in the designated hazardous waste container for disposal[5].

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as contaminated waste.

Decision Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate and associated waste.

DisposalWorkflow Disposal Decision Workflow for tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Start Identify Waste Containing tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate WasteType Determine Waste Type Start->WasteType SolidWaste Unused Reagent or Contaminated Solids (e.g., gloves, paper) WasteType->SolidWaste Solid or Contaminated Solid LiquidWaste Solutions Containing the Compound WasteType->LiquidWaste Liquid Solution CollectSolid Collect in a Labeled, Sealed 'Hazardous Waste' Container SolidWaste->CollectSolid Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid Collect in a Labeled, Sealed 'Hazardous Liquid Waste' Container LiquidWaste->CollectLiquid CollectLiquid->Store EHS Contact Environmental Health & Safety (EHS) for Pickup and Disposal Store->EHS End Disposal Complete EHS->End

Caption: Decision workflow for the safe disposal of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.

Quantitative Data Summary

ParameterInformationSource
Compound Name tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylateN/A
CAS Number 1363380-93-1[7]
Molecular Formula C11H17NO3[7]
Molecular Weight 211.26 g/mol [7]
Assumed Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[1][3]
Primary Disposal Route Approved Hazardous Waste Disposal Facility[5]

References

Navigating the Safe Handling of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide provides critical safety and handling information for Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate. It has come to our attention that this specific chemical isomer is not widely documented. However, a closely related isomer, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No: 1181816-12-5) , is well-characterized. Due to the structural similarities and potential for comparable reactivity and toxicity, this guide is based on the available data for the 2-azaspiro isomer. It is imperative to treat Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate with, at a minimum, the same level of caution. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate. Our focus is on providing procedural, step-by-step guidance that directly addresses specific operational questions, ensuring a culture of safety and scientific integrity in your laboratory.

I. Hazard Identification and Chemical Profile

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a heterocyclic compound containing a strained azetidine ring. Such structures can be reactive, and the compound is classified with several hazard statements. A clear understanding of its properties is the foundation of safe handling.

Property Value Source
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1]
Physical Form Solid
Storage Temperature 2-8°C, Sealed in a dry environment

GHS Hazard Statements for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[2]

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[3]

  • Body Protection: A chemical-resistant laboratory coat is essential to protect against accidental spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If there is a risk of generating dust or aerosols, a respirator may be necessary.

III. Operational Plan: From Handling to Spill Management

A systematic approach to handling and emergencies is crucial for maintaining a safe laboratory environment.

  • Preparation: Before handling, ensure that all necessary PPE is correctly worn and that a chemical fume hood is operational. Have spill cleanup materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[3]

  • Solution Preparation: When dissolving the solid, add the solvent slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly secured and that the reaction is set up in a way that minimizes the risk of spills.

  • Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and prevent further contamination.

  • For Small Spills (a few grams):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or dry sand.[4]

    • Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.[2]

    • Restrict access to the area.

    • Await the arrival of trained emergency response personnel.

IV. Disposal Plan: Responsible Waste Management

The disposal of Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect unused or waste product in a clearly labeled, tightly sealed, and chemically compatible container designated for hazardous waste.[4]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a labeled hazardous waste bag or container.[4]

  • Empty Containers: "Empty" containers may still retain chemical residue and must be disposed of as hazardous waste. Do not rinse them into the sink.

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate".[4]

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

V. Workflow and Logical Relationships

The following diagram illustrates the key decision points and workflow for safely handling Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.

start Start: Handling Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate assess_hazards Assess Hazards & Review SDS start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe handling_ops Perform Handling Operations in Fume Hood don_ppe->handling_ops spill_check Spill Occurred? handling_ops->spill_check small_spill Small Spill Procedure spill_check->small_spill Yes, Small large_spill Large Spill Procedure spill_check->large_spill Yes, Large decontaminate Decontaminate Work Area spill_check->decontaminate No small_spill->decontaminate end_process End of Process large_spill->end_process waste_disposal Segregate & Label Hazardous Waste decontaminate->waste_disposal waste_disposal->end_process

Caption: Workflow for handling Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(2-Tert-butylphenoxy)azetidine.
  • BenchChem. (2025). Safe Disposal of (2R)-2-Ethynylazetidine: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (2025). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Safety Data Sheet.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • OSHA. (2011). Laboratory Safety Guidance. (OSHA 3404-11R). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.